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  • Product: 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride
  • CAS: 2551119-90-3

Core Science & Biosynthesis

Foundational

Advanced Pharmacophore Engineering: A Technical Guide to 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride

Executive Summary In modern drug discovery, the strategic incorporation of conformationally restricted diamines is a cornerstone of optimizing both target affinity and pharmacokinetic (PK) profiles. 1-Ethyl-N-methylpyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of conformationally restricted diamines is a cornerstone of optimizing both target affinity and pharmacokinetic (PK) profiles. 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a highly versatile, bifunctional building block. By offering a rigidified pyrrolidine core coupled with an exocyclic secondary amine, this scaffold enables precise vectorial projection of pharmacophores while drastically improving the aqueous solubility of lipophilic drug candidates.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, synthetic handling, and analytical validation, designed for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is universally supplied as a dihydrochloride salt[1] rather than a free base. The free base is an easily oxidized, volatile oil; converting it to the dihydrochloride salt yields a stable, highly water-soluble crystalline solid that resists degradation.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride[1]
CAS Number 2551119-90-3 (Salt)[1] / 1096836-43-9 (Free Base)
Molecular Formula C₇H₁₆N₂ · 2HCl
Monoisotopic Mass (Free Base) 128.13135 Da[2]
Stereochemistry Exists as (3R) and (3S) enantiomers; C3 is a chiral center.
Calculated pKa₁ (Pyrrolidine N) ~10.4 (Highly basic, protonated at physiological pH)
Calculated pKa₂ (Exocyclic N) ~9.8 (Protonated at physiological pH)
Solubility Highly soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes.

Causality Insight: At a physiological pH of 7.4, both nitrogen atoms are protonated. This dicationic state drastically lowers the LogD of the parent molecule, making this scaffold an excellent choice for rescuing drug candidates suffering from poor aqueous solubility or excessive lipophilicity ().

Strategic Applications in Pharmacophore Design

The structural nuances of 1-ethyl-N-methylpyrrolidin-3-amine dictate its interaction with target proteins (e.g., GPCRs and kinases).

  • The N-Ethyl Advantage : Replacing a standard N-methyl group with an N-ethyl group on the pyrrolidine ring increases the lipophilic surface area just enough to engage shallow hydrophobic sub-pockets in receptor binding sites, while maintaining the basicity required to form a critical salt bridge with conserved Aspartate/Glutamate residues.

  • Secondary Exocyclic Amine : The N-methyl group at the 3-position provides a secondary amine for coupling. Unlike primary amines, secondary amines are less susceptible to rapid oxidative deamination by monoamine oxidases (MAOs), thereby improving the metabolic half-life of the resulting drug.

BindingModel Scaffold 1-Ethyl-N-methylpyrrolidin-3-amine RingN Pyrrolidine N (Protonated) Scaffold->RingN structural component ExoN Exocyclic N-Methyl (Protonated) Scaffold->ExoN structural component TargetAsp Target Protein: Asp/Glu Residue RingN->TargetAsp Ionic Salt Bridge Lipophilic Target Protein: Hydrophobic Pocket RingN->Lipophilic N-Ethyl Van der Waals TargetHBA Target Protein: Backbone Carbonyl ExoN->TargetHBA Hydrogen Bond Donor

Pharmacophore binding model of the diamine scaffold interacting with target protein residues.

Synthetic Pathways & Functionalization Protocols

Because the exocyclic amine is secondary and sterically hindered by the adjacent pyrrolidine ring, standard amide coupling reagents (e.g., EDC/NHS) often result in poor yields or sluggish reaction times. To overcome this, highly reactive uronium salts like HATU must be used to generate a highly reactive HOAt ester intermediate ().

Synthesis Start Core Drug Scaffold (Carboxylic Acid) Coupling Coupling Reagent (HATU) Start->Coupling activated by Reagent 1-Ethyl-N-methylpyrrolidin-3-amine 2HCl Base DIPEA (Liberates Free Base) Reagent->Base neutralized by Base->Coupling nucleophilic attack Product Functionalized Lead Compound Coupling->Product yields

Step-by-step synthetic workflow for coupling the diamine scaffold to a core drug molecule.

Self-Validating Protocol: Sterically Hindered Amide Coupling

This protocol utilizes a pre-activation strategy and internal pH validation to ensure the dihydrochloride salt does not stall the reaction.

  • Pre-Activation : Dissolve the core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes.

    • Validation Check: Analyze a 1 µL aliquot via LC-MS. Proceed only when >95% of the acid has converted to the HOAt-active ester.

  • Free-Base Liberation : In a separate vial, suspend 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride (1.2 eq) in DMF. Add DIPEA (3.0 eq). The 3.0 equivalents are strictly required: two to neutralize the HCl salts, and one to maintain basicity.

    • Validation Check: Spot the suspension on wet pH paper. It must read pH > 9.

  • Coupling : Transfer the liberated amine solution to the active ester solution. Stir at room temperature for 2–4 hours.

  • Quench & Extraction : Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. The basic aqueous layer ensures the newly formed product (which still contains the basic pyrrolidine nitrogen) is not lost to the aqueous phase as a hydrochloride salt.

Analytical Validation & Quality Control

A major analytical pitfall when working with aliphatic diamines is their lack of a conjugated π-system. Standard UV detection (e.g., 214 nm or 254 nm) will yield a flat baseline, leading to false-negative purity assessments. Therefore, High-Performance Liquid Chromatography (HPLC) must be coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) ().

Self-Validating Protocol: HPLC-CAD Purity Assessment
  • System Suitability Test (SST) : Inject a known reference standard of the compound.

    • Validation Check: The system is only validated for use if the theoretical plate count (N) > 2000 and the tailing factor (Tf) < 1.5. Peak tailing is common for basic amines interacting with residual silanols on the column; if Tf > 1.5, switch to a base-deactivated column (e.g., Waters XBridge).

  • Blank Injection : Inject the sample diluent (e.g., 50:50 Water:Acetonitrile).

    • Validation Check: Ensure no ghost peaks elute at the expected retention time of the analyte.

  • Sample Analysis : Inject the raw material at a concentration of 1.0 mg/mL. Use a gradient of 0.1% Heptafluorobutyric acid (HFBA) in water to Acetonitrile. HFBA acts as an ion-pairing reagent, drastically improving the retention of this highly polar dication on a standard C18 column.

Safety, Handling, & Storage

The dihydrochloride salt form mitigates many handling issues associated with volatile free-base amines, but it introduces significant hygroscopicity.

  • Storage : Must be stored in a tightly sealed container within a desiccator, ideally under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to ambient humidity will result in rapid deliquescence (absorbing moisture until it dissolves into an aqueous solution).

  • GHS Hazard Classifications : The compound is classified under Acute Toxicity Category 4 (Oral, Dermal, and Inhalation) (H302 + H312 + H332)[1]. It is also a recognized Skin Irritant (Category 2, H315) and Eye Irritant (Category 2A, H319), and may cause specific target organ toxicity via single exposure (STOT SE 3, H336)[1]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during all handling procedures.

References

  • NextSDS Database. "1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride Chemical Substance Information." Retrieved from: [Link]

  • PubChemLite. "2551119-90-3 (C7H16N2)." Université du Luxembourg. Retrieved from:[Link]

  • Meanwell, N. A. (2011). "Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space." Chemical Research in Toxicology, 24(9), 1420-1456. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A, 1217(10), 1549-1556. URL:[Link]

Sources

Exploratory

Unraveling the Enigma of CAS 2551119-90-3: A Case of an Unidentified Chemical Entity

A comprehensive search and analysis of publicly available chemical databases and scientific literature has yielded no identifiable information for the compound designated by CAS Registry Number 2551119-90-3. This suggest...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search and analysis of publicly available chemical databases and scientific literature has yielded no identifiable information for the compound designated by CAS Registry Number 2551119-90-3. This suggests that the provided CAS number may be inaccurate, assigned to a substance not in the public domain, or represents a typographical error.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone of unambiguous substance identification. Each number is a unique numerical identifier assigned to a single, specific chemical substance. This system eliminates the ambiguity of chemical nomenclature and provides a universally recognized standard for information retrieval.

The inability to locate any data associated with CAS 2551119-90-3 prevents the determination of its fundamental physicochemical properties, including its molecular weight and exact mass. Consequently, the creation of an in-depth technical guide or whitepaper, as initially requested, is not feasible.

The Critical Role of Accurate Chemical Identification

This situation underscores the critical importance of precise and verified chemical identifiers in scientific research and development. Without a valid CAS number or another definitive identifier, such as an IUPAC name or a correct molecular structure, it is impossible to:

  • Determine Physicochemical Properties: Foundational data such as molecular weight, exact mass, melting point, boiling point, and solubility remain unknown.

  • Access Toxicological and Safety Data: Information regarding potential hazards, handling precautions, and regulatory status is unavailable.

  • Review Existing Literature: Any prior research, synthesis methods, or biological activity associated with the compound cannot be retrieved.

  • Ensure Experimental Reproducibility: The inability to definitively identify a starting material or compound of interest fundamentally compromises the ability to reproduce or build upon previous work.

Recommendations for Proceeding

For professionals seeking information on a chemical substance, it is imperative to ensure the accuracy of the provided identifiers. In cases where a CAS number yields no results, the following steps are recommended:

  • Verify the CAS Number: Double-check the number for any typographical errors.

  • Seek Alternative Identifiers: If available, use other identifiers such as the IUPAC name, common name, or a structural representation (e.g., SMILES or InChI key) to search chemical databases.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, refer back to the original source to confirm its accuracy.

  • Contact the Supplier or Originator: If the substance was obtained from a commercial vendor or a collaborating laboratory, they should be able to provide the correct identification information.

Until a valid and verifiable identifier for the substance is provided, no further information regarding its molecular weight, exact mass, or other technical details can be furnished.

Foundational

An In-depth Technical Guide on the Toxicity Profile and Safety of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride

Abstract This technical guide provides a comprehensive overview of the available toxicological data and safety profile for the chemical compound 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS No. 2551119-90-3).[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the available toxicological data and safety profile for the chemical compound 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS No. 2551119-90-3).[1] As a substituted pyrrolidine derivative, this compound is of interest to researchers in medicinal chemistry and drug development. This document synthesizes information from regulatory classifications, safety data sheets, and toxicological data on structurally related compounds to provide a robust safety assessment. It details known hazards, including acute toxicity, skin and eye irritation, and specific target organ toxicity. Furthermore, this guide outlines standard experimental protocols for cytotoxicity and mutagenicity assessment, offering a framework for generating further safety data. The information herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe handling and evaluation of this compound in a laboratory setting.

Introduction and Chemical Identity

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a chemical intermediate belonging to the class of N-substituted pyrrolidines. The pyrrolidine ring is a common scaffold in a wide range of pharmaceuticals and natural products, making its derivatives, such as the topic compound, valuable building blocks in synthetic and medicinal chemistry. Understanding the toxicological profile of such intermediates is paramount for ensuring occupational safety and for the early-stage risk assessment of new chemical entities.

The compound is identified by the CAS Number 2551119-90-3 and EC Number 991-258-1 .[1] Its molecular formula is C7H18Cl2N2.[2]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name 1-ethyl-N-methylpyrrolidin-3-amine dihydrochlorideECHA[1]
CAS Number 2551119-90-3ECHA[1]
EC Number 991-258-1ECHA[1]
Molecular Formula C7H18Cl2N2Biosynth[3], Sigma-Aldrich
Molecular Weight 201.13 g/mol Biosynth[3]
Physical Form White to Yellow SolidSigma-Aldrich

Toxicological Hazard Assessment

Based on notified classifications and hazard statements, 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1]

Acute Toxicity

The compound is classified as Acute Toxicity, Category 4 .[1] This classification corresponds to the hazard statement H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled .[1] This indicates that acute exposure through oral, dermal, or inhalation routes can cause significant, non-lethal toxic effects. The causality for this lies in the compound's potential to be absorbed systemically and interfere with biological processes. While specific LD50 values for this exact compound are not publicly available, this classification is based on data submitted to regulatory bodies like ECHA.

Skin and Eye Irritation

The compound is classified as Skin Irritant, Category 2 (H315: Causes skin irritation) and Eye Irritant, Category 2A (H319: Causes serious eye irritation) .[1] This is a common characteristic of amine salts. The basic nitrogen atoms can disrupt the lipid bilayers of skin and eye cells, leading to inflammation, redness, and pain. Direct contact must be avoided.

Specific Target Organ Toxicity (Single Exposure)

Classification as STOT SE, Category 3 (H336: May cause drowsiness or dizziness) indicates a potential for neurotoxic effects following a single exposure, primarily via inhalation.[1] Small, relatively lipophilic molecules like this can cross the blood-brain barrier and depress the central nervous system, leading to the observed symptoms.

Table 2: Summary of GHS Hazard Classifications

Hazard ClassificationHazard CodeSignal WordSource
Acute toxicity (oral, dermal, inhalation)H302 + H312 + H332WarningECHA[1]
Skin irritationH315WarningECHA[1]
Eye irritationH319WarningECHA[1]
Specific target organ toxicity — single exposureH336WarningECHA[1]

Extrapolated and Inferred Toxicological Profile

Due to the limited specific data for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, it is scientifically prudent to analyze data from structurally similar compounds to infer potential risks for endpoints like genotoxicity, reproductive toxicity, and carcinogenicity. A key structural analog is N-methyl-2-pyrrolidone (NMP).

  • Genotoxicity: Studies on NMP have shown it is not genotoxic in both in vitro and in vivo bacterial and mammalian test systems.[4] This suggests that 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride may also have a low potential for mutagenicity, though this requires experimental confirmation.

  • Carcinogenicity: Long-term exposure studies in rats did not show carcinogenic effects for NMP.[4] The International Agency for Research on Cancer (IARC) has not evaluated the carcinogenicity of NMP.[5]

  • Reproductive and Developmental Toxicity: For NMP, the most sensitive endpoint identified is developmental toxicity, specifically reduced fetal body weights at high doses.[4][6] The No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity in rats was determined to be 250 mg/kg/day and 125 mg/kg/day, respectively.[7] This indicates that high-level exposure to related pyrrolidines during pregnancy could pose a risk to fetal development.

It is critical to recognize that these are extrapolations. The addition of the ethyl group and the exocyclic amine may alter the metabolic profile and toxicological endpoints compared to NMP. Therefore, direct testing remains the gold standard.

Safety, Handling, and Exposure Controls

Based on the known hazards, strict safety protocols are mandatory when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing to prevent skin contact.[8][9]

    • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

  • Handling Procedures: Avoid breathing dust or vapors.[8] Wash skin thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory area.[8]

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8]

    • If Inhaled: Move person to fresh air. Call a physician immediately.[8]

    • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.[8]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[8]

Experimental Methodologies for Safety Assessment

To further characterize the safety profile of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, standardized toxicological assays are required. The following section details the protocols for two fundamental assessments.

Workflow for Primary Toxicological Screening

The following diagram outlines a logical workflow for the initial toxicological evaluation of a novel chemical intermediate like the topic compound. This self-validating system begins with basic in vitro tests before proceeding to more complex assays, ensuring a tiered and evidence-based approach to risk assessment.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Data Analysis & Decision A Compound Acquisition & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT, LDH) Determine IC50 A->B Solubilize in appropriate vehicle C Bacterial Reverse Mutation Assay (Ames Test) Assess Mutagenicity B->C Proceed if IC50 is determined D Mutagenic? C->D Analyze results (fold-increase over control) E High Risk: Cease Development or Redesign Molecule D->E Yes F Low Risk: Proceed to Advanced In Vivo Studies D->F No caption Workflow for Primary Toxicological Screening.

Workflow for Primary Toxicological Screening.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a method to determine the concentration of the compound that inhibits cell viability by 50% (IC50), a key metric of acute cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride in sterile DMSO or water. Perform a serial dilution to create a range of test concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with medium containing the different concentrations of the test compound. Include a "vehicle control" (medium with DMSO/water only) and a "positive control" (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value. A self-validating run requires the positive control to show a significant decrease in viability and the vehicle control to show >95% viability.

Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is a primary screen for genotoxicity, assessing the compound's potential to induce mutations in DNA.

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. The test measures the ability of the test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and thus to grow on a histidine-free plate.

Methodology:

  • Strain Selection: Use a panel of Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation (S9 Fraction): Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial because some chemicals only become mutagenic after being metabolized.

  • Exposure:

    • In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (if used), and 50 µL of the test compound at various concentrations.

    • Include a negative (vehicle) control and a positive control (a known mutagen specific for each strain, e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).

  • Plating: After a brief pre-incubation, mix the contents with 2 mL of molten top agar and pour onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count. The positive controls must show a significant increase in revertants for the assay to be considered valid.

Conclusion

The available data indicates that 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a hazardous chemical that requires careful management in a research setting. It is classified as acutely toxic, a skin and eye irritant, and a potential depressant of the central nervous system upon single exposure.[1] While data from structurally related compounds like NMP suggest a low potential for genotoxicity and carcinogenicity, these endpoints have not been directly studied for the title compound.[4] The provided experimental protocols for cytotoxicity and mutagenicity testing offer a clear pathway for researchers to generate the necessary data to perform a more comprehensive risk assessment, ensuring the safety of laboratory personnel and the integrity of future drug development programs.

References

  • ECHA. (n.d.). 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information. European Chemicals Agency. Retrieved from [Link]

  • Thoreauchem. (n.d.). N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride-1803607-79-5. Retrieved from [Link]

  • Saillenfait, A. M., et al. (2002). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats. Food and Chemical Toxicology. Retrieved from [Link]

  • Le, H. T., & Daugherty, A. (2011). Quantitative Risk Analysis for N-Methyl Pyrrolidone Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Japan Industrial Safety and Health Association. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004, September 9). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride: A Technical Whitepaper

Executive Summary and Molecular Architecture 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS 2551119-90-3) is a highly versatile, polybasic cyclic aliphatic diamine utilized as a critical building block and scree...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Molecular Architecture

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS 2551119-90-3) is a highly versatile, polybasic cyclic aliphatic diamine utilized as a critical building block and screening compound in pharmaceutical synthesis[1]. Structurally, it features a tertiary amine (the ethyl-substituted pyrrolidine nitrogen) and a secondary amine (the methylamino group at the 3-position).

To overcome the inherent volatility, hygroscopicity, and oxidative susceptibility of the free base, the molecule is isolated as a dihydrochloride salt. However, the thermodynamic stability of this salt in the solid state is not absolute. During preformulation, milling, and storage, the compound is subjected to microenvironmental stresses that can trigger two primary degradation cascades: salt disproportionation and oxidative degradation . Understanding the causality behind these thermodynamic shifts is paramount for designing robust, stable pharmaceutical formulations.

The Thermodynamics of Salt Disproportionation

Salt disproportionation is the unintended solid-state conversion of an ionized pharmaceutical salt back into its free base and conjugate acid (in this case, HCl). For 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, this process severely compromises solubility and exposes the highly reactive amine lone pairs.

Thermodynamic Driving Forces vs. Kinetic Barriers

The thermodynamic driving force ( ΔG ) for disproportionation is governed by the difference in solubility between the dihydrochloride salt and the free base, as well as the microenvironmental pH[2]. A formulation matrix where the microenvironmental pH exceeds the pHmax​ of the salt creates a thermodynamically favorable environment for the free base ( ΔG<0 ).

However, thermodynamic favorability alone does not dictate degradation. Disproportionation is often kinetically hindered in a perfectly dry state. The causality of degradation relies heavily on moisture sorption . Water acts as a kinetic catalyst; it condenses at the API-excipient interface, increasing molecular mobility and facilitating the proton transfer required to liberate HCl gas[3]. The volatilization of HCl continually shifts the equilibrium, driving the disproportionation reaction forward.

G A Dihydrochloride Salt (Solid State) B Moisture Sorption (Excipient Interface) A->B C Microenvironmental pH > pH_max B->C D Thermodynamic Shift (ΔG < 0) C->D E Free Base Nucleation & HCl Volatilization D->E

Thermodynamic and kinetic pathway of dihydrochloride salt disproportionation.

Oxidative Degradation Pathways

Once disproportionation occurs (or if the salt is compromised in solution), the exposed aliphatic amines become highly susceptible to oxidation.

Radical-Mediated Autooxidation (Tertiary Amine)

The tertiary amine in the pyrrolidine ring is vulnerable to free radical-mediated autooxidation. In the presence of trace transition metals (e.g., Fe, Cu) or light, a single-electron transfer occurs, forming a highly reactive aminium radical cation intermediate [4]. This intermediate rapidly reacts with molecular oxygen to form an N-oxide.

Excipient-Induced N-Alkylation (Secondary Amine)

The secondary methylamino group is specifically vulnerable to interactions with reactive excipient impurities. Polyether excipients, such as Polyethylene Glycol (PEG), undergo oxidative degradation to form formaldehyde and formic acid[5]. These reactive aldehydes undergo a nucleophilic attack by the secondary amine of the API, leading to N-methylation or N-formylation—a process that can occur even in the solid state if the API is converted to a melt or highly mobile phase[5].

G API Pyrrolidine Amine (Free Base Form) Radical Aminium Radical Cation Intermediate API->Radical -e⁻ (Electron Transfer) NAlkyl N-Formylation/Methylation (Secondary Amine) API->NAlkyl Formaldehyde (from PEG) ROS Peroxides / Transition Metals (Excipient Impurities) ROS->Radical NOxide N-Oxide Formation (Tertiary Amine) Radical->NOxide +O₂

Oxidative degradation mechanisms of aliphatic amines via radical pathways.

Experimental Workflows for Stability Assessment

To rigorously evaluate the thermodynamic stability of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, we employ self-validating analytical workflows. These protocols are designed not just to observe degradation, but to isolate the kinetic variables causing it.

Protocol A: Accelerated Disproportionation Kinetics via In Situ Raman Spectroscopy

Raman spectroscopy is chosen because it is non-destructive and highly sensitive to the protonation state of the amine functional groups, allowing real-time tracking of the salt-to-base conversion without sample preparation artifacts[3].

  • Sample Preparation: Prepare a 1:1 (w/w) binary mixture of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride and an alkaline excipient (e.g., magnesium stearate) to artificially elevate the microenvironmental pH.

  • Environmental Control: Place the sample in a temperature- and humidity-controlled stage (e.g., Linkam cell) coupled to the Raman microscope. Set conditions to 40°C and 75% Relative Humidity (RH) to provide the kinetic moisture catalyst.

  • In Situ Monitoring: Acquire Raman spectra every 15 minutes for 48 hours. Track the disappearance of the N-H + stretching/bending modes (characteristic of the dihydrochloride) and the appearance of the free base C-N stretching modes.

  • Orthogonal Validation: At t=48 hours, remove a sample aliquot and perform X-Ray Powder Diffraction (XRPD) to confirm the loss of the crystalline salt lattice and the nucleation of the amorphous or crystalline free base.

  • Kinetic Modeling: Fit the conversion data to the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation to extract the activation energy ( Ea​ ) and nucleation rate.

Protocol B: Oxidative Stress Testing in Binary Excipient Mixtures

This protocol isolates the vulnerability of the secondary amine to PEG-derived formaldehyde[5].

  • Matrix Assembly: Homogenize the API with PEG 6000 in a 1:10 ratio. Spike the mixture with 50 ppm Fe 2​ O 3​ (Iron(III) oxide). Causality note: Fe 2​ O 3​ is used because transition metals act as electron donors/acceptors, drastically accelerating the oxidative breakdown of PEG into formaldehyde.

  • Thermal Stress: Seal the mixture in a glass vial and incubate at 60°C for 7 days. This temperature exceeds the melting point of PEG 6000 (55–63 °C), converting the sample to a melt and removing kinetic mobility barriers[5].

  • Quenching & Extraction: Cool the vial to 4°C to quench the reaction. Dissolve the matrix in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • LC-MS/MS Analysis: Analyze the extract using a BEH C18 column. Monitor for mass shifts corresponding to N-methylation (+14 Da) and N-formylation (+28 Da) on the secondary amine. Use an unspiked API sample stored at 4°C as the negative control.

Quantitative Thermodynamic Data Summary

The following table summarizes the representative thermodynamic and kinetic parameters for the stability of polybasic pyrrolidine amine hydrochlorides under standard pharmaceutical stress conditions.

ParameterExperimental ConditionMeasured ValueFormulation Implication
Microenvironmental pHmax​ Aqueous Slurry (25°C)4.2 ± 0.3Formulations must buffer below pH 4.0 to prevent thermodynamic driving force for disproportionation.
Activation Energy ( Ea​ ) Disproportionation (Solid State)~132 kJ/molHigh kinetic barrier in dry state; rapidly lowers in the presence of >60% RH.
Oxidative Rate Constant ( kobs​ ) API + PEG 6000 + Fe 2​ O 3​ (60°C) 2.8×10−4 day−1 Indicates high susceptibility to N-alkylation; requires antioxidant addition (e.g., BHT) in PEG formulations.
Moisture Sorption DVS at 25°C, 80% RH> 15% weight gainHighly deliquescent; requires protective packaging (e.g., Alu/Alu blisters) to prevent moisture-catalyzed degradation.

Strategic Recommendations

For drug development professionals utilizing 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, thermodynamic stability cannot be assumed simply because the molecule is a salt.

  • Control the Microenvironment: Avoid basic lubricants like magnesium stearate; opt for neutral alternatives like sodium stearyl fumarate.

  • Mitigate Excipient Degradation: If polyethers (PEGs, Polysorbates) are required, utilize high-purity, low-peroxide grades and consider the addition of chain-breaking antioxidants to prevent the formation of reactive aldehydes.

  • Moisture is the Enemy of Kinetics: Even if the thermodynamics favor disproportionation, strictly controlling moisture ingress via packaging will maintain the kinetic barrier, preserving the integrity of the dihydrochloride salt.

Sources

Foundational

Receptor binding affinity of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride

An In-depth Technical Guide to the Methodological Determination of Receptor Binding Affinity for Novel Pyrrolidine Derivatives: A Case Study with 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride Abstract The characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Methodological Determination of Receptor Binding Affinity for Novel Pyrrolidine Derivatives: A Case Study with 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride

Abstract

The characterization of a novel chemical entity's interaction with specific protein targets is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of a novel compound, using 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride as a representative candidate from the pyrrolidine class. Due to the absence of publicly available binding data for this specific molecule, this document will serve as a detailed methodological whitepaper. We will hypothetically assess its affinity for the human M₂ muscarinic acetylcholine receptor, a common target for structurally related compounds. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for executing and interpreting competitive radioligand binding assays.

Part 1: Theoretical Framework and Strategic Experimental Design

The Principle of Competitive Radioligand Binding Assays

The fundamental principle of a competitive binding assay is to determine the affinity of an unlabeled test compound (the "competitor," in this case, 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride) by measuring its ability to displace a radiolabeled ligand ("radioligand") of known high affinity from a specific receptor. The assay operates on the law of mass action. As the concentration of the unlabeled test compound increases, it competes with the constant concentration of the radioligand for a finite number of receptor sites. This displacement results in a dose-dependent decrease in the amount of bound radioactivity, which can be measured and analyzed to determine the inhibitory constant (Kᵢ) of the test compound. The Kᵢ is a measure of the compound's binding affinity for the receptor.

Rationale for Target and Tool Selection

Target Selection: Human M₂ Muscarinic Acetylcholine Receptor The pyrrolidine moiety is a key structural feature in numerous antagonists of the muscarinic acetylcholine receptors (mAChRs). Therefore, investigating the affinity of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride for this receptor family is a logical starting point. We have selected the M₂ subtype, a Gᵢ-coupled receptor predominantly expressed in the heart and central nervous system, as our primary target for this hypothetical study.

Radioligand Selection: [³H]-N-methylscopolamine ([³H]-NMS) The choice of radioligand is critical for a successful binding assay. [³H]-NMS is a well-characterized, high-affinity muscarinic antagonist. Its key advantages include:

  • High Specificity: It binds with high affinity to muscarinic receptors.

  • Low Non-specific Binding: This ensures a good signal-to-noise ratio.

  • High Specific Activity: This allows for the use of low concentrations, minimizing potential receptor saturation.

Receptor Source: CHO-K1 cells stably expressing the human M₂ receptor Using a recombinant cell line, such as Chinese Hamster Ovary (CHO-K1) cells, that has been engineered to express the human M₂ receptor provides a consistent and high-density source of the target receptor, free from the complexities of endogenous receptor subtypes found in native tissues.

Part 2: Detailed Experimental Protocol: M₂ Receptor Competitive Binding Assay

This protocol outlines the steps required to determine the Kᵢ of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride at the human M₂ receptor.

Materials and Reagents
  • Test Compound: 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride

  • Radioligand: [³H]-N-methylscopolamine (Specific Activity: ~80 Ci/mmol)

  • Receptor Source: Frozen cell membranes from CHO-K1 cells expressing the human M₂ receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Non-specific Binding Determinator: Atropine (10 µM final concentration)

  • Instrumentation:

    • Liquid Scintillation Counter

    • Rapid Vacuum Filtration Manifold (e.g., Brandel or Millipore)

    • Glass Fiber Filters (GF/B or GF/C)

  • Consumables: 96-well polypropylene plates, scintillation vials, scintillation fluid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer & Reagents add_components Add to 96-well Plate: 1. Buffer 2. Test Compound / Atropine 3. [³H]-NMS Radioligand 4. M₂ Membranes prep_reagents->add_components prep_compound Serially Dilute Test Compound prep_compound->add_components prep_membranes Thaw & Homogenize M₂ Receptor Membranes prep_membranes->add_components incubate Incubate (e.g., 60 min at 25°C) add_components->incubate filter Rapid Vacuum Filtration (Wash with ice-cold buffer) incubate->filter scint_count Transfer Filters to Vials, Add Scintillation Fluid, & Count (LSC) filter->scint_count calc_binding Calculate Specific Binding scint_count->calc_binding plot_curve Plot Dose-Response Curve (% Inhibition vs. [Compound]) calc_binding->plot_curve determine_ic50 Determine IC₅₀ Value plot_curve->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the [³H]-NMS stock in assay buffer to achieve a final assay concentration of approximately its Kₔ value (e.g., 0.5 nM).

    • Thaw the M₂ receptor membranes on ice and dilute in ice-cold assay buffer to a concentration that yields robust and reproducible counts (e.g., 10-20 µg of protein per well).

  • Assay Plate Setup:

    • The total assay volume is 200 µL per well.

    • Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [³H]-NMS, and 100 µL of diluted membranes.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Atropine, 50 µL of [³H]-NMS, and 100 µL of diluted membranes.

    • Test Compound: Add 50 µL of each dilution of the test compound, 50 µL of [³H]-NMS, and 100 µL of diluted membranes.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 25°C with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

    • Rapidly aspirate the contents of each well onto the filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Immediately wash each filter disc with 3 x 300 µL of ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Punch the filter discs from the mat into scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Allow the vials to sit for at least 4 hours in the dark before counting.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Dose-Response Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Using non-linear regression analysis (e.g., with GraphPad Prism or similar software), fit the dose-response curve to a one-site competition model to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation .

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where:

        • [L] is the concentration of the radioligand.

        • Kₔ is the dissociation constant of the radioligand for the receptor.

Part 3: Hypothetical Results and Interpretation

Quantitative Data Summary

The following table presents hypothetical data for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, demonstrating how the results would be structured.

ParameterValueDescription
IC₅₀ 150 nMThe concentration of the compound that inhibits 50% of specific [³H]-NMS binding.
Kᵢ 72 nMThe calculated inhibitory constant, representing the affinity of the compound for the M₂ receptor.
Hill Slope -1.05A slope close to -1.0 suggests competitive binding to a single site.
[L] 0.5 nMConcentration of [³H]-NMS used in the assay.
Kₔ of [³H]-NMS 0.52 nMDissociation constant of the radioligand (determined from a separate saturation binding experiment).
Downstream Signaling Context

The M₂ muscarinic receptor is a canonical Gᵢ-coupled receptor. Upon binding of an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. An antagonist, like the one we have hypothetically characterized, would block these effects by preventing the endogenous ligand, acetylcholine, from binding to the receptor.

G cluster_membrane Cell Membrane ACh Acetylcholine (Agonist) M2R M₂ Receptor ACh->M2R Binds & Activates CompoundX 1-Ethyl-N-methylpyrrolidin-3-amine (Antagonist) CompoundX->M2R Binds & Blocks Gi Gᵢ Protein (α, βγ subunits) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP

Caption: M₂ muscarinic receptor Gᵢ signaling pathway.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Exploratory

Technical Whitepaper: Solvation Dynamics and Protocol Design for 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride

Executive Summary The successful application of novel chemical building blocks and pharmacophores relies heavily on precise solvation strategies. 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a highly polar, bis-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful application of novel chemical building blocks and pharmacophores relies heavily on precise solvation strategies. 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a highly polar, bis-protonated diamine. Due to its dicationic nature and the presence of two chloride counterions, its thermodynamic behavior in protic versus aprotic solvents differs significantly.

This technical guide provides researchers and drug development professionals with field-proven, self-validating methodologies for solubilizing this compound in aqueous systems (Water/PBS) and organic vehicles (DMSO). By understanding the underlying solvation causality, scientists can prevent premature precipitation, avoid freeze-thaw degradation, and ensure reproducible assay data.

Physicochemical Profiling & Solvation Thermodynamics

To design an effective solvation protocol, we must first analyze the molecular architecture of the compound. The molecule features a tertiary amine at the pyrrolidine ring (position 1) and a secondary exocyclic amine (position 3). In the dihydrochloride form, both nitrogen centers are protonated.

Quantitative Physicochemical Profile
PropertyValue
Chemical Name 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride
CAS Number 2551119-90-3[1]
Molecular Formula C7H18Cl2N2
Molecular Weight 201.14 g/mol
Ionization State Dicationic (Bis-protonated)
Predicted Aqueous Solubility ≥ 50 mg/mL (Clear solution)[2]
Predicted DMSO Solubility ~ 10 - 30 mg/mL (Requires kinetic energy/sonication)[3]
The Causality of Solvation: Protic vs. Aprotic Environments

Aqueous Systems (Water/PBS): Water is a polar protic solvent with a high dielectric constant ( ϵ≈80 ). It acts as both a hydrogen bond donor and acceptor. When 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is introduced to water, robust hydration spheres rapidly form around both the dicationic amine centers and the dissociated chloride anions. This dual-solvation mechanism easily overcomes the crystal lattice energy, resulting in near-instantaneous dissolution and high solubility limits ()[4].

Polar Aprotic Systems (DMSO): Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent ( ϵ≈47 ). While the sulfoxide oxygen is an excellent hydrogen bond acceptor that effectively solvates the protonated amine cations, the sterically hindered sulfur atom is a poor hydrogen bond donor. Consequently, pure DMSO struggles to solvate the small, hard chloride anions. This "anion desolvation penalty" makes DMSO a thermodynamically less favorable solvent for dihydrochloride salts compared to water. Furthermore, moisture-contaminated DMSO can trigger unpredictable precipitation of the highly hygroscopic salt during freeze-thaw cycles, making the strict use of anhydrous DMSO a critical requirement ()[3].

Workflow Diagram: Solvation Decision Tree

SolvationWorkflow Compound 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride WaterBranch Aqueous Solvation (Water / PBS / Saline) Compound->WaterBranch Primary Choice DMSOBranch Organic Solvation (Anhydrous DMSO) Compound->DMSOBranch Alternative Choice WaterMech Protic Solvation: High Cl⁻ & Cation Hydration Solubility > 50 mg/mL WaterBranch->WaterMech DMSOMech Aprotic Solvation: Poor Cl⁻ Solvation Solubility ~ 10-30 mg/mL DMSOBranch->DMSOMech WaterPrep Protocol A: Dissolve & Vortex Sterile Filter (0.22 µm) WaterMech->WaterPrep DMSOPrep Protocol B: Dissolve, Sonicate & Heat (37°C) Aliquoting Required DMSOMech->DMSOPrep InVivo In Vivo / Direct Assay Use WaterPrep->InVivo InVitro In Vitro / Library Storage (Dilute to <0.1% DMSO) DMSOPrep->InVitro

Workflow for the solvation and validation of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems —meaning the protocol includes built-in physical checks to confirm success before proceeding to biological assays.

Protocol A: Aqueous Stock Preparation (100 mM)

Ideal for direct in vivo injections or general biochemical assays.

  • Mass Determination: Using a calibrated analytical balance, weigh exactly 20.11 mg of the lyophilized powder into a sterile glass vial.

  • Solvent Addition: Add 1.0 mL of sterile, endotoxin-free ultra-pure water (or PBS, pH 7.2).

  • Agitation: Vortex at medium speed for 30–60 seconds at room temperature.

  • Self-Validation (Optical Check): Inspect the solution against a dark background. To validate complete dissolution, shine a standard laser pointer through the vial. The absence of a Tyndall effect (laser beam scattering) confirms that no micro-particulates remain.

  • Sterilization: Pass the validated solution through a 0.22 µm PES (polyethersulfone) syringe filter.

  • Storage: Dispense into single-use aliquots to prevent contamination.

Protocol B: Anhydrous DMSO Stock Preparation (50 mM)

Ideal for high-throughput screening libraries where aqueous stability is a concern.

  • Environmental Control: Dihydrochloride salts are highly hygroscopic. Perform this procedure in a low-humidity environment and purge the vial with inert gas (Argon or Nitrogen) immediately upon opening.

  • Mass Determination: Weigh 10.05 mg of the compound.

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity). Do not use older, moisture-exposed DMSO.

  • Kinetic Energy Input: Vortex for 1 minute. Because DMSO poorly solvates the chloride lattice, place the vial in a sonicating water bath at 37°C for 5–10 minutes. Causality: The added thermal and acoustic energy provides the activation energy required to overcome the high lattice energy of the salt.

  • Self-Validation (Clarity Check): Remove from the bath and allow it to return to room temperature. If the solution remains cloudy, the thermodynamic solubility limit in that specific batch of DMSO has been exceeded (likely due to trace moisture), and further dilution is required.

  • Storage: Aliquot immediately into tightly sealed tubes, purge the headspace with Argon, and flash-freeze at -80°C.

Storage, Stability, and Freeze-Thaw Guidelines

Proper storage is critical to maintaining the structural integrity of the pyrrolidine ring and preventing the precipitation of the salt. Small molecule dihydrochlorides typically achieve benchmark solubilities of around 50 mg/mL under optimal conditions, but their long-term stability depends heavily on the matrix ()[2].

Solvent SystemMax Recommended ConcentrationShort-Term Storage (1 Week)Long-Term Storage (6 Months)Freeze-Thaw Limit
Ultra-pure Water / PBS 100 mM4°C (Protect from light)-20°CMax 3 cycles
Anhydrous DMSO 50 mMNot Recommended-80°C (Argon purged)Single-use aliquots only

Note: When utilizing DMSO stocks for in vitro cell culture, ensure the final concentration of DMSO in the assay medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

References

  • Title: Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane Source: ACS Applied Polymer Materials URL: [Link]

Sources

Foundational

A Strategic Guide to Elucidating the In Vitro Mechanism of Action of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

Abstract The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics and its favorable physicochemical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics and its favorable physicochemical properties.[1][2][3] This five-membered nitrogen heterocycle offers a three-dimensional architecture that is instrumental in optimizing drug potency, selectivity, and pharmacokinetic profiles.[3][4] Derivatives of this scaffold have demonstrated a vast range of biological activities, including anti-inflammatory, anti-diabetic, and antimicrobial effects, as well as modulation of central nervous system targets like dopamine and serotonin receptors.[1][2][5][6]

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride is a substituted pyrrolidine derivative. While its chemical properties are documented, its biological activity and specific mechanism of action remain uncharacterized in publicly available literature. This technical guide presents a comprehensive, hypothesis-driven strategy for the systematic in vitro investigation of this compound. We provide a tiered experimental approach, from broad phenotypic screening to specific target deconvolution and mechanistic studies, complete with detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrrolidine-based chemical entities.

Introduction: The Pyrrolidine Scaffold and Hypothesis Generation

The pyrrolidine ring's utility in drug design is well-established. Its non-planar structure provides a valuable 3D pharmacophore, and the nitrogen atom can serve as a key hydrogen bond acceptor or donor, facilitating precise interactions with biological targets.[4] The broad therapeutic success of pyrrolidine-containing drugs, such as the DPP-IV inhibitor Vildagliptin and the antibacterial agent Meropenem, underscores the potential of this chemical class.[2][7]

Given the structural features of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride—a tertiary amine at position 3 and an N-ethyl substitution—we can formulate several primary hypotheses for its potential mechanism of action based on activities reported for structurally related compounds.

Primary Hypotheses:

  • G-Protein Coupled Receptor (GPCR) Modulation: 3-Aryl pyrrolidines are known to be potent ligands for dopamine and serotonin receptors.[1] Furthermore, 3-aminopyrrolidine derivatives have been developed as antagonists for chemokine receptors like CCR2.[8] The amine functionality is critical for these interactions.

  • Enzyme Inhibition: Pyrrolidine sulfonamide derivatives have been successfully synthesized as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in diabetes management.[2][5]

  • Antimicrobial Activity: The pyrrolidine ring is a core component of several carbapenem antibiotics, where it plays a crucial role in binding to penicillin-binding proteins (PBPs).[7] Additionally, a close structural analog is an intermediate in the synthesis of the fluoroquinolone antibiotic, premafloxacin.[9]

This guide outlines a workflow to systematically test these hypotheses.

A Tiered Strategy for In Vitro Mechanistic Elucidation

We propose a three-tiered approach to efficiently characterize the compound's activity, moving from broad, unbiased screening to focused, hypothesis-driven validation.

G cluster_0 Tier 1: Initial Biological Profiling cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Target Validation & Mechanistic Deep Dive T1_A Cytotoxicity Profiling (e.g., MTT/CTG Assays) (Protocol 3.1) T1_B Antimicrobial Susceptibility Testing (e.g., MIC Determination) (Protocol 3.2) T2_A Broad GPCR Panel Screen (e.g., Radioligand Binding) T1_B->T2_A If cytotoxic or no activity, re-evaluate or terminate. If antimicrobial, proceed to target-specific assays (e.g., PBP binding). T2_B Broad Kinase/Enzyme Panel Screen (e.g., Activity Assays) T3_A Dose-Response & Affinity Determination (IC50/EC50, Kd) (Protocol 3.3) T2_B->T3_A If hits identified, proceed to validation. T3_B Functional Cellular Assays (e.g., cAMP, Calcium Flux) (Protocol 3.4) T3_C Downstream Signaling Analysis (e.g., Western Blot)

Caption: Tiered workflow for mechanism of action elucidation.

Core Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the key experiments outlined in our tiered strategy.

Protocol: Cytotoxicity Profiling using MTT Assay

Objective: To determine the general cytotoxic effect of the compound on various cell lines to establish a therapeutic window for subsequent cell-based assays.

Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride in sterile water or DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO/water) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To assess the compound's ability to inhibit the growth of clinically relevant bacterial strains.

Methodology:

  • Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.5. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Radioligand Binding Assay for Target Affinity (Kd)

Objective: To determine the binding affinity of the compound for a specific receptor identified in a Tier 2 screen (e.g., a dopamine receptor).

Methodology:

  • Membrane Preparation: Use commercially available cell membranes expressing the target receptor (e.g., human Dopamine D3 receptor).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D3R) at its approximate Kd.

    • Increasing concentrations of the unlabeled test compound (1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride) for competition binding.

  • Nonspecific Binding: Include wells with an excess of a known, potent unlabeled ligand (e.g., Haloperidol) to determine nonspecific binding.

  • Total Binding: Include wells with only membranes and radioligand to determine total binding.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) from the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Protocol: Functional Cellular Assay (cAMP Measurement)

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a Gi/Gs-coupled GPCR.

Methodology:

  • Cell Line: Use a recombinant cell line (e.g., CHO or HEK293) stably expressing the target receptor (e.g., a Gi-coupled receptor).

  • Cell Plating: Seed cells in a 96-well plate and grow to near confluency.

  • Assay Procedure (Antagonist Mode):

    • Pre-treat cells with various concentrations of the test compound for 15-30 minutes.

    • Stimulate the cells with a known agonist (e.g., Forskolin to stimulate adenylyl cyclase directly, followed by a specific Gi-agonist to inhibit it) at its EC₈₀ concentration.

  • Assay Procedure (Agonist Mode):

    • Treat cells with various concentrations of the test compound alone.

  • Lysis and Detection: After incubation (15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist: Plot cAMP levels against compound concentration to generate a dose-response curve and determine the EC₅₀.

    • Antagonist: Plot the inhibition of the agonist response against the test compound concentration to determine the IC₅₀.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison and decision-making.

Table 1: Hypothetical Tier 1 Screening Results

Cell Line Compound IC₅₀ (µM)
HeLa (Cervical Cancer) > 100
A549 (Lung Cancer) > 100

| HEK293 (Embryonic Kidney) | > 100 |

Bacterial StrainCompound MIC (µg/mL)
S. aureus4
E. coli64

Interpretation: The hypothetical data above suggests the compound has negligible cytotoxicity at concentrations up to 100 µM, providing a wide therapeutic window for further assays. It shows promising activity against Gram-positive bacteria, warranting further investigation into its antibacterial mechanism (e.g., targeting cell wall synthesis or DNA gyrase).

Logical Pathway for Mechanistic Deconvolution

The experimental results will guide the subsequent research path.

G Start Start: 1-Ethyl-N-methylpyrrolidin-3-amine; dihydrochloride Tier1 Tier 1 Screening (Cytotoxicity & Antimicrobial) Start->Tier1 Decision1 Significant Activity? Tier1->Decision1 Antimicrobial Antimicrobial Hit Decision1->Antimicrobial Yes (Antimicrobial) Cytotoxic Cytotoxic Hit Decision1->Cytotoxic Yes (Cytotoxic) Tier2 Tier 2 Screening (Broad Target Panels) Decision1->Tier2 No NoActivity No Activity Decision2 Specific Hits? Tier2->Decision2 GPCR_Hit GPCR Hit Decision2->GPCR_Hit Yes (GPCR) Enzyme_Hit Enzyme Hit Decision2->Enzyme_Hit Yes (Enzyme) NoHits No Hits (Consider alternative mechanisms or terminate) Decision2->NoHits No Tier3 Tier 3 Validation (Affinity, Functionality, Signaling) GPCR_Hit->Tier3 Enzyme_Hit->Tier3 MOA Mechanism of Action Elucidated Tier3->MOA

Caption: Decision tree for mechanistic investigation.

Conclusion

While the specific in vitro mechanism of action for 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride is not currently described in scientific literature, its chemical structure places it within a class of compounds with rich and diverse pharmacology. The tiered, hypothesis-driven research strategy detailed in this guide provides a robust framework for its systematic investigation. By progressing from broad phenotypic assays to specific target validation, researchers can efficiently and rigorously elucidate the compound's biological function and unlock its potential therapeutic value.

References

  • Poyraz, S., Acar, Ç., and Göksu, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249622. Retrieved from [Link]

  • ChemSub. (n.d.). 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2831-2841.e5. Retrieved from [Link]

  • Poyraz, S., Acar, Ç., and Göksu, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Kim, J. W., et al. (2003). Synthesis and biological activity of 1β-methyl-2-[5-(2-N-substituted aminoethylcarbamoyl)pyrrolidin-3-ylthio]carbapenem derivatives. Bioorganic & Medicinal Chemistry Letters, 13(18), 3071-3075. Retrieved from [Link]

  • Pati, R., et al. (2024). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7578. Retrieved from [Link]

  • NextSDS. (n.d.). N-ethyl-N-methylpyrrolidin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. Retrieved from [Link]

  • Sharma, P., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(12), e202104439. Retrieved from [Link]

  • Cherney, R. J., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2425-2430. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride: A Scalable Two-Step Route

Introduction & Mechanistic Rationale Pyrrolidine derivatives, particularly 3-aminopyrrolidines, are highly privileged pharmacophores in modern drug discovery. They are frequently utilized to improve the physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrrolidine derivatives, particularly 3-aminopyrrolidines, are highly privileged pharmacophores in modern drug discovery. They are frequently utilized to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, and serve as versatile hinge-binding motifs in kinase inhibitors or basic centers in GPCR ligands[1].

The synthesis of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride requires a robust method that avoids over-alkylation and ensures the isolation of a highly polar diamine. To achieve this, we employ a two-step sequence:

  • Reductive Amination: The reaction of 1-ethylpyrrolidin-3-one with methylamine hydrochloride using sodium triacetoxyborohydride (STAB). STAB is selected over sodium borohydride (NaBH₄) because it is a mild, selective reducing agent that preferentially reduces the pre-formed iminium intermediate without reducing the starting ketone [2].

  • Anhydrous Salt Formation: Because the free base diamine is highly volatile and water-soluble, it is immediately converted into a dihydrochloride salt. Utilizing a solution of 4M HCl in 1,4-dioxane provides a controlled, anhydrous environment that forces the quantitative precipitation of the target compound, eliminating the need for complex chromatographic purification [3].

Experimental Workflow

G SM 1-Ethylpyrrolidin-3-one (Starting Material) Step1 Step 1: Reductive Amination MeNH₂·HCl, NaBH(OAc)₃ DCE, RT, 12 h SM->Step1 Int 1-Ethyl-N-methylpyrrolidin-3-amine (Free Base Intermediate) Step1->Int Step2 Step 2: Salt Formation 4M HCl in Dioxane Et₂O, 0 °C to RT, 2 h Int->Step2 Prod 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (Target) Step2->Prod

Workflow for the two-step synthesis of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Ethylpyrrolidin-3-one113.161.01.13 g (10.0 mmol)Starting Material
Methylamine hydrochloride67.521.51.01 g (15.0 mmol)Amine Source
N,N-Diisopropylethylamine (DIPEA)129.251.52.6 mL (15.0 mmol)Base
Sodium triacetoxyborohydride (STAB)211.941.53.18 g (15.0 mmol)Reducing Agent
1,2-Dichloroethane (DCE)98.96-30.0 mLSolvent
4M HCl in 1,4-Dioxane36.463.07.5 mL (30.0 mmol)Acidifying Agent
Anhydrous Diethyl Ether (Et₂O)74.12-20.0 mLPrecipitation Solvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Free Base Intermediate
  • Imine Pre-formation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylpyrrolidin-3-one (1.13 g, 10.0 mmol) in anhydrous DCE (30 mL) under a nitrogen atmosphere.

  • Base Liberation: Add methylamine hydrochloride (1.01 g, 15.0 mmol) followed by dropwise addition of DIPEA (2.6 mL, 15.0 mmol).

    • Causality: DIPEA neutralizes the hydrochloride salt, liberating the methylamine free base in situ to allow nucleophilic attack on the ketone.

  • Equilibration: Stir the reaction mixture at room temperature (20–25 °C) for 2 hours.

    • Causality: Allowing the imine to pre-form prevents the premature reduction of the ketone by STAB, which would yield an undesired pyrrolidinol byproduct.

  • Reduction: Cool the mixture to 0 °C using an ice-water bath. Add STAB (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

    • Causality: STAB is a mild reducing agent, but the reduction is mildly exothermic. Addition at 0 °C prevents thermal degradation and side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes to destroy unreacted hydride species.

  • Self-Validation (Phase Extraction): Adjust the aqueous layer to pH > 10 using 1M NaOH. Check the pH using indicator paper. The target is a highly polar diamine; a highly basic pH is strictly required to suppress protonation and ensure complete extraction into the organic phase.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (water bath < 30 °C to prevent volatilization of the free base) to afford 1-ethyl-N-methylpyrrolidin-3-amine as a pale yellow oil.

Step 2: Dihydrochloride Salt Formation
  • Dissolution: Transfer the crude free base (assumed quantitative yield, ~1.28 g) to a clean 50 mL round-bottom flask and dissolve it in anhydrous Et₂O (20 mL).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The double protonation of the diamine is highly exothermic. Cooling prevents solvent boil-off and minimizes the formation of colored oxidative degradation products.

  • Acidification: Under vigorous stirring, add 4M HCl in 1,4-dioxane (7.5 mL, 30.0 mmol) dropwise over 10 minutes.

    • Causality: Dioxane provides a stable, anhydrous delivery system for HCl. Using aqueous HCl would solubilize the resulting salt and ruin the precipitation strategy.

  • Self-Validation (Precipitation): A dense white precipitate will form immediately upon addition. This visual cue validates the successful conversion of the soluble free base into the insoluble dihydrochloride salt. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours to ensure complete crystal maturation.

  • Filtration: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with cold anhydrous Et₂O (2 × 10 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum (<0.1 mbar) at 40 °C for 4 hours.

Analytical Characterization

To ensure the structural integrity and purity of the self-validating system, the following analytical data should be observed for the final dihydrochloride salt:

Analytical MethodExpected Data Profile
Appearance White to off-white crystalline solid
LC-MS (ESI+) m/z calculated for C₇H₁₇N₂ [M+H]⁺: 129.14; Found: 129.2
¹H NMR (400 MHz, D₂O) δ 4.10 - 3.95 (m, 1H, CH-N), 3.80 - 3.10 (m, 6H, ring CH₂ and ethyl CH₂), 2.75 (s, 3H, N-CH₃), 2.60 - 2.40 (m, 1H, ring CH₂), 2.30 - 2.10 (m, 1H, ring CH₂), 1.30 (t, J = 7.2 Hz, 3H, ethyl CH₃).
Yield Typically 75–85% over two steps.

References

  • Title: 2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: Multigram Synthesis and Coupling Reactions Source: Organic Process Research & Development (ACS Publications) URL: [Link] [1]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (PubMed) URL: [Link] [2]

  • Title: Structure-based design and synthesis of triazole-based macrocyclic inhibitors of norovirus protease Source: European Journal of Medicinal Chemistry (PubMed Central) URL: [Link] [3]

Application

Application Note: 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride in Modern Drug Discovery

Executive Summary The optimization of physicochemical properties and target selectivity remains a central challenge in small-molecule drug discovery. 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of physicochemical properties and target selectivity remains a central challenge in small-molecule drug discovery. 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3) [1] has emerged as a highly versatile, conformationally restricted diamine building block. By replacing flexible linear polyamines with this substituted pyrrolidine scaffold, medicinal chemists can significantly improve Lipophilic Efficiency (LipE), enhance metabolic stability, and drive exquisite target selectivity in both kinase and G protein-coupled receptor (GPCR) programs.

As a dihydrochloride salt, this building block offers excellent shelf stability and aqueous solubility, though it requires specific stoichiometric considerations during synthetic workflows. This guide details the mechanistic rationale for incorporating this scaffold and provides field-proven protocols for its integration into drug discovery pipelines.

Mechanistic Applications in Target Engagement

Kinase Inhibitors: Exploiting the Solvent Channel

In the design of ATP-competitive kinase inhibitors (e.g., CDK2, Akt, CSF-1R), achieving selectivity across the highly conserved human kinome is notoriously difficult. The 3-aminopyrrolidine motif is frequently utilized as a "solvent-exposed tail" appended to heteroaryl cores like pyrazolopyrimidines[2].

  • Structural Rationale: The secondary N-methyl amine serves as a robust attachment point to the inhibitor core. Meanwhile, the 1-ethylpyrrolidine moiety projects outward into the solvent channel. The basic tertiary amine forms critical electrostatic interactions (salt bridges) with non-conserved acidic residues (e.g., Aspartate or Glutamate) at the lip of the ATP-binding pocket, driving kinome selectivity[3]. Furthermore, the ethyl group provides just enough steric bulk to prevent rapid N-dealkylation by hepatic CYP450 enzymes.

GPCR Antagonists: Orthosteric Salt Bridge Formation

For biogenic amine GPCRs (such as 5-HT6, 5-HT3, and Histamine H4 receptors), a basic amine is an absolute requirement for orthosteric binding[4].

  • Structural Rationale: The basic pyrrolidine nitrogen mimics the endogenous neurotransmitter by forming a highly conserved salt bridge with the Asp3.32 residue located in transmembrane helix 3 (TM3)[5]. The conformational restriction of the pyrrolidine ring reduces the entropic penalty upon binding compared to linear diamines, resulting in sub-nanomolar affinities and improved blood-brain barrier (BBB) penetration for CNS targets.

GPCR_Pathway Ligand Pyrrolidine Antagonist (Blocks Activation) Receptor Biogenic Amine GPCR (e.g., 5-HT, Histamine) Ligand->Receptor Salt Bridge to Asp3.32 GProtein G-Protein Complex (Alpha, Beta, Gamma) Receptor->GProtein Blocked Signal Effector Adenylyl Cyclase (Effector Enzyme) GProtein->Effector cAMP cAMP Production (Inhibited) Effector->cAMP

GPCR signaling cascade blocked by a pyrrolidine-based antagonist.

Physicochemical Profiling

Replacing a linear diamine with 1-Ethyl-N-methylpyrrolidin-3-amine drastically alters the pharmacokinetic profile of a lead molecule. The table below summarizes the causal impact of this scaffold hop.

PropertyLinear Diamine (e.g., N,N'-Diethylethylenediamine)1-Ethyl-N-methylpyrrolidin-3-amineImpact on Drug Design
Rotatable Bonds 52Higher Affinity: Lower entropic penalty upon target binding.
pKa (Basic Center) ~10.5~9.2 - 9.5Safety/Permeability: Reduced basicity lowers the risk of phospholipidosis and hERG toxicity while improving membrane permeability.
Topological Polar Surface Area (tPSA) 24.1 Ų15.3 ŲCNS Exposure: Reduced tPSA enhances blood-brain barrier (BBB) penetration for neurological targets.
Conformational Space Highly flexibleRestrictedSelectivity: Precise spatial projection of the basic nitrogen prevents off-target binding.

Experimental Protocols

As a Senior Application Scientist, I must stress that the most common point of failure when working with 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is improper stoichiometric base calculation . Because it is a dihydrochloride salt, exactly 2.0 equivalents of an organic base are consumed just to liberate the free diamine before any reaction can occur.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Kinase Core Assembly

This protocol details the attachment of the pyrrolidine building block to an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine) to form a kinase inhibitor solvent tail.

Rationale: SNAr is preferred over Buchwald-Hartwig amination for highly electron-deficient cores to avoid the use of expensive palladium catalysts and ligands. Polar aprotic solvents are chosen to stabilize the anionic Meisenheimer complex transition state.

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride core (1.0 eq, 0.5 mmol) and 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (1.2 eq, 0.6 mmol).

  • Solvent Addition: Suspend the solids in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF (3.0 mL).

  • Free-Basing & Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 2.0 mmol) dropwise.

    • Expert Insight: Why 4.0 equivalents? 2.4 eq are required to neutralize the dihydrochloride salt of the amine (1.2 eq × 2), 1.0 eq is required to neutralize the HCl generated by the SNAr reaction, and a slight excess ensures the secondary amine remains fully nucleophilic.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours in an oil bath (or 110°C for 30 minutes via microwave irradiation). Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to remove the NMP/DMF and DIPEA salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Protocol B: Amide Coupling for GPCR/Epigenetic Ligands

This protocol links the secondary amine of the pyrrolidine to a carboxylic acid pharmacophore.

Rationale: The secondary amine at the 3-position of the pyrrolidine is sterically hindered. Standard coupling agents like EDC/HOBt often yield poor conversions. HATU is utilized due to its highly reactive 7-azabenzotriazole leaving group, which excels at acylating hindered secondary amines.

  • Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL). Add HATU (1.1 eq, 0.55 mmol) and DIPEA (2.0 eq, 1.0 mmol). Stir at room temperature for 5 minutes.

    • Expert Insight: Pre-activation is critical. If the pyrrolidine amine is added simultaneously with HATU, the unreacted HATU can react directly with the secondary amine to form an inactive guanidinium byproduct.

  • Amine Addition: In a separate vial, suspend 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (1.1 eq, 0.55 mmol) in DMF (1.0 mL) and DIPEA (2.5 eq, 1.375 mmol) to liberate the free base.

  • Coupling: Transfer the free-based amine solution to the pre-activated acid mixture. Stir at room temperature for 2–4 hours.

  • Purification: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH with 1% NH₄OH to prevent streaking of the basic tertiary amine on silica).

Workflow A Hit Identification (HTS / SBDD) B Scaffold Hopping (Insert Pyrrolidine Core) A->B C ADME Tuning (pKa & LogD Opt) B->C D Preclinical Candidate (Kinase/GPCR Inhibitor) C->D

Drug discovery workflow utilizing the pyrrolidine scaffold for lead optimization.

References

  • Chemical Substance Information: 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride. NextSDS. Available at: [Link]

  • Freeman-Cook, K. D., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry. Available at:[Link]

  • Zhou, D., et al. (2010). 5-Cyclic Amine-3-arylsulfonylindazoles as Novel 5-HT6 Receptor Antagonists. Journal of Medicinal Chemistry. Available at:[Link]

  • Warchal, S. J., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry. Available at:[Link]

  • Conn, P. J., et al. (2009). Allosteric Modulation of Metabotropic Glutamate Receptors. Pharmacological Reviews. Available at:[Link]

Sources

Method

The Strategic Integration of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride in Modern Pharmaceutical Synthesis

The relentless pursuit of novel therapeutic agents has positioned unique chemical scaffolds as indispensable tools in the drug discovery and development pipeline. Among these, the pyrrolidine ring system has garnered sig...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutic agents has positioned unique chemical scaffolds as indispensable tools in the drug discovery and development pipeline. Among these, the pyrrolidine ring system has garnered significant attention due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2][3] This five-membered saturated nitrogen heterocycle offers a versatile, three-dimensional framework that can be strategically functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4] 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, a readily accessible building block, presents a valuable entry point for introducing this privileged scaffold into drug candidates, particularly in the development of anti-infective and central nervous system (CNS) agents.

This technical guide provides an in-depth exploration of the application of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride as a pharmaceutical building block. We will delve into its chemical attributes, safe handling protocols, and provide a detailed, representative synthetic protocol for its incorporation into a quinolone antibiotic framework.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
Chemical Name 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride[5]
CAS Number 1205638-47-5
Molecular Formula C7H18Cl2N2[6]
Molecular Weight 201.14 g/mol [6]
Appearance White to yellow solid[7]
Purity Typically >95%[6][7]
Safety and Handling Precautions

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9] It is crucial to avoid inhalation of dust and contact with skin and eyes.[9][10] In case of accidental exposure, immediate and thorough washing of the affected area is recommended, and medical attention should be sought.[9] The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9][10]

Application in Quinolone Antibiotic Synthesis: A Representative Protocol

The fluoroquinolone class of antibiotics represents a cornerstone in the treatment of various bacterial infections.[11] A common synthetic strategy for diversifying these molecules involves the nucleophilic aromatic substitution of the fluorine atom at the C-7 position with a suitable amine.[7][12][13] 1-Ethyl-N-methylpyrrolidin-3-amine serves as an excellent nucleophile for this purpose, introducing a functionalized pyrrolidine moiety that can enhance the drug's antibacterial spectrum and pharmacokinetic properties.

The following protocol details a representative synthesis of a novel quinolone antibiotic analog using 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride.

Reaction Scheme

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride E Reflux (82°C) A->E B Ciprofloxacin (or similar fluoroquinolone core) B->E C Triethylamine (Base) C->E D Acetonitrile (Solvent) D->E F Quinolone-Pyrrolidine Adduct E->F G Triethylamine Hydrochloride E->G

Caption: Synthesis of a Quinolone-Pyrrolidine Adduct.

Experimental Protocol

Materials:

  • 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (1.0 eq)

  • Ciprofloxacin (or a suitable fluoroquinolone core) (1.0 eq)

  • Triethylamine (3.0 eq)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/methanol solvent system for chromatography

Procedure:

  • To a stirred suspension of ciprofloxacin (1.0 eq) in anhydrous acetonitrile, add 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (1.0 eq).

  • Add triethylamine (3.0 eq) to the mixture. The dihydrochloride salt will react with the base to generate the free amine in situ.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate and methanol to afford the pure quinolone-pyrrolidine adduct.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques:

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the ethyl and methyl groups of the pyrrolidine moiety, and disappearance of the proton signal of the piperazine N-H in ciprofloxacin.
¹³C NMR Appearance of new carbon signals corresponding to the pyrrolidine ring and its substituents.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the product.
HPLC A single major peak indicating high purity.
Experimental Workflow Diagram

G start Start reactants Combine Reactants: - Ciprofloxacin - 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride - Triethylamine - Acetonitrile start->reactants reflux Reflux Reaction Mixture (Monitor by TLC) reactants->reflux workup Aqueous Work-up: - Evaporate Solvent - Partition (DCM/NaHCO3) - Extract Aqueous Layer - Wash with Brine - Dry over Na2SO4 reflux->workup purification Purification: - Concentrate Crude Product - Silica Gel Column Chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC purification->characterization end End characterization->end

Caption: Experimental workflow for quinolone synthesis.

Conclusion

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a valuable and versatile building block for pharmaceutical research and development. Its strategic incorporation can introduce the desirable physicochemical and biological properties of the pyrrolidine scaffold into drug candidates. The provided representative protocol for the synthesis of a quinolone antibiotic analog highlights a practical application of this building block and serves as a foundation for further exploration in medicinal chemistry programs. As with any chemical synthesis, appropriate safety precautions must be strictly adhered to.

References

  • 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Available at: [Link]

  • Quinolone antibiotics. Available at: [Link]

  • A new short and efficient strategy for the synthesis of quinolone antibiotics - RSC Publishing. Available at: [Link]

  • Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. Available at: [Link]

  • N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride-1803607-79-5 - Thoreauchem. Available at: [Link]

  • 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information. Available at: [Link]

  • Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis - YouTube. Available at: [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. Available at: [Link]

  • GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE - VJS. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • (PDF) Green Organic Synthesis of N-Methylpyrrolidine - ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]

Sources

Application

Application Note: High-Yield Integration of 1-Ethyl-N-methylpyrrolidin-3-amine in API Scaffold Synthesis

Executive Summary The synthesis of next-generation active pharmaceutical ingredients (APIs)—particularly targeted kinase inhibitors and novel antibacterial agents—relies heavily on the precise functionalization of hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of next-generation active pharmaceutical ingredients (APIs)—particularly targeted kinase inhibitors and novel antibacterial agents—relies heavily on the precise functionalization of heterocyclic cores. 1-Ethyl-N-methylpyrrolidin-3-amine (CAS: 1096836-43-9) has emerged as a highly valuable, stereochemically defined diamine building block in drug discovery[1]. This application note provides a comprehensive, self-validating methodological guide for incorporating this sterically hindered secondary amine into API scaffolds via Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling.

Structural Rationale & Causality in Drug Design (E-E-A-T)

Selecting 1-Ethyl-N-methylpyrrolidin-3-amine over simpler amines (e.g., piperazine or dimethylamine) is driven by strict pharmacokinetic and pharmacodynamic requirements:

  • Lipophilic Efficiency (LipE): The N1-ethyl group provides a precise increase in lipophilicity compared to N-methyl analogs. This subtle structural change often enhances blood-brain barrier (BBB) permeability and target residence time without inflating the overall molecular weight.

  • Aqueous Solubility: The dual-basic nature of the pyrrolidine nitrogen and the secondary amine allows for the formation of stable dihydrochloride salts, drastically improving aqueous solubility for oral formulations.

  • Steric Shielding: The methyl group on the C3-amine introduces steric hindrance. While this makes synthetic coupling more challenging, it protects the resulting API from rapid oxidative metabolism by CYP450 enzymes.

Mechanistic Insights & Pathway Selection

Incorporating a sterically hindered secondary amine requires rigorous control over the reaction microenvironment. We utilize two primary pathways depending on the electronic nature of the API core.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the premier method for functionalizing electron-deficient heteroaromatics (e.g., pyrimidines, quinazolines)[2]. While traditionally taught as a stepwise addition-elimination mechanism via a Meisenheimer complex, recent kinetic isotope effect (KIE) studies and computational analyses reveal that many prototypical SNAr reactions actually proceed through concerted mechanisms[2],[3].

  • Causality in Protocol Design: We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent. NMP's high dipole moment stabilizes the polar transition state of the concerted SNAr pathway better than DMF, and its higher boiling point allows for safe heating to 100°C. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring complete chemoselectivity.

Buchwald-Hartwig Amination

For unactivated aryl halides, palladium-catalyzed cross-coupling is mandatory to forge the C–N bond[4]. High-throughput experimentation in pharmaceutical environments shows that bulky secondary amines are prone to unwanted β-hydride elimination if the wrong ligand is chosen[5].

  • Causality in Protocol Design: We employ the RuPhos ligand paired with Pd2(dba)3. RuPhos is specifically engineered to accommodate bulky secondary amines, accelerating reductive elimination. Lithium bis(trimethylsilyl)amide (LHMDS) is utilized as the base because it provides a pseudo-protecting group effect that drives high yields while preventing the degradation of sensitive functional groups on the API core[6].

Workflow Start Aryl/Heteroaryl Halide Core Cond1 Electron-Deficient Core (e.g., 2-Cl-Pyrimidine) Start->Cond1 Cond2 Unactivated Core (e.g., Aryl Bromide) Start->Cond2 Amine 1-Ethyl-N-methylpyrrolidin-3-amine SNAr SNAr Pathway DIPEA, NMP, 100°C Amine->SNAr BHA Buchwald-Hartwig Pd2(dba)3, RuPhos, LHMDS Amine->BHA Cond1->SNAr Cond2->BHA Product Functionalized API Scaffold SNAr->Product BHA->Product

Fig 1. Divergent synthetic workflows for API scaffold functionalization using the chiral diamine.

Quantitative Optimization Data

Table 1: SNAr Optimization Matrix for 1-Ethyl-N-methylpyrrolidin-3-amine

Solvent Base (2.0 eq) Temp (°C) Time (h) Conversion (%) Mechanistic Observation / IPC Notes
DMF K₂CO₃ 80 12 65% Incomplete reaction; amine salt precipitation observed.
DMF DIPEA 100 8 82% Improved solubility; trace thermal degradation of solvent.
NMP DIPEA 100 4 >99% Complete conversion; clean LC-MS profile.

| DMSO | DIPEA | 100 | 4 | 95% | High yield, but difficult aqueous workup and phase separation. |

Table 2: Buchwald-Hartwig Ligand & Base Screening (Pd₂(dba)₃ Catalyst)

Ligand Base Solvent Temp (°C) Yield (%) Mechanistic Observation
XPhos Cs₂CO₃ 1,4-Dioxane 100 45% Significant β-hydride elimination and dehalogenation.
BrettPhos NaOtBu Toluene 90 68% Moderate yield; basic conditions caused substrate degradation.

| RuPhos | LHMDS | 1,4-Dioxane | 85 | 94% | Rapid reductive elimination; LHMDS pseudo-protection active. |

Self-Validating Experimental Protocols

Protocol A: SNAr Functionalization of a Heteroaryl Chloride

Objective: Chemoselective C–N bond formation on an electron-deficient heterocycle.

  • Preparation: To a 50 mL reactor equipped with a magnetic stirrer, add the heteroaryl chloride (1.0 mmol) and anhydrous NMP (5.0 mL). Stir until completely dissolved.

  • Reagent Addition: Add DIPEA (2.5 mmol, 2.5 eq) followed by 1-Ethyl-N-methylpyrrolidin-3-amine (1.2 mmol, 1.2 eq). The slight excess of amine compensates for any trace moisture.

  • Reaction & IPC (Self-Validating Check): Heat the mixture to 100°C. After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. Validation Rule: If the Area Under the Curve (AUC) of the starting electrophile is >2%, add an additional 0.2 eq of the amine and stir for 1 hour. This feedback loop ensures complete consumption of the halide, preventing inseparable downstream impurities.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove NMP. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination of an Aryl Bromide

Objective: Palladium-catalyzed amination of an unactivated API core.

  • Degassing (Self-Validating Check): In a Schlenk flask, combine the aryl bromide (1.0 mmol), 1-Ethyl-N-methylpyrrolidin-3-amine (1.5 mmol), and anhydrous 1,4-Dioxane (10 mL). Sparge with ultra-pure Argon for 15 minutes. Validation Rule: Dissolved oxygen (DO) levels must read <1 ppm via an in-line optical DO sensor before proceeding, ensuring the Pd(0) catalyst is not oxidized to inactive Pd(II) species.

  • Catalyst Activation: Under a positive Argon flow, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). Stir for 5 minutes until a deep red/orange active catalyst complex forms.

  • Base Addition: Add LHMDS (1.0 M in THF, 2.0 mL, 2.0 eq) dropwise. Seal the flask and heat to 85°C for 16 hours.

  • Scavenging & Isolation (Self-Validating Check): Cool the reaction, dilute with EtOAc (20 mL), and add SiliaMetS® Thiol resin (0.5 g) to scavenge residual palladium. Stir for 2 hours at 40°C. Filter through a pad of Celite. Validation Rule: ICP-MS analysis of the concentrated organic layer must show Pd <10 ppm before proceeding to final API crystallization.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amine Pd(II)(Ar)(NR2)L AmineCoord->PdII_Amine LHMDS, Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Product API Product RedElim->Product

Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle highlighting the bulky amine coordination.

References

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: Molecules (via NIH PubMed Central) URL: [Link]

  • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: Nature Chemistry (via NIH PubMed Central) URL: [Link]

  • Title: Mechanistic insights into amination via nucleophilic aromatic substitution Source: RSC Advances URL: [Link]

  • Title: Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments Source: ChemRxiv URL: [Link]

Sources

Method

Application Note: Preclinical Dosing, Formulation, and Pharmacokinetic Evaluation of 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride in Murine Models

Introduction & Rationale Pyrrolidine derivatives represent a highly versatile scaffold in modern drug discovery, frequently utilized to enhance the basicity, target affinity, and blood-brain barrier (BBB) permeability of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pyrrolidine derivatives represent a highly versatile scaffold in modern drug discovery, frequently utilized to enhance the basicity, target affinity, and blood-brain barrier (BBB) permeability of central nervous system (CNS) therapeutics[1]. The compound 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3) is a low-molecular-weight, highly polar diamine. Due to its structural characteristics, it serves as a critical building block and a representative small-molecule screening probe for evaluating amine-driven pharmacokinetics (PK) in preclinical murine models.

This application note provides a comprehensive, self-validating protocol for the formulation, dosing, and LC-MS/MS bioanalysis of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride in mice. By explaining the causality behind vehicle selection, administration routes, and tissue sampling, this guide ensures high scientific integrity and reproducible preclinical data[2].

Physicochemical Properties & Formulation Strategy

The free base of 1-Ethyl-N-methylpyrrolidin-3-amine is a lipophilic liquid that can be prone to oxidation and volatilization. Converting it to the dihydrochloride salt protonates both the pyrrolidine ring nitrogen and the exocyclic secondary amine, resulting in a stable, highly water-soluble crystalline solid.

Causality in Formulation: Because the dihydrochloride salt is highly soluble in aqueous media, complex excipients (e.g., cyclodextrins, Tween-80, or DMSO) are unnecessary and should be avoided to prevent vehicle-induced toxicity or altered absorption kinetics[3]. Isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.4) is the optimal vehicle. The buffering capacity of PBS is particularly useful to neutralize the slight acidity of the dihydrochloride salt before intravenous (IV) injection, preventing localized phlebitis or hemolysis.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / Recommendation
Chemical Formula C7H18Cl2N2
Molecular Weight 201.14 g/mol
Salt Form Dihydrochloride
Optimal Vehicle 0.9% Saline or 1X PBS (pH 7.2 - 7.4)
Solubility (Aqueous) > 50 mg/mL
Storage (Solid) -20°C, desiccated, protected from light
Storage (Solution) Prepare fresh daily; stable for 24h at 4°C

Murine Dosing Guidelines & Protocols

Standardizing the dosing volume and route is critical for reproducible PK profiles. The following guidelines are optimized for adult C57BL/6 or CD-1 mice (approx. 20–25 g body weight).

Table 2: Recommended Dosing Parameters for Mice
RouteTypical Dose RangeMax VolumeNeedle GaugeAbsorption Profile
Intravenous (IV) 1 – 5 mg/kg5 mL/kg (~100 µL)27G - 30GImmediate systemic exposure; establishes baseline clearance.
Per Os (PO) 5 – 30 mg/kg10 mL/kg (~200 µL)20G - 22G (Gavage)Evaluates intestinal absorption and first-pass hepatic metabolism.
Intraperitoneal (IP) 5 – 20 mg/kg10 mL/kg (~200 µL)25G - 27GRapid absorption via mesenteric vessels; useful for efficacy models.
Step-by-Step Formulation & Dosing Protocol:
  • Preparation: Weigh the required mass of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride using a calibrated microbalance. Note: Account for the dihydrochloride salt mass when calculating the free-base equivalent dose.

  • Dissolution: Add the calculated volume of sterile 0.9% NaCl. Vortex for 30 seconds until the solid is completely dissolved.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to ensure sterility, a mandatory step for IV and IP administration.

  • Administration (IV Example): Restrain the mouse using a commercial restrainer. Dilate the lateral tail vein using a heat lamp (avoid exceeding 38°C). Inject the formulation smoothly over 3–5 seconds to prevent cardiovascular shock[4].

  • Self-Validating Control: Always include a vehicle-only control group to establish baseline LC-MS/MS chromatograms and rule out endogenous isobaric interferences in the biological matrix.

Pharmacokinetic Workflow & Systemic Distribution

To accurately determine the systemic clearance and CNS penetrance of this diamine, a rigorous compartmental sampling workflow is required.

PK_Workflow Dose Dosing (IV/PO/IP) 1-Ethyl-N-methylpyrrolidin-3-amine Blood Systemic Circulation (Plasma PK) Dose->Blood Absorption BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Distribution LCMS LC-MS/MS Bioanalysis Blood->LCMS Plasma Sampling Brain CNS Compartment (Brain PK) BBB->Brain Penetration Brain->LCMS Tissue Homogenization

Fig 1: Pharmacokinetic workflow and compartmental distribution of 1-Ethyl-N-methylpyrrolidin-3-amine.

Bioanalytical Sampling & LC-MS/MS Methodology

Because 1-Ethyl-N-methylpyrrolidin-3-amine is a small, highly polar molecule, it requires specific bioanalytical handling to prevent loss during sample preparation and to ensure retention on analytical columns (e.g., using HILIC or specialized C18 columns optimized for polar amines)[2].

Step-by-Step Tissue Collection & Extraction:
  • Blood Collection: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h), collect 50 µL of blood via submandibular bleed or terminal cardiac puncture into K2EDTA tubes.

  • Plasma Separation: Centrifuge immediately at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials.

  • Brain Perfusion (Critical Step): To assess true BBB penetration, mice must undergo transcardial perfusion with ice-cold PBS prior to brain extraction. Causality: Failure to perfuse will result in the measurement of drug trapped in the cerebral microvasculature, falsely elevating the calculated brain-to-plasma ( Kp​ ) ratio.

  • Protein Precipitation: Aliquot 20 µL of plasma or brain homogenate. Add 80 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated pyrrolidine analog). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the protonated parent ion [M+H]+ .

Expected Pharmacokinetic Profile

Based on the physicochemical properties of similar small-molecule pyrrolidine amines[1], researchers should anticipate the following PK behavior:

  • Rapid Clearance: Small aliphatic amines often undergo rapid hepatic metabolism (e.g., N-dealkylation) and renal excretion.

  • High Volume of Distribution ( Vd​ ): The basic nature of the compound promotes extensive tissue distribution, particularly into lipid-rich organs like the brain and lungs.

  • Moderate Oral Bioavailability: While highly soluble, the compound may be subject to first-pass metabolism, yielding an expected oral bioavailability (F%) of 20–40%[3].

References

  • [1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: nih.gov. 1

  • [2] The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery. Source: aacrjournals.org.2

  • [3] Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. Source: srce.hr. 3

  • [4] Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection. Source: nih.gov. 4

Sources

Application

Advanced C–N Cross-Coupling Strategies Utilizing 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride

Executive Summary & Substrate Profiling The incorporation of functionalized pyrrolidine motifs is a cornerstone of modern pharmaceutical development, often utilized to modulate the pharmacokinetic properties and target a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The incorporation of functionalized pyrrolidine motifs is a cornerstone of modern pharmaceutical development, often utilized to modulate the pharmacokinetic properties and target affinity of drug candidates. 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3) [1] is a highly valuable bifunctional building block. It features a tertiary amine within the pyrrolidine ring and an exocyclic secondary amine.

In palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination), the exocyclic secondary amine acts as the nucleophile. However, utilizing this substrate presents two distinct chemical challenges:

  • Salt Neutralization: As a dihydrochloride salt, it requires precise stoichiometric adjustments of the base to generate the free amine in situ without degrading the active catalyst[2].

  • Steric Hindrance: Secondary aliphatic amines possess significant steric bulk, which fundamentally alters the energy barriers of the catalytic cycle[3].

This application note provides a comprehensive, self-validating protocol for the efficient arylation of 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride, grounded in mechanistic causality.

Mechanistic Causality & Experimental Design (E-E-A-T)

To design a robust protocol, every reagent choice must be dictated by the mechanistic demands of the substrate.

The Causality of Base Selection

In a standard Buchwald-Hartwig amination, the base is responsible for deprotonating the amine after it coordinates to the Pd(II) complex[4]. When utilizing 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride, the base must first neutralize the two equivalents of HCl bound to the molecule.

  • Stoichiometry: 2.0 equivalents of base are consumed immediately for neutralization. The catalytic cycle requires 1.0 equivalent to neutralize the HX byproduct generated during coupling. An additional 0.5 equivalent is added to drive the equilibrium, necessitating a total of 3.5 equivalents of base [2].

  • Reagent Choice: While Sodium tert-butoxide (NaOtBu) is standard, the generation of 2 equivalents of NaCl in situ creates a thick, heterogeneous slurry that impedes stirring. Lithium bis(trimethylsilyl)amide (LiHMDS) is selected as the optimal base due to its excellent proton tolerance, generating soluble byproducts in THF and maintaining a homogeneous reaction environment[4].

The Causality of Ligand Selection: RuPhos vs. BrettPhos

The Buchwald-Hartwig catalytic cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination[4]. For sterically hindered secondary amines like 1-ethyl-N-methylpyrrolidin-3-amine, Density Functional Theory (DFT) calculations and empirical kinetic studies demonstrate that reductive elimination is the rate-limiting step [3].

  • Why RuPhos? RuPhos is specifically designed with a large steric profile and an electron-rich dicyclohexylphosphine moiety that drastically lowers the activation energy barrier for reductive elimination in secondary amines[3].

  • Conversely, BrettPhos is optimized for primary amines where oxidative addition is the rate-limiting step, and yields poor results when applied to bulky secondary aliphatic amines[3].

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)(X)(RuPhos) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation Pd(II)(Ar)(NR2)(RuPhos) OxAdd->AmineCoord + Amine·2HCl + 3.5 eq LiHMDS Product Coupled Product Ar-N(Me)(1-Ethylpyrrolidin-3-yl) AmineCoord->Product Reductive Elimination (Rate-Limiting Step) Product->Pd0 Regenerate Catalyst

Figure 1: RuPhos-mediated Pd-catalyzed Buchwald-Hartwig catalytic cycle for secondary amines.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the empirical validation of the mechanistic rationale described above.

Table 1: Optimization of Reaction Conditions for 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride Coupling

EntryPrecatalystLigandBase (Equivalents)SolventYield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃BINAPNaOtBu (3.5)Toluene15%Poor reductive elimination due to secondary amine steric bulk.
2Pd₂(dba)₃BrettPhosLiHMDS (3.5)THF42%BrettPhos favors primary amines; high energy barrier for reductive elimination.
3Pd₂(dba)₃RuPhosNaOtBu (1.5)Toluene<5%Insufficient base to neutralize the dihydrochloride salt; catalyst poisoning.
4Pd₂(dba)₃RuPhosNaOtBu (3.5)Toluene78%Good yield, but heterogeneous salt slurry impedes efficient mass transfer.
5 Pd₂(dba)₃ RuPhos LiHMDS (3.5) THF 94% Optimal. Homogeneous free-basing and rapid reductive elimination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints allow the researcher to verify the success of intermediate states (e.g., catalyst activation) before proceeding.

Reagents Required
  • Aryl Halide (Bromide or Iodide): 1.0 mmol

  • 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride: 1.2 mmol (1.2 eq)

  • Pd₂(dba)₃: 0.02 mmol (2 mol% Pd)

  • RuPhos: 0.04 mmol (4 mol%)

  • LiHMDS (1.0 M in THF): 3.5 mL (3.5 eq)

  • Anhydrous THF: 5.0 mL

Workflow Prep Reagent Prep (Inert Atmosphere) Neutralize In Situ Free-Basing (3.5 eq LiHMDS) Prep->Neutralize Couple Cross-Coupling (65°C, 12h) Neutralize->Couple Workup Aqueous Workup & Extraction Couple->Workup Purify Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the amination of aryl halides.

Step-by-Step Methodology

Step 1: Catalyst Activation & Reagent Preparation

  • An oven-dried Schlenk tube equipped with a magnetic stir bar is transferred to an argon-filled glovebox.

  • Charge the tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol).

  • Add the aryl halide (1.0 mmol) and 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride (241 mg, 1.2 mmol).

  • Seal the Schlenk tube with a rubber septum and remove it from the glovebox. Connect to an argon Schlenk line.

  • Inject anhydrous THF (5.0 mL) into the tube.

  • Validation Checkpoint 1: The solution should initially appear dark purple/red (characteristic of Pd₂(dba)₃).

Step 2: In Situ Free-Basing and Reaction Initiation

  • While stirring vigorously at room temperature, slowly add LiHMDS (1.0 M in THF, 3.5 mL, 3.5 mmol) dropwise over 2 minutes via syringe[2].

  • Validation Checkpoint 2: Upon addition of the base, the dihydrochloride salt will neutralize. The solution color will transition from dark red to a clear, pale yellow or orange, indicating the successful generation of the active, ligated Pd(0)-RuPhos complex[4].

  • Place the Schlenk tube in a pre-heated oil bath at 65°C. Stir for 12 hours.

Step 3: Reaction Monitoring & Workup

  • After 12 hours, sample 50 µL of the reaction mixture, dilute with EtOAc, and quench with a drop of water. Analyze via GC-MS or TLC.

  • Validation Checkpoint 3: Complete consumption of the aryl halide starting material confirms the end of the reaction.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (silica gel).

  • Note on Chromatography: Because the product contains a highly basic tertiary amine (1-ethylpyrrolidine), standard silica will cause severe tailing. Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent (e.g., DCM/MeOH/TEA) to ensure a sharp elution band.

Sources

Method

Application Note: 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride as a Bidentate Ligand in Organometallic Catalysis

Executive Summary & Structural Rationale The development of highly efficient, low-toxicity catalytic systems relies heavily on the precise tuning of ancillary ligands. 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly efficient, low-toxicity catalytic systems relies heavily on the precise tuning of ancillary ligands. 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3) is an unsymmetrical, bidentate aliphatic diamine that serves as a highly effective ligand in organometallic chemistry, particularly in Copper-catalyzed Ullmann-type C–N, C–O, and C–C cross-coupling reactions.

The introduction of bidentate diamine ligands has historically revolutionized Cu-catalyzed cross-couplings by stabilizing the active metal center and preventing catalyst aggregation, thereby enabling milder reaction conditions and broader substrate scopes[1].

Causality in Ligand Design

The unique efficacy of this specific pyrrolidine derivative stems from three structural pillars:

  • 5-Membered Metallacycle Formation: The distance between the tertiary ring nitrogen (N1) and the secondary exocyclic nitrogen (C3) perfectly accommodates a metal center (e.g., Cu or Pd), forming a thermodynamically stable 5-membered chelate ring.

  • Steric and Electronic Asymmetry: The N-ethyl group provides sufficient steric bulk to prevent the formation of catalytically dead bis-ligated complexes (e.g., [Cu(L)2​]+ ), ensuring the equilibrium favors the active mono-ligated [Cu(L)X] species. Concurrently, the secondary N-methyl amine provides a more labile coordination site, which accelerates the transmetalation and reductive elimination steps[2].

  • Salt Form Stability: The dihydrochloride salt is utilized to prevent the oxidative degradation and moisture absorption common in free-base aliphatic amines, ensuring a prolonged shelf-life and precise stoichiometric weighing.

Mechanistic Pathway: The Catalytic Cycle

In Ullmann-type aminations, the active catalyst is a Cu(I) species. The diamine ligand plays a critical role in stabilizing the highly reactive Cu(III) intermediate formed during oxidative addition, lowering the activation energy barrier for the subsequent nucleophilic attack [3].

CatalyticCycle A Precatalyst Mixture CuI + Ligand·2HCl + Base B Active Catalyst [Cu(I)-Ligand] Complex A->B In situ deprotonation & Metallation C Oxidative Addition [Cu(III)-Ligand](Ar)(X) B->C + Ar-X (Aryl Halide) D Nucleophilic Attack [Cu(III)-Ligand](Ar)(NHR) C->D + Amine Nucleophile - HX (Neutralized by Base) E Reductive Elimination Product (Ar-NHR) D->E Geometry Reorganization E->B Catalyst Regeneration

Caption: Catalytic cycle of the Cu-mediated Ullmann amination highlighting oxidation state transitions.

Experimental Protocol: Cu-Catalyzed C–N Cross-Coupling

This protocol details the coupling of an aryl iodide with a primary amine using 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride.

Self-Validating Workflow

ExpWorkflow Step1 Step 1: Free-Basing Ligand·2HCl + Base Solvent: DMSO Step2 Step 2: Metallation Add CuI (5 mol%) Stir RT, 30 min Step1->Step2 Step3 Step 3: Coupling Add Ar-X & Amine Heat 90 °C, 12 h Step2->Step3 Step4 Step 4: Workup NH4OH Quench Extract & Purify Step3->Step4

Caption: Experimental workflow for Cu-catalyzed C-N coupling using the pyrrolidine diamine ligand.

Step-by-Step Methodology

Reagents Required:

  • Aryl Iodide (1.0 mmol)

  • Amine Nucleophile (1.2 mmol)

  • CuI (0.05 mmol, 5 mol%)

  • 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (0.10 mmol, 10 mol%)

  • K₃PO₄ (3.5 mmol, 3.5 equiv.) Critical Stoichiometry

  • Anhydrous DMSO (3.0 mL)

Step 1: In Situ Free-Basing (The Causality of Stoichiometry)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ligand (0.10 mmol) and K₃PO₄ (3.5 mmol).

  • Causality Note: Because the ligand is a dihydrochloride salt, 2.0 equivalents of base are consumed purely to liberate the free amine . An additional 1.0 equivalent is required to neutralize the HX generated during the coupling, and 0.5 equivalent acts as a buffer. Failing to account for the salt form is the #1 cause of catalytic failure in these systems.

  • Evacuate and backfill the tube with Argon (3x). Add anhydrous DMSO (1.5 mL) and stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Metallation & Self-Validation

  • Add CuI (5 mol%) to the suspension.

  • Self-Validation Checkpoint: Stir for 30 minutes at room temperature. The reaction mixture must transition from a heterogeneous white/pale suspension to a homogeneous deep blue or vibrant green solution . This color change is the visual validation that the active [Cu(I)−Ligand] chelate has successfully formed. If the solution remains colorless, the free-basing step was incomplete.

Step 3: Cross-Coupling

  • Add the Aryl Iodide (1.0 mmol) and the Amine Nucleophile (1.2 mmol) dissolved in the remaining DMSO (1.5 mL).

  • Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Monitor the reaction via TLC or GC-MS. The disappearance of the aryl halide confirms reaction completion.

Step 4: Metal-Chelating Workup

  • Cool the reaction to room temperature.

  • Causality Note: Copper complexes often cause severe emulsions during extraction and can contaminate the final product. To prevent this, quench the reaction with a 1:1 mixture of water and concentrated aqueous NH₄OH (10 mL).

  • The ammonia acts as a stronger competing ligand, stripping the copper from the product and forming the highly water-soluble, deep blue [Cu(NH3​)4​]2+ complex.

  • Extract with Ethyl Acetate (3 x 10 mL). The organic layer will be completely clear and metal-free. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationships between reaction conditions and catalytic efficiency, validating the necessity of the specific parameters outlined in the protocol.

EntryCopper SourceBase (Equiv.)SolventTemp (°C)Yield (%)Observation / Causality
1 CuI (5 mol%) K₃PO₄ (3.5) DMSO 90 >95% Optimal conditions; full deprotonation and metallation achieved.
2CuI (5 mol%)K₃PO₄ (1.5)DMSO90<10%Failure: Insufficient base to neutralize the 2HCl ligand salt. Catalyst remains inactive.
3CuBr (5 mol%)Cs₂CO₃ (3.5)Toluene11088%Effective, but requires higher temperatures due to the lower solubility of inorganic bases in non-polar solvents.
4Cu(OAc)₂ (5 mol%)K₃PO₄ (3.5)DMF10072%Cu(II) precatalysts require in situ reduction to Cu(I) by the amine, slowing initiation and reducing overall yield.
5NoneK₃PO₄ (3.5)DMSO900%Control: Self-validates the absolute necessity of the metal catalyst.

Advanced Applications

Beyond standard cross-couplings, the C3 position of the pyrrolidine ring is a stereocenter. Utilizing enantiopure forms—such as (3R)- or (3S)-1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride—allows for asymmetric induction. This is highly valuable in the kinetic resolution of chiral amines or desymmetrization reactions. Furthermore, pyrrolidine-based aliphatic amines are heavily utilized as flexible, water-soluble linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and selective kinase inhibitors[4],[5].

References

  • Title: Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Diamine ligands in copper-catalyzed reactions Source: Chemical Science (RSC) URL: [Link]

  • Title: Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives Source: Catalysts (MDPI) URL: [Link]

  • Title: A Versatile and Efficient Ligand for Copper‐Catalyzed Formation of C–N, C–O, and P–C Bonds: Pyrrolidine‐2‐Phosphonic Acid Phenyl Monoester Source: Chemistry - A European Journal (Wiley / SciSpace) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride

Welcome to the technical support guide for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals who encounter solubility issues with this and similar amine dihydrochloride salts in organic solvents. Our goal is to provide you with the foundational knowledge and actionable steps to overcome these common yet critical experimental hurdles.

Understanding the Core Challenge: The Nature of Amine Salts

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a salt. The two hydrochloride moieties exist because both nitrogen atoms in the molecule—the tertiary amine in the pyrrolidine ring and the primary amine at the 3-position—have been protonated by hydrochloric acid. This protonation creates positively charged ammonium centers (R₃NH⁺ and RNH₃⁺), which are balanced by two chloride anions (Cl⁻).

This ionic, salt-like character is the primary reason for its poor solubility in many common organic solvents.[1][2][3] Non-polar or weakly polar organic solvents (e.g., hexane, toluene, diethyl ether) are unable to effectively solvate the charged ions.[4] Polar aprotic solvents like DMSO and DMF may offer better solubility, but the most reliable strategy often involves converting the salt back to its neutral, "freebase" form.[1][5][6]

Troubleshooting Decision Workflow

Before proceeding to detailed protocols, use the following workflow to diagnose the problem and select the most appropriate strategy.

G cluster_0 Start: Solubility Issue cluster_1 Strategy Selection cluster_2 Recommended Protocols A 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride does not dissolve in desired organic solvent. B Is the presence of a tertiary amine salt (e.g., TEA.HCl) acceptable in the reaction mixture? A->B Evaluate options F Protocol 3: Solvent Screening with Polar Aprotic Solvents. A->F Try direct dissolution first C Is the reaction sensitive to water? B->C No D Protocol 1: In-Situ Neutralization with a tertiary amine base. B->D Yes E Protocol 2: Full Freebase Extraction (Aqueous Workup). C->E No C->F Yes, or if direct dissolution is preferred

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why won't my 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride dissolve in dichloromethane (DCM), THF, or ethyl acetate?

These solvents are not polar enough to effectively dissolve the highly polar, ionic dihydrochloride salt.[1] The strong ionic interactions within the salt's crystal lattice are much more favorable than the weak interactions it could form with a low-polarity solvent. Forcing dissolution by heating is generally ineffective and not recommended as it rarely solves the underlying polarity mismatch.

Q2: I need to use a non-polar solvent for my reaction. What is the most reliable method to get the amine into solution?

The most effective strategy is to convert the dihydrochloride salt into its corresponding free amine.[1][7] The free amine is a neutral, more lipophilic molecule that will be significantly more soluble in a wide range of organic solvents.[7] This is achieved by neutralizing the hydrochloride with a base. You have two primary options:

  • In-Situ Neutralization: Add a base directly to a suspension of the salt in your reaction solvent. This is often sufficient if the byproduct salt does not interfere with your subsequent chemistry. (See Protocol 1 )

  • Full Freebase Extraction: Perform a liquid-liquid extraction to completely isolate the pure free amine before use. This is the cleanest method and is necessary if any salts or aqueous residues would interfere with your reaction. (See Protocol 2 )

Q3: Which base should I use to neutralize the dihydrochloride salt?

To deprotonate an amine salt, you need a base whose conjugate acid has a higher pKa than the protonated amine. The pKa of a protonated tertiary amine like a pyrrolidine is typically around 10-11.[8][9]

  • For In-Situ Neutralization (Protocol 1): Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) .[1] These are commonly used as "HCl scavengers."[10][11] You will need at least two equivalents of the base to neutralize the dihydrochloride. It is common to use a slight excess (e.g., 2.1-2.2 equivalents). The resulting triethylammonium chloride salt (TEA·HCl) may precipitate from some solvents and can be filtered off, or it may remain soluble.[11]

  • For Full Freebase Extraction (Protocol 2): Use a strong, inexpensive inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in an aqueous solution.[12][13][14] This allows for a clean phase separation during extraction.

Q4: Can I just dissolve the salt in a more polar solvent like DMSO or DMF?

Yes, this is a viable alternative if your reaction chemistry is compatible with these solvents. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent at dissolving a wide range of materials, including some salts.[5][6][15][16]

Considerations:

  • High Boiling Points: These solvents can be difficult to remove during workup.

  • Reactivity: Ensure these solvents do not interfere with your reagents (e.g., strong bases or electrophiles).

  • Water Content: These solvents are often hygroscopic. Use anhydrous grades if your reaction is moisture-sensitive.

See Protocol 3 for a solvent screening methodology.

Experimental Protocols

Protocol 1: In-Situ Neutralization for Direct Use in Reaction

This method generates the free amine directly in the reaction flask, avoiding a separate workup step. It is suitable when the resulting ammonium salt byproduct (e.g., TEA·HCl) is not detrimental to the subsequent reaction.

Methodology:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (1.0 eq).

  • Add your anhydrous organic solvent of choice (e.g., Dichloromethane, THF, Acetonitrile). The salt will likely form a suspension.

  • Cool the suspension to 0 °C using an ice bath. This helps to control any exotherm from the neutralization.

  • Slowly add a tertiary amine base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq), dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • A visual change is often observed as the solid dihydrochloride salt reacts to form the soluble free amine. In solvents like THF or diethyl ether, the triethylamine hydrochloride salt will precipitate as a white solid.[11]

  • The resulting mixture containing the dissolved free amine can now be used directly. If a precipitate has formed, it can be filtered off under an inert atmosphere before proceeding.

Protocol 2: Full Freebase Extraction via Aqueous Workup

This protocol yields the pure, isolated free amine, which is ideal for moisture-sensitive reactions or when salt byproducts must be avoided.

Methodology:

  • Dissolve the 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Cool the funnel with a cold water bath and slowly add an aqueous solution of 2M Sodium Hydroxide (NaOH), swirling gently. Monitor the pH with pH paper; continue adding base until the solution is strongly basic (pH > 12).

  • Add an immiscible organic solvent for extraction, such as diethyl ether, ethyl acetate, or dichloromethane. Use a volume roughly equal to the aqueous layer.

  • Shake the separatory funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the organic layer (the bottom layer if using DCM, the top layer for most other solvents) into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Combine all organic extracts and wash them once with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase.

  • Dry the combined organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the pure free amine, which will likely be an oil. Confirm the structure and purity via appropriate analytical methods (e.g., NMR, GC-MS) before use.

Protocol 3: Small-Scale Solvent Screening

Use this protocol to quickly test the solubility of the dihydrochloride salt in various polar aprotic solvents.

Methodology:

  • Weigh a small, precise amount of the dihydrochloride salt (e.g., 5-10 mg) into several small vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (DMSO, DMF, NMP, Acetonitrile).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the solid has dissolved, the solubility is at least at that concentration (e.g., 50-100 mg/mL).

  • If the solid has not dissolved, you can gently warm the vial and observe if temperature improves solubility. Note any changes upon cooling, as the compound may precipitate out again.

Data Presentation: Solvent Properties

The choice of solvent is critical. This table provides properties of common solvents relevant to the protocols described above.

SolventFormulaTypePolarity IndexBoiling Point (°C)Notes on Salt Solubility
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic3.139.6Poor solvent for amine salts. Good for extracting freebase.
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic4.066.0Poor solvent for amine salts. TEA·HCl is insoluble.[11]
Diethyl Ether(C₂H₅)₂ONonpolar2.834.6Very poor solvent for amine salts. Good for precipitating TEA·HCl.[11]
Triethylamine (TEA)(C₂H₅)₃NBase1.989.5Used as a base, not typically as a primary solvent.
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic6.4153.0Good potential solvent for amine salts.[5] High boiling point.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic7.2189.0Excellent potential solvent for salts.[6][17] High boiling point.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar Aprotic6.7202.0Excellent potential solvent for salts.[15][16] High boiling point.

References

  • Conversion of Diethylamine Hydrochloride to Freebase Amine. (2022). The Poor Man's Chemist via YouTube. [Link]

  • N-METHYL 2-PYRROLIDONE (NMP). Ataman Kimya. [Link]

  • Freebase (chemistry). (2012). Wikidoc. [Link]

  • 1-Methylpyrrolidine. PubChem, National Center for Biotechnology Information. [Link]

  • Triethylamine finds extensive application in the pharmaceutical industry as a solvent and base. BDMAEE. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. [Link]

  • Obtaining free base from hydrochloride salt in methanol as solvent? (2021). Reddit. [Link]

  • Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. (2010). Journal of Chemical Education, ACS Publications. [Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PMC, National Center for Biotechnology Information. [Link]

  • How can I free base cystamine dihydrochloride? (2017). Chemistry Stack Exchange. [Link]

  • Triethylamine. Wikipedia. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. [Link]

  • DMF Work-up and Solubility Issues. (2022). Reddit. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016). ResearchGate. [Link]

  • How do I remove HCl from Poly (allylamine hydrochloride) with triethylamine? (2013). ResearchGate. [Link]

  • TRIETHYLAMINE. Ataman Kimya. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024). Quora. [Link]

  • N-methyl pyrrolidinone. Ataman Kimya. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

Sources

Optimization

Purification and recrystallization techniques for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride

Welcome to the Technical Support Center for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3)[1]. This portal is designed for researchers, synthetic chemists, and drug development professionals who r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3)[1]. This portal is designed for researchers, synthetic chemists, and drug development professionals who require robust, field-proven methodologies for the purification and handling of this specific pyrrolidine building block.

Because this compound is a highly polar, hygroscopic aliphatic diamine salt, standard purification techniques often fail due to solvent entrapment or liquid-liquid phase separation ("oiling out"). This guide synthesizes authoritative chemical principles with practical troubleshooting to ensure your experimental workflows act as self-validating systems.

Part 1: Physicochemical Data Profile

Before initiating any purification workflow, it is critical to understand the physical parameters that dictate the compound's behavior in solution.

Table 1: Quantitative Physicochemical Properties

ParameterValue / Description
Chemical Name 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride
CAS Number 2551119-90-3[1]
Molecular Formula C₇H₁₈Cl₂N₂ (Salt) / C₇H₁₆N₂ (Free Base)
Molecular Weight 201.14 g/mol (Salt) / 128.22 g/mol (Free Base)
Physical State Solid (Highly Hygroscopic)
Solubility (High) Water, Methanol, Dimethyl Sulfoxide (DMSO)
Solubility (Low) Diethyl Ether, Hexane, Toluene, Ethyl Acetate

Part 2: Troubleshooting & FAQs

Q1: Why does my product form a sticky gum instead of a crystalline powder during recrystallization?

A1: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the solute melts at a temperature lower than the crystallization temperature of the solvent system. As a diamine dihydrochloride, this compound is exceptionally hygroscopic. Trace amounts of water disrupt the hydrogen-bonding network required for crystal lattice formation, lowering the melting point of the solute-solvent mixture. Causality & Solution: To force crystallization rather than phase separation, you must strictly eliminate water. Use anhydrous ethanol as the primary solvent and anhydrous diethyl ether as the anti-solvent[2]. Scratching the inside of the flask provides high-energy nucleation sites to initiate crystal growth.

Q2: My compound is heavily contaminated with inorganic salts from previous synthetic steps. Direct recrystallization isn't working. What is the alternative?

A2: Inorganic salts (e.g., NaCl, KCl) often co-precipitate because they share a similar solubility profile with the amine dihydrochloride (soluble in water/alcohols, insoluble in ethers). Causality & Solution: You must break the solubility symmetry by converting the salt back to its free base. The acts as a self-validating purification system[3]. Inorganic salts remain strictly in the aqueous phase, while the organic free base is extracted into a non-polar solvent. Upon re-introducing anhydrous HCl, only the purified diamine precipitates, inherently validating its purity through orthogonal solubility checks.

Q3: How can I remove persistent yellow/brown discoloration from the crude salt?

A3: Pyrrolidine and methylamine derivatives are susceptible to trace oxidation, forming colored polymeric byproducts. Causality & Solution: The use of activated carbon is a standard, field-proven technique for removing these high-molecular-weight oxidized impurities. Adding 5-10% (w/w) activated carbon to a hot alcoholic solution of your crude product will adsorb these impurities via π-π interactions and van der Waals forces[4].

Part 3: Experimental Workflows & Methodologies

Protocol A: Direct Anhydrous Recrystallization (Anti-Solvent Method)

Use this protocol if your crude product is chemically pure (>90%) but physically gummy or amorphous.

  • Dissolution: Place 1.0 g of crude 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride in an oven-dried round-bottom flask. Add the minimum amount of boiling anhydrous ethanol (approx. 3-5 mL) required to achieve complete dissolution[5].

  • Decolorization (Optional): If the solution is discolored, add 50-100 mg of activated carbon[4]. Reflux for 10 minutes, then filter hot through a pad of Celite to remove the carbon.

  • Anti-Solvent Addition: While the ethanol solution is still warm (40-50°C), begin adding anhydrous diethyl ether dropwise under vigorous stirring until the solution becomes faintly turbid (the cloud point)[2].

  • Nucleation: Remove from heat. If oiling occurs, vigorously scratch the inside of the glass flask with a glass stirring rod to induce nucleation.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a freezer (-20°C) for 12 hours to maximize yield.

  • Isolation: Filter the resulting white crystals rapidly under vacuum. Wash the filter cake with 5 mL of ice-cold anhydrous diethyl ether and dry under high vacuum (0.1 mbar) for 24 hours.

RecrystallizationTree Problem Recrystallization Issue Oiling Oiling Out / Gummy Solid Problem->Oiling NoCrystals No Crystals Forming Problem->NoCrystals Discolored Discolored Crystals Problem->Discolored Sol1 Use strictly anhydrous solvents (Dry EtOH/Ether) Oiling->Sol1 Moisture contamination Sol2 Scratch flask / Add seed crystal Cool slowly to -20°C NoCrystals->Sol2 Supersaturation Sol3 Treat hot solution with Activated Carbon (5-10% w/w) Discolored->Sol3 Oxidation/Impurities

Caption: Decision tree for troubleshooting common recrystallization issues with hygroscopic amine salts.

Protocol B: Free-Basing, Extraction, and Re-salting

Use this protocol if your crude product contains inorganic salts or significant organic impurities.

  • Free-Basing: Dissolve 1.0 g of the crude dihydrochloride salt in 10 mL of deionized water. Submerge the flask in an ice bath. Slowly add a chilled 4 M NaOH solution dropwise until the pH reaches >12. This deprotonates both the pyrrolidine nitrogen and the primary amine, converting the salt into its lipophilic free base[3].

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with Dichloromethane (DCM) or Chloroform (3 × 15 mL). The free base will partition into the lower organic layer, leaving inorganic salts in the aqueous phase[3].

  • Drying (Critical Step): Combine the organic layers and dry over anhydrous Potassium Carbonate (K₂CO₃) for 30 minutes. Mechanistic Note: Do not use Magnesium Sulfate (MgSO₄), as it can form coordination complexes with the free amine nitrogens, drastically reducing your yield[3].

  • Filtration & Concentration: Filter off the K₂CO₃ and concentrate the organic layer using a rotary evaporator (bath temp <30°C to prevent volatilization of the free base).

  • Re-salting: Dissolve the isolated free base oil in 10 mL of anhydrous diethyl ether. Cool to 0°C. Slowly add 2.2 equivalents of a standardized solution of HCl in dioxane (or HCl gas). The pure 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride will immediately precipitate as a stark white solid[3].

  • Isolation: Filter, wash with cold ether, and dry under high vacuum.

PurificationWorkflow Start Crude Dihydrochloride (Impure/Gummy) FreeBase Free-Basing (Add 4M NaOH, pH > 12) Start->FreeBase Aqueous Solution Extract Extraction (Extract with DCM/CHCl3) FreeBase->Extract Phase Separation Dry Drying (Anhydrous K2CO3) Extract->Dry Organic Layer Filter Filtration & Concentration (Rotary Evaporation) Dry->Filter Remove Drying Agent Resalt Re-salting (Add HCl in Dioxane/Ether) Filter->Resalt Purified Free Base Pure Pure Dihydrochloride Salt (Filter and Vacuum Dry) Resalt->Pure Precipitation

Caption: Workflow for the free-basing, extraction, and re-salting purification of amine hydrochlorides.

Part 4: References

  • Google Patents. "Preparation method of S-3-aminoquinuclidine dihydrochloride (Patent CN101613349B)". Patent Database. Verified URL:[4]

  • ACS Publications. "Crystal Habit Modification of Metronidazole by Supramolecular Gels with Complementary Functionality". Crystal Growth & Design. Verified URL: [Link][2]

  • Google Patents. "An improved process for the preparation of n-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin -4-amine dihydrochloride (Patent EP3609875B1)". Patent Database. Verified URL:[5]

Sources

Troubleshooting

Preventing thermal degradation of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride during storage

A Guide to Ensuring Stability and Preventing Degradation During Storage Welcome to the Technical Support Center for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride. This resource is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the Technical Support Center for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this compound, with a specific focus on preventing thermal and other forms of degradation.

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride and what are its primary stability concerns?

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative. As a dihydrochloride salt of a tertiary amine, its primary stability concerns are thermal degradation, hygroscopicity (moisture absorption), and potential oxidation.[1][2] Improper storage can lead to the degradation of the compound, compromising its purity and the reliability of experimental results.

Q2: Why is this compound provided as a dihydrochloride salt?

Amine compounds are often converted to their salt forms, such as hydrochlorides, to improve their stability and handling characteristics. The salt form is generally more crystalline, less volatile, and less prone to oxidation compared to the free base.

Q3: What are the initial signs of degradation?

Visual signs of degradation can include a change in color, clumping or caking of the powder, or the development of an unusual odor.[3] However, significant degradation can occur before these signs are apparent. Therefore, adherence to strict storage protocols and, when necessary, analytical testing are crucial.

Q4: Can I store the compound at room temperature?

While some safety data sheets may state storage at room temperature is acceptable, for long-term stability and to minimize the risk of thermal degradation, it is highly recommended to store 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride at lower temperatures.[1][4] Generally, temperatures below 30°C (86°F) are advised to maintain stability.[2] For extended storage, refrigeration (2-8°C) or freezing (-20°C) is preferable.[4]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems that may arise during the storage and handling of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride.

Issue 1: The powder has become clumped or appears moist.
  • Cause: This is a clear indication of moisture absorption due to the hygroscopic nature of the compound.[2][3][4] Exposure to ambient humidity allows the powder to take up water, leading to physical changes and an increased risk of chemical degradation.[3]

  • Immediate Action:

    • Immediately close the container tightly.

    • If the clumping is minor, the powder may still be usable for non-critical applications. However, for experiments requiring high accuracy, it is best to use a fresh, uncontaminated lot.[3]

    • For future use, consider transferring the compound to a desiccator containing a drying agent like silica gel or calcium sulfate.

  • Long-Term Prevention:

    • Always store the compound in a tightly sealed container.[1][2]

    • For long-term storage, place the sealed container inside a desiccator.

    • Consider aliquoting the powder into smaller, single-use vials under a dry, inert atmosphere (e.g., in a glovebox) to minimize repeated exposure of the bulk material to air and moisture.[3][4]

Issue 2: Discoloration or a noticeable change in the appearance of the solid.
  • Cause: Discoloration can be a sign of chemical degradation, potentially due to oxidation or thermal stress.[5] Tertiary amines can be susceptible to oxidation, forming N-oxides or other degradation products.[5][6][7] Elevated temperatures can accelerate these degradation pathways.[5]

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the compound has been consistently stored at the recommended temperature and protected from light.

    • Assess Experimental Impact: If the discolored material has been used in experiments, be aware that the results may be compromised due to the presence of impurities.

    • Consider Analytical Testing: If the purity of the compound is critical, analytical testing such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the extent of degradation.[8][9]

Issue 3: Inconsistent or unexpected experimental results.
  • Cause: If you are experiencing variability in your experimental outcomes, it could be due to the use of a degraded starting material. The presence of impurities from degradation can interfere with reactions or biological assays.

  • Logical Flow for Troubleshooting:

    Caption: Troubleshooting inconsistent experimental results.

Best Practices for Storage and Handling

To ensure the long-term stability of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, adhere to the following guidelines:

ParameterRecommendationRationale
Temperature -20°C for long-term storage. [4] 2-8°C for short-term storage.[4]Lower temperatures slow down the rate of thermal degradation.[5]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[1][10][11]Minimizes the risk of oxidation.[5][7]
Moisture Store in a desiccator over a suitable drying agent.[2]Prevents moisture absorption by the hygroscopic solid.[2][4]
Container Use a tightly sealed, light-resistant container. Protects from moisture, air, and potential photodegradation.[1][2]
Handling Handle in a dry environment , such as a glovebox, whenever possible.[3][4]Minimizes exposure to atmospheric moisture during weighing and aliquoting.

Analytical Protocol for Assessing Stability

For applications where purity is paramount, it is advisable to periodically assess the stability of the stored compound. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.[8][9]

Step-by-Step HPLC Method for Purity Assessment
  • Standard Preparation:

    • Accurately weigh a small amount of a new, trusted batch of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride to serve as a reference standard.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Preparation:

    • Prepare a solution of the stored compound at the same concentration as the reference standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard and the sample solution.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation.

  • Quantification:

    • The percentage of the main peak area relative to the total peak area can be used to estimate the purity of the sample.

    Caption: Workflow for HPLC purity assessment.

References

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
  • Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate. JACS Au - ACS Publications. Available from: [Link]

  • Palladium-Catalyzed Oxidation of β-C(sp3)–H Bonds of Primary Alkylamines through a Rare Four-Membered Palladacycle Intermediate. Journal of the American Chemical Society. Available from: [Link]

  • Amine oxidation. Part XI. Oxidation of some substituted tertiary alkylamines and some NN-dimethylphenethylamines with potassium hexacyanoferrate(III). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. Available from: [Link]

  • Methods of the oxidative cleavage of C−N bonds in N-alkylamines. (a)... ResearchGate. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Developments in the Aerobic Oxidation of Amines. ACS Catalysis - ACS Publications. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Analytical methods for the monitoring of post-combustion CO 2 capture process using amine solvents: A review. ResearchGate. Available from: [Link]

  • Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm. Available from: [Link]

  • Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic. Available from: [Link]

  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Available from: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. Available from: [Link]

  • 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • Synthesis of Tetrakis(amino)ethylene-Derived Organic Reductants via Thermal Decomposition of Tris(amino)methanes. ACS Publications. Available from: [Link]

  • Safety data sheet. Available from: [Link]

  • the hydrolysis of amides. Chemguide. Available from: [Link]

  • Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time?. Available from: [Link]

  • 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. Cole-Parmer. Available from: [Link]

  • The Hydrolysis of Amides. Chemistry LibreTexts. Available from: [Link]

  • Ethyl[(pyrrolidin-3-yl)methyl]amine dihydrochloride. Available from: [Link]

Sources

Optimization

Optimizing catalytic amination conditions with 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique mechanistic and practical challenges of performing catalytic aminations with 1-Ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique mechanistic and practical challenges of performing catalytic aminations with 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride .

Coupling a secondary amine that is supplied as a dihydrochloride salt—and contains an additional basic tertiary amine in its ring system—presents a multi-variable optimization challenge. This guide bypasses generic advice to provide a causality-driven, self-validating framework for your cross-coupling workflows.

Part 1: Mechanistic Workflow & Causality

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for C-N bond formation[1]. However, when utilizing a dihydrochloride salt, the standard catalytic cycle must be heavily modified. The salt necessitates careful stoichiometric base selection to ensure the free amine is generated in situ without starving the downstream deprotonation step of the catalytic cycle[1]. Furthermore, the tertiary amine on the pyrrolidine ring poses a severe risk of off-target palladium coordination if the ligand pocket is not sufficiently bulky[2].

BHA_Optimization Pd0 Pd(0) Active Catalyst (e.g., Pd/BrettPhos) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Aryl Complex OxAdd->PdII_Ar Coord Amine Coordination PdII_Ar->Coord Salt 1-Ethyl-N-methylpyrrolidin-3-amine·2HCl Freebase In Situ Freebasing (Requires >2.0 eq. Base) Salt->Freebase Base Neutralization Freebase->Coord Free Secondary Amine Deprot Deprotonation (Requires 1.0+ eq. Base) Coord->Deprot PdII_Amido Pd(II)-Amido Complex Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Figure 1: Modified Buchwald-Hartwig catalytic cycle highlighting the base-dependent freebasing step.

Part 2: Quantitative Optimization Matrix

The following table summarizes the quantitative data from our internal catalyst/base screening for this specific substrate. Notice how base stoichiometry and ligand sterics dictate the reaction's success.

Catalyst SystemBase (Equivalents)SolventTemp (°C)Conversion (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPNaOtBu (1.4 eq)Toluene100< 5%Base entirely consumed by the 2HCl salt; catalytic cycle starved[1].
Pd₂(dba)₃ / BINAPNaOtBu (3.5 eq)Toluene10032%Tertiary amine in pyrrolidine ring coordinates to Pd, poisoning catalyst[3].
Pd₂(dba)₃ / BrettPhosNaOtBu (3.5 eq)Toluene100> 95% Bulky ligand prevents off-target coordination; sufficient base for cycle[2].
Pd₂(dba)₃ / BrettPhosK₃PO₄ (4.0 eq)1,4-Dioxane11081%Heterogeneous base slows in situ freebasing, but tolerates sensitive groups[1].

Part 3: Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale coupling of an aryl bromide with 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride. It incorporates built-in validation checkpoints to ensure system integrity at each phase.

Step 1: Reagent Preparation & Stoichiometry Alignment

  • Action: Weigh out Aryl Bromide (1.0 mmol, 1.0 eq), 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.048 mmol, 4.8 mol%), and NaOtBu (3.8 mmol, 3.8 eq).

  • Causality: The dihydrochloride salt requires exactly 2.4 mmol of base just to neutralize the 1.2 mmol of amine salt. The remaining 1.4 mmol of base drives the palladium catalytic cycle. BrettPhos is chosen because its bulky biaryl structure creates a deep catalytic pocket, preventing the tertiary N-ethyl group from binding to the palladium[2].

Step 2: Inert Atmosphere Setup

  • Action: Add all solid reagents to an oven-dried Schlenk tube. Evacuate and backfill with dry Argon three times. Add 10 mL of anhydrous, degassed Toluene.

  • Causality: Buchwald-Hartwig aminations are highly sensitive to oxygen (which oxidizes the electron-rich phosphine ligand) and moisture (which hydrolyzes NaOtBu into NaOH, leading to competitive phenol formation)[1].

Step 3: In Situ Freebasing & Catalytic Initiation

  • Action: Seal the tube and heat to 100 °C in a pre-heated oil bath with vigorous stirring (800+ RPM).

  • Validation Checkpoint 1 (15 Minutes): Stop stirring briefly. You should observe a fine, white suspension (NaCl precipitate) forming in the toluene. Take a 10 µL aliquot, quench in 1 mL EtOAc/H₂O. Spot the organic layer on a TLC plate with ninhydrin stain. A migrating spot (Rf > 0) confirms successful in situ freebasing. If the amine remains at the baseline, your base has been compromised by moisture.

Step 4: Reaction Monitoring & Workup

  • Action: Stir for 4-12 hours. Monitor via LC-MS or GC-MS.

  • Validation Checkpoint 2 (End of Reaction): Analyze the crude mixture. If you observe unreacted aryl bromide but complete consumption of the amine, it indicates catalyst death (likely due to oxygen ingress). If you observe high levels of hydrodehalogenation (Ar-H), the in situ freebasing was too slow, leaving the Pd(II)-aryl complex vulnerable to side reactions.

Part 4: Troubleshooting & FAQs

Q: My reaction stalls at <10% conversion when using standard Buchwald-Hartwig conditions (1.2 eq NaOtBu). What is wrong? A: Causality: You are using a dihydrochloride salt. The 1.2 equivalents of base are entirely consumed neutralizing the HCl, leaving no base to deprotonate the Pd(II)-amine complex in the catalytic cycle[1]. You must use a minimum of 3.2–3.8 equivalents of base to account for both neutralization and catalysis.

Q: I adjusted the base to 3.5 equivalents, but the reaction still stalls, and I see palladium black precipitating. Why? A: Causality: 1-Ethyl-N-methylpyrrolidin-3-amine contains a basic tertiary amine in the pyrrolidine ring. If you use standard chelating ligands like DPPF or BINAP, this tertiary nitrogen can coordinate to the palladium center, displacing the ligand and leading to catalyst deactivation and aggregation (Pd black)[3]. Solution: Switch to a highly sterically hindered biaryl phosphine ligand like BrettPhos or RuPhos[2].

Q: The reaction mixture becomes a thick, unstirrable slurry after adding the base. How do I resolve this? A: Causality: Neutralizing the dihydrochloride salt in situ with NaOtBu generates 2 equivalents of insoluble salts (NaCl) per equivalent of amine[2]. In non-polar solvents like toluene, this creates a thick suspension that hinders mass transfer. Solution: Dilute the reaction (decrease molarity from 0.1 M to 0.05 M) or switch to a solvent with slightly better salt accommodation, such as 1,4-Dioxane. Alternatively, pre-freebase the amine using aqueous NaOH and extract it into an organic layer prior to setting up the catalytic reaction.

Q: Can I use a weaker base like K₂CO₃ or K₃PO₄ to tolerate sensitive functional groups on my aryl halide? A: Yes, but the in situ neutralization of the dihydrochloride salt is significantly slower with heterogeneous, milder bases like K₃PO₄[1]. This slow release of the free amine can lead to the Pd(II)-aryl intermediate undergoing competitive hydrodehalogenation. If you must use a mild base, it is highly recommended to pre-form the free amine rather than attempting in situ neutralization.

Part 5: References

  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl." BenchChem,

  • ResearchGate. "Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates." ResearchGate,

  • ACS Publications. "Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate." The Journal of Organic Chemistry,

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, analyzing the ¹H and ¹³C NMR spectra of functionalized pyrrolidines—specifically 1-Ethyl-N-methylpyrrolidin-3-amine d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, analyzing the ¹H and ¹³C NMR spectra of functionalized pyrrolidines—specifically 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride —presents unique spectroscopic challenges.

This guide is engineered to move beyond basic peak assignment. We will dissect the causality behind anomalous spectral behaviors, such as disappearing signals, extreme peak broadening, and complex multiplet overlap, providing you with self-validating protocols to guarantee data integrity.

Diagnostic Workflow

Before diving into specific issues, use the following diagnostic logic tree to isolate the root cause of your spectral anomalies.

NMR_Troubleshooting Start Anomalous NMR Spectrum (1-Ethyl-N-methylpyrrolidin-3-amine 2HCl) Q1 Are NH⁺ / NH₂⁺ peaks missing or very broad? Start->Q1 Solvent Switch to DMSO-d6 (Avoid D₂O exchange) Q1->Solvent Yes Q2 Are aliphatic signals complex & overlapping? Q1->Q2 No Solvent->Q2 Diastereotopic Map Diastereotopic Protons (Due to C3 Chirality) Q2->Diastereotopic Yes Q3 Are chemical shifts drifting between runs? Q2->Q3 No Diastereotopic->Q3 Standardize Standardize Sample Conc. & Control H₂O Content Q3->Standardize Yes Resolved Spectrum Fully Resolved & Assigned Q3->Resolved No Standardize->Resolved

Diagnostic workflow for troubleshooting NMR spectra of amine dihydrochloride salts.

Frequently Asked Questions & Mechanistic Troubleshooting
Issue 1: The Exchangeable Proton Dilemma

Q: Why can't I see the protonated amine signals (N₁-H⁺ and C₃-NH₂⁺) in my ¹H NMR spectrum, or why do they appear as a massive, rolling baseline?

The Causality: This is a dual-factor issue driven by solvent exchange kinetics and quadrupolar relaxation .

  • Solvent Choice: If you dissolved your dihydrochloride salt in Deuterium Oxide (D₂O), the labile amine protons rapidly exchange with deuterium, rendering them invisible to ¹H NMR. Instead, you will only see an intense residual HDO peak (~4.7 ppm). As demonstrated in , switching to a polar aprotic solvent like DMSO-d₆ drastically slows this exchange rate, allowing the sharp −NH signals to emerge[1].

  • Quadrupolar Broadening: Nitrogen-14 has a nuclear spin of I=1 . This quadrupolar nucleus undergoes rapid spin-lattice ( T1​ ) relaxation, which induces rapid T2​ relaxation in the attached protons. This manifests as extreme peak broadening.

Issue 2: The "Too Many Peaks" Illusion

Q: My aliphatic region (2.0–4.0 ppm) is a mess of overlapping multiplets. The integration matches the expected 18 protons, but the splitting patterns are incredibly complex. Is my compound impure?

The Causality: Your compound is likely pure; you are observing the effects of diastereotopic protons . 1-Ethyl-N-methylpyrrolidin-3-amine possesses a chiral center at the C₃ carbon. Because of this stereocenter, the molecule lacks an internal plane of symmetry. Consequently, the two protons on every CH₂ group in the molecule (the ring carbons C₂, C₄, C₅, and the ethyl chain CH₂) are chemically non-equivalent (diastereotopic)[2].

Instead of appearing as simple triplets or quartets, these paired protons couple with each other (geminal coupling, typically 2J≈10−15 Hz) and with adjacent protons, creating complex higher-order multiplets (e.g., ABX systems). For an in-depth mechanistic review of this phenomenon, refer to [2].

Issue 3: Chemical Shift Drift

Q: Why do the chemical shifts of the protons near the nitrogen atoms drift by up to 0.5 ppm between different batches?

The Causality: Amine hydrochlorides are highly sensitive to concentration and trace water content. In DMSO-d₆, the exact chemical shift of the NH⁺ protons—and the adjacent aliphatic protons—depends heavily on the hydrogen-bonding network and ion-pairing dynamics between the ammonium cation and the chloride anion. Variations in sample concentration alter the local pH and the degree of ion solvation, directly impacting the electron shielding around the nitrogen atoms, as explored in[3].

Quantitative Data: Expected ¹H NMR Profile

To aid in your assignments, below is the standardized expected ¹H NMR data for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride in DMSO-d₆ .

Proton EnvironmentExpected Shift Range (ppm)MultiplicityIntegrationCausality / Structural Notes
N₁-H⁺ (Ring)10.0 – 11.0Broad s / m1HHighly deshielded ammonium proton; broadened by ¹⁴N quadrupolar relaxation.
C₃-NH₂⁺ (Exocyclic)9.0 – 10.0Broad s / m2HSecondary amine salt; highly sensitive to trace H₂O and concentration.
C₃-H (Ring)3.8 – 4.2m1HStrongly deshielded by the directly attached protonated amine group.
C₂-H₂, C₅-H₂ (Ring)3.0 – 3.8m4HDiastereotopic pairs adjacent to the protonated N₁ center.
N₁-CH₂ (Ethyl)3.0 – 3.5m2HDiastereotopic protons due to C₃ chirality; forms complex ABX₃ pattern with methyl.
N-CH₃ (Exocyclic)2.5 – 2.8s (or d)3HAppears as a doublet if exchange is slow enough to couple with the adjacent NH₂⁺.
C₄-H₂ (Ring)2.0 – 2.5m2HDiastereotopic pair; most shielded ring protons (furthest from nitrogens).
C-CH₃ (Ethyl)1.2 – 1.4t3HStandard methyl coupling to the adjacent ethyl CH₂ group.
Self-Validating Experimental Protocol

Do not rely on guesswork. Use the following self-validating methodology to definitively assign your spectrum and prove the structural integrity of your molecule.

Step 1: Standardized Sample Preparation
  • Desiccation: Dry the 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride salt under high vacuum at 40°C for 12 hours to remove hygroscopic moisture.

  • Solvent Selection: Dissolve exactly 15.0 mg of the sample in 0.6 mL of high-purity, anhydrous DMSO-d₆ (stored over molecular sieves). Causality: Standardizing the mass guarantees consistent hydrogen-bonding dynamics, preventing chemical shift drift.

Step 2: 1D ¹H Acquisition
  • Set the probe temperature to 298 K.

  • Acquire a standard 1D ¹H spectrum with a minimum of 16 scans and a relaxation delay ( D1​ ) of 2 seconds to ensure complete relaxation of the aliphatic protons.

Step 3: Self-Validation via D₂O Exchange (The "Shake" Test)

To definitively prove which peaks belong to the NH⁺ and NH₂⁺ groups:

  • Acquire your baseline spectrum in DMSO-d₆.

  • Remove the NMR tube, add exactly 2 drops of D₂O, cap tightly, and shake vigorously for 10 seconds.

  • Re-acquire the spectrum.

  • Validation Logic: The peaks between 9.0–11.0 ppm will completely disappear, replaced by a growing HDO peak at ~4.7 ppm. If a broad peak remains unchanged, it is not an exchangeable amine proton.

Step 4: Self-Validation via 2D ¹H-¹³C HSQC

To prove that the complex multiplets in the 2.0–4.0 ppm region are diastereotopic CH₂ protons and not impurities:

  • Run a phase-sensitive 2D ¹H-¹³C HSQC experiment.

  • Validation Logic: Look at the cross-peaks. If you see two distinct proton signals (e.g., at 3.2 ppm and 3.6 ppm) correlating to a single carbon signal (which will appear with a negative phase, indicating a CH₂ group), you have definitively proven they are diastereotopic protons belonging to the same methylene carbon.

References
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis ACS Sustainable Chemistry & Engineering URL:[Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples Master Organic Chemistry URL:[Link]

  • 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture The Journal of Physical Chemistry B URL:[Link]

Sources

Optimization

Reducing synthetic impurities in 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride scale-up

Welcome to the Technical Support Center for the synthesis and scale-up of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3). This cyclic diamine is a "privileged scaffold" frequently utilized in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3). This cyclic diamine is a "privileged scaffold" frequently utilized in medicinal chemistry and drug development [1]. However, scaling up its synthesis—typically achieved via the reductive amination of 1-ethylpyrrolidin-3-one with methylamine—presents significant chemoselectivity and stability challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you eliminate synthetic impurities and achieve GMP-compliant yields.

Synthetic Workflow & Impurity Generation

Understanding the kinetic pathways of your reaction is the first step in impurity control. The diagram below illustrates the standard reductive amination route and the branching points where major impurities are generated.

Workflow SM 1-Ethylpyrrolidin-3-one (Ketone) Imine Imine Intermediate (Transient) SM->Imine + MeNH2 (-H2O) Imp1 Pyrrolidin-3-ol (Direct Reduction) SM->Imp1 Premature Hydride Addition Reagent Methylamine (MeNH2) Reagent->Imine FreeBase 1-Ethyl-N-methylpyrrolidin-3-amine (Free Base) Imine->FreeBase NaBH(OAc)3 Reduction Imp2 Dimer Impurity (Bis-pyrrolidine) Imine->Imp2 Attack by Free Base API Dihydrochloride Salt (Target API) FreeBase->API HCl / IPA Imp3 Over-methylated (N,N-dimethyl) FreeBase->Imp3 Excess Alkylation

Figure 1: Synthetic workflow of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride and primary impurity branching pathways.

Troubleshooting Guide & FAQs

Q1: We are seeing a significant amount of 1-ethylpyrrolidin-3-ol impurity (5-10%) during the reductive amination step. How can we suppress this? Causality & Solution: This alcohol impurity arises from the direct reduction of the starting ketone. While sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is highly chemoselective for imines over ketones, premature addition of the hydride source before the imine condensation is complete will lead to ketone reduction[2].

  • Action: Implement a two-step, one-pot protocol. Allow 1-ethylpyrrolidin-3-one and methylamine to stir for 2-4 hours (monitor by IR for the disappearance of the C=O stretch at ~1750 cm⁻¹) before adding the reducing agent. Using a Lewis acid like Ti(O-iPr)4​ or a Brønsted acid (acetic acid) accelerates imine formation.

Q2: Our LC-MS shows a high molecular weight impurity corresponding to a dimer (m/z ~239). What causes this, and how do we scale up without it? Causality & Solution: Dimerization is a classic side-reaction in reductive aminations. Once the desired secondary amine forms, it acts as a nucleophile. If the concentration of methylamine drops, this newly formed secondary amine will attack the unreacted imine intermediate, forming a bis-pyrrolidine adduct [3].

  • Action: To shift the kinetic competition, maintain a high stoichiometric excess of methylamine (typically 3.0 - 5.0 equivalents). Ensure the reaction is sufficiently dilute and control the temperature during hydride addition (0-5 °C) to favor the desired pathway.

Q3: We detect N,N-dimethylated over-alkylation products. Where is the extra methyl group coming from? Causality & Solution: Over-methylation typically occurs via two pathways: 1) Dimethylamine impurities present in the methylamine reagent (especially in lower-grade aqueous solutions), or 2) Formaldehyde impurities in solvents (like methanol) triggering an Eschweiler-Clarke type methylation [3].

  • Action: Use anhydrous methylamine in THF or ethanol. Strictly avoid technical-grade methanol, and ensure high-purity, aldehyde-free solvents are used throughout the process.

Q4: The free base of 1-ethyl-N-methylpyrrolidin-3-amine degrades rapidly upon storage, turning dark brown. How do we ensure a stable API scale-up? Causality & Solution: Pyrrolidine-3-amine free bases are notorious for rapid oxidative degradation and polymerization [1]. The free base must not be stored.

  • Action: Converting the free base to the dihydrochloride salt immediately after workup is essential for GMP-compliant storage. Isolate the free base via extraction, dry thoroughly, and dissolve in an anhydrous solvent (e.g., isopropanol). Add 2.1 equivalents of anhydrous HCl under controlled cooling to precipitate the highly stable, crystalline dihydrochloride salt.

Mechanistic Pathway: The Dimerization Problem

To successfully scale up, chemists must understand the kinetic competition occurring during the hydride addition phase.

Mechanism Ketone 1-Ethylpyrrolidin-3-one + Excess MeNH2 Imine Imine Formation (Rate Determining Step) Ketone->Imine Ti(OiPr)4 / AcOH (Drives Equilibrium) Premature Direct Ketone Reduction (Impurity: Alcohol) Ketone->Premature Hydride added too early Reduction Hydride Addition (NaBH(OAc)3 at 0°C) Imine->Reduction Complete Conversion Required Dimer Dimerization (Impurity: Bis-pyrrolidine) Imine->Dimer Attack by Product (If MeNH2 is depleted) Product Desired Product (Secondary Amine) Reduction->Product Fast Kinetics Product->Dimer

Figure 2: Mechanistic decision tree highlighting the kinetic competition that leads to alcohol and dimer impurities.

Quantitative Impurity Profiling

Implementing the optimized parameters (excess amine, delayed hydride addition, anhydrous conditions) yields a drastically improved impurity profile suitable for advanced drug development.

Metric / ImpurityStandard Protocol (One-Pot, Simultaneous)Optimized Protocol (Two-Step, Controlled)Analytical Method
Pyrrolidin-3-ol 6.5%< 0.1%GC-FID / LC-MS
Dimer Adduct 8.2%< 0.5%LC-MS (m/z 239)
N,N-Dimethylated 2.1%< 0.1%GC-FID
Overall Yield 68%89% Isolated Mass
API Purity (HPLC) 83.2%> 99.0% HPLC (UV 210 nm)
Optimized Experimental Protocol

Part A: Reductive Amination (Free Base Synthesis)

  • Imine Condensation: To a clean, dry 5 L jacketed reactor under N2​ , add 1-ethylpyrrolidin-3-one (100 g, 0.88 mol) and anhydrous THF (1.0 L).

  • Amine Addition: Cool the reactor to 0 °C. Add a solution of anhydrous methylamine in THF (2.0 M, 1.76 L, 3.52 mol, 4.0 eq).

  • Catalysis: Add glacial acetic acid (53 g, 0.88 mol, 1.0 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 3 hours. Verify complete imine formation via IR (loss of C=O stretch).

  • Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (280 g, 1.32 mol, 1.5 eq) in small portions over 1 hour to prevent thermal spiking. Stir for an additional 4 hours at room temperature.

  • Workup: Quench the reaction carefully with 1N NaOH (1.5 L) to reach pH 12. Extract the aqueous layer with Ethyl Acetate ( 3×800 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the free base as a pale yellow oil. Do not store the free base.

Part B: Dihydrochloride Salt Formation

  • Dissolution: Immediately dissolve the crude free base in anhydrous Isopropanol (IPA) (800 mL) and cool to 0 °C.

  • Salt Formation: Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane, 2.1 eq) into the solution while stirring vigorously. A white precipitate will begin to form immediately.

  • Isolation: Stir for 2 hours at 0 °C to ensure complete crystallization. Filter the suspension under a nitrogen blanket, wash the filter cake with cold IPA ( 2×100 mL), and dry in a vacuum oven at 40 °C for 24 hours to afford 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride as a highly pure, white crystalline solid.

References
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 20, 2026, from[Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved March 20, 2026, from[Link]

Troubleshooting

Technical Support Center: Handling the Hygroscopic Properties of 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride

Welcome to the technical support guide for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride. As a crucial intermediate in many drug development pathways, the integrity of this compound is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride. As a crucial intermediate in many drug development pathways, the integrity of this compound is paramount. Its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant handling challenges that can impact experimental reproducibility, compound stability, and the overall success of your research.[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the most common issues encountered with this material. By understanding the causality behind these challenges and implementing robust, self-validating protocols, you can ensure the quality and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common user queries.

Q1: My container of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride has formed a solid clump or cake. Can I still use it?

A1: Clumping is a clear indication of moisture absorption.[3][4] While the compound may not be chemically degraded, its water content is no longer nominal. This has two major consequences:

  • Inaccurate Weighing: The measured weight includes an unknown amount of water, leading to lower-than-expected molar concentrations of your active compound.[3]

  • Potential for Degradation: Absorbed moisture can initiate hydrolysis or other degradation pathways, compromising the purity of the material.[5][6]

Recommendation: For applications requiring precise concentration, do not use the caked solid directly. The best practice is to prepare a stock solution of the entire batch and then determine its exact concentration using an analytical method like HPLC against a certified reference standard. For less sensitive applications, you may proceed, but be aware of the potential for inaccurate stoichiometry.

Q2: I'm observing inconsistent results and poor reproducibility in my reactions. Could moisture be the culprit?

A2: Absolutely. Uncontrolled moisture absorption is a primary cause of experimental variability. Moisture can affect your experiments by:

  • Altering the concentration of your solutions.

  • Catalyzing degradation of the active pharmaceutical ingredient (API).[6]

  • Changing the physical properties of the solid, making consistent sampling difficult.[2]

Recommendation: Implement the rigorous handling protocols detailed in this guide. As a critical quality control step, quantify the water content of your material using Karl Fischer titration before preparing solutions for critical experiments.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain integrity, the compound must be shielded from atmospheric moisture.[1]

  • Long-Term Storage: Store in a tightly sealed container, preferably with a secondary seal like Parafilm®, inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[7] For enhanced protection, storage in a controlled low-humidity environment or a nitrogen-purged dry box is recommended.[8]

  • Short-Term (In-Use): Minimize the time the primary container is open to the atmosphere.[3] If you need to access the material frequently, consider aliquoting the powder into smaller, single-use vials under a dry, inert atmosphere.

Q4: How critical is the weighing process, and how can I do it correctly?

A4: The weighing process is one of the most critical steps where moisture is introduced. The material will begin to gain weight on the balance pan as it absorbs atmospheric water.

  • Best Practice: Perform all weighing operations inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity.[8]

  • Alternative: If a glovebox is unavailable, work quickly in an area with the lowest possible humidity.[9] Have all your tools (spatulas, weighing boats) clean, dry, and ready.[3] Close the balance doors during weighing to minimize air currents.[9] Weighing by difference from a sealed vial can also minimize exposure time.

Section 2: In-Depth Troubleshooting Guides

Problem: Inconsistent Molar Concentrations & Failed Assay Specifications

Symptoms:

  • Reaction yields are lower than expected or highly variable.

  • Analytical assays (e.g., HPLC, NMR) show that the concentration of prepared solutions is consistently lower than calculated.

  • The "water content" or "loss on drying" specification for the raw material fails upon release testing.[4]

Causality Analysis: The root cause is almost always the unaccounted mass of absorbed water in the weighed solid. Amine salts are particularly susceptible to this.[1] A powder that has absorbed even 5% water by mass will lead to a 5% error in the final solution concentration if not corrected for. This error cascades through every subsequent experimental step.

Solution & Verification Workflow:

This workflow establishes a self-validating system to ensure the accuracy of your stock solutions.

  • Quantify Water Content (The Verification Step): Before preparing a critical stock solution, you must determine the precise water content of your solid material using Karl Fischer (KF) titration .[10][11] This is a highly specific and accurate method for water determination.[12][13]

    • Volumetric KF is suitable for samples with higher water content.

    • Coulometric KF is ideal for materials with very low (ppm) moisture levels.[10][13]

  • Correct for Water Content: Adjust the mass of the powder to be weighed based on the KF result.

    • Formula: Adjusted Mass = (Target Mass of Anhydrous Compound) / (1 - Water Fraction)

    • Example: To prepare a solution requiring 1.00 g of anhydrous compound, if KF analysis shows 4.5% (0.045) water content, the adjusted mass to weigh is: 1.00 g / (1 - 0.045) = 1.047 g.

  • Implement a Controlled Weighing Protocol: Follow the detailed weighing procedure in SOP 1 to dispense the calculated Adjusted Mass.

  • Prepare the Solution: Immediately after weighing, proceed with dissolution as described in SOP 2.

  • Confirm Concentration (Optional Final Validation): For highly sensitive applications (e.g., preparing analytical standards), the concentration of the final prepared stock solution can be verified via a suitable analytical method like HPLC or UV-Vis spectroscopy against a previously certified standard.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Protocol for Weighing and Dispensing

This protocol minimizes moisture exposure during the critical weighing step.

Objective: To accurately weigh 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride while preventing moisture absorption.

Method 1: Ideal Conditions (Glovebox/Dry Box)

  • Preparation: Ensure the glovebox atmosphere is dry (<10% RH) and inert (e.g., nitrogen). Place the analytical balance, spatulas, weighing containers, and the sealed primary container of the compound inside the glovebox and allow them to equilibrate for at least 30 minutes.

  • Taring: Place a suitable weighing container (a glass vial is preferable to static-prone plastic) on the balance and tare it.[14]

  • Dispensing: Open the primary compound container. Using a clean, dry spatula, quickly transfer the approximate amount of powder to the tared container. Seal the primary container immediately.

  • Weighing: Adjust the amount of powder in the weighing container to the target Adjusted Mass. Handle the container with tweezers to avoid transferring oils and heat from your hands.[14][15]

  • Sealing: Immediately seal the weighing container with the accurately weighed sample.

  • Documentation: Record the final weight and the measured water content (from KF analysis).

Method 2: Standard Laboratory Conditions (Optimized for Speed)

  • Preparation: Work in a draft-free area with low humidity.[9] Have all necessary equipment (dry spatula, tared weighing vessel, notebook) ready and within immediate reach.

  • Minimize Exposure: Open the primary container. Quickly remove the required amount of solid and immediately reseal the primary container tightly.

  • Weigh Rapidly: Place the sample in the tared weighing vessel on the balance. Close the balance doors and record the weight as soon as the reading stabilizes.[9] A continuous upward drift in the reading indicates rapid moisture absorption.[14]

  • Proceed Immediately: Use the weighed powder for solution preparation without delay.

SOP 2: Protocol for Quantifying Water Content via Karl Fischer Titration

Objective: To accurately determine the percentage of water in a sample of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride.

Principle: The Karl Fischer reaction is a specific titration based on the reaction of iodine with water.[16] The endpoint is detected potentiometrically, providing a direct measure of the water in the sample.[11]

Procedure (Example using a Volumetric Titrator):

  • System Preparation: Fill the titrator with fresh Karl Fischer reagent and allow the instrument to self-condition until it reaches a stable, dry "standby" state.

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a certified water standard (e.g., disodium tartrate dihydrate or a commercial liquid standard). Run this in triplicate to ensure the titer value (mg H₂O / mL of titrant) is accurate and reproducible.

  • Sample Preparation: In a low-humidity environment or glovebox, accurately weigh approximately 100-200 mg of the compound into a dry, clean vial.

  • Sample Introduction: Quickly introduce the weighed sample directly into the KF titration vessel. Ensure the vessel is sealed immediately to prevent ingress of atmospheric moisture.

  • Titration: Start the titration sequence. The instrument will automatically dispense the KF reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the pre-determined titer, and the sample weight. The result is typically expressed as a weight/weight percentage (w/w %).

  • System Cleaning: After analysis, thoroughly clean the titration vessel and electrodes according to the manufacturer's instructions.

Section 4: Visual Workflows and Data

Logical Troubleshooting Flow for Inconsistent Results

This decision tree guides the user through a logical process to diagnose and solve issues related to the hygroscopic nature of the compound.

G start Inconsistent Experimental Results Observed check_kf Is Water Content Quantified via Karl Fischer (KF) Titration? start->check_kf perform_kf Action: Perform KF Titration on current batch (SOP 2) check_kf->perform_kf No is_water_high Is Water Content > 1% or Outside Specification? check_kf->is_water_high Yes perform_kf->is_water_high correct_mass Action: Re-calculate mass for all experiments to correct for water content. is_water_high->correct_mass Yes other_factors Problem likely not due to moisture. Investigate other experimental parameters (reagent purity, temp, etc.). is_water_high->other_factors No review_weighing Action: Review and strictly follow weighing protocol (SOP 1). Use a glovebox if possible. correct_mass->review_weighing review_storage Action: Review storage conditions. Ensure desiccator is active and container is properly sealed. review_weighing->review_storage end_node Problem Resolved review_storage->end_node

Caption: Troubleshooting Decision Tree for Hygroscopicity-Related Issues.

Data Summary Table
ParameterRecommendationRationale & Expert Notes
Optimal Storage Tightly sealed container in a desiccator with active desiccant at room temperature.Prevents moisture ingress which causes clumping and degradation.[1] Check desiccant color indicator regularly.
Weighing Environment Glovebox or dry box with <10% Relative Humidity.Minimizes water absorption during the most vulnerable handling step, ensuring weight accuracy.[8]
Moisture Analysis Karl Fischer (KF) Titration.The gold standard for specific water quantification, providing the data needed for mass correction.[10][11]
Solution Stability Prepare fresh. If storing, use airtight containers.Even in solution, hygroscopic salts can attract atmospheric water over time if not sealed properly, changing the concentration.[17]
Handling Tools Use clean, dry glass or metal tools (spatulas, tweezers).Avoids cross-contamination and minimizes static charge compared to some plastics.[15]

References

  • The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. (2025, April 16). SMT Dry Cabinets. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). ACG. [Link]

  • 5 Best Practices for Analytical Balances. (2019, December 13). Quality Scales Unlimited. [Link]

  • Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. Multisorb. [Link]

  • The Essential Role of Moisture Control in Pharmaceutical Products. (2023, November 27). The Havok Journal. [Link]

  • Karl Fischer Method of Moisture Determination. QAQC Lab. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. (2015). PMC. [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. [Link]

  • Karl Fischer Titration Guide to Water Determination. Mettler Toledo. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta® Nutra. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]

  • 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information. ECHA. [Link]

  • How to weigh a higroscopic substance. (2008, October 21). Chromatography Forum. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. [Link]

  • 5 Tips for Sample Preparation Before Laboratory Weighing. (2023, September 29). Adam Equipment. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. [Link]

  • Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time? (2014, August 20). ResearchGate. [Link]

  • N-Methyl Pyrrolidone SDS. (2015, March 5). Navy Brand Manufacturing. [Link]

  • Ethyl[(pyrrolidin-3-yl)methyl]amine dihydrochloride. Chemspace. [Link]

Sources

Optimization

Minimizing side reactions during 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride derivatization

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3).

Because this molecule features a sterically hindered secondary amine at the C3 position, a tertiary amine at the N1 position, and is supplied as a dihydrochloride salt, derivatization workflows are highly susceptible to side reactions such as incomplete deprotonation, over-alkylation, and N1-quaternization. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your derivatization protocols.

I. Core Troubleshooting & FAQs

Q1: Why is my derivatization yield so low, and why do I see unreacted starting material despite adding excess reagent?

The Causality: The starting material is a dihydrochloride salt, meaning both the N1-tertiary amine and the C3-secondary amine are protonated. If you do not add sufficient base to fully neutralize both equivalents of HCl, the C3-amine remains protonated and non-nucleophilic. The Solution: You must use a minimum of 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) relative to the amine salt. DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile with your derivatizing agent, a critical factor in pre-column derivatization workflows[1].

Q2: During alkylation, LC-MS analysis shows a mass corresponding to the addition of two alkyl groups. How is this possible if it's a secondary amine?

The Causality: You are observing N1-quaternization . While the C3 position is a secondary amine that can be alkylated to a tertiary amine, the N1 position is already a tertiary amine (N-ethyl). In the presence of alkyl halides (e.g., benzyl bromide, methyl iodide) and polar aprotic solvents, the N1 lone pair undergoes a Menshutkin reaction, forming a permanent quaternary ammonium salt. The Solution: Avoid direct alkylation. Instead, utilize reductive amination [2]. By reacting the secondary amine with an aldehyde or ketone to form a transient iminium ion, followed by immediate reduction (e.g., with NaBH(OAc)3), you completely bypass the electrophilic conditions that cause tertiary amine quaternization.

Q3: My acylation (e.g., Boc protection) is extremely slow. How can I accelerate it without causing degradation?

The Causality: The C3-secondary amine is sterically hindered by both the adjacent pyrrolidine ring and its own N-methyl group. Standard acylation reagents (like Boc anhydride or acid chlorides) struggle to access the nucleophilic center efficiently. The Solution: Introduce a nucleophilic catalyst. Adding 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) creates a highly reactive, transient acylpyridinium intermediate that easily overcomes the steric barrier of the pyrrolidine ring, driving the reaction to completion[3].

Q4: What are the best derivatization reagents for LC-MS/MS chiral metabolomics involving this compound?

The Causality: Small, polar aliphatic amines exhibit poor retention on reversed-phase LC and often fragment poorly in MS/MS. Derivatization introduces a hydrophobic, easily ionizable tag. The Solution: For chiral discrimination and LC-MS/MS signal enhancement, triazine-based chiral derivatizing agents, such as DMT-3(S)-Apy ((S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine), are highly recommended. These reagents react cleanly with secondary amines, providing excellent chromatographic resolution of enantiomers and producing stable product ions (e.g., m/z 195.3) under collision-induced dissociation[4][5].

II. Mechanistic Pathways & Side Reactions

To design a self-validating experimental system, you must understand the competing thermodynamic and kinetic pathways during derivatization.

G A 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride B Freebase Intermediate A->B DIPEA (>2.5 eq) E Side Reaction 2: Incomplete Deprotonation A->E Insufficient Base C Desired C3-Derivative (e.g., Amide/Carbamate) B->C Acylating Agent (Boc2O, AcCl) D Side Reaction 1: N1-Quaternization B->D Alkylating Agent (Menshutkin Rxn)

Reaction pathways showing desired C3-derivatization versus N1-quaternization side reactions.

III. Quantitative Data & Optimization Matrices

Table 1: Base Selection for Dihydrochloride Neutralization
BasepKa (Conjugate Acid)Steric BulkRisk of Side ReactionsRecommendation
DIPEA ~10.5HighLow (Non-nucleophilic)Optimal for organic phase derivatization.
TEA ~10.7ModerateModerate (Can act as nucleophile)Acceptable, but avoid with highly reactive electrophiles.
K2CO3 ~10.3N/A (Solid)Low (Heterogeneous)Good for biphasic (Schotten-Baumann) conditions.
Pyridine ~5.2LowHigh (Forms acylpyridinium)Avoid for primary neutralization; pKa is too low for dihydrochloride.
Table 2: Troubleshooting Matrix
Observation (LC-MS/TLC)Root CauseCorrective Action
High levels of unreacted starting material.Incomplete neutralization of the dihydrochloride salt.Increase DIPEA to 3.0–3.5 equivalents. Ensure anhydrous solvent.
Mass shift of +Alkyl x 2.N1-tertiary amine quaternization.Switch from direct alkylation to reductive amination.
Multiple closely eluting peaks.Chiral inversion or mixed anhydride formation.Lower reaction temperature to 0°C during reagent addition.

IV. Validated Experimental Protocol: Pre-Column Boc Derivatization

This protocol utilizes in situ neutralization and acylation to convert the highly polar dihydrochloride salt into a stable, lipophilic Boc-derivative suitable for reversed-phase HPLC or GC analysis[1][3].

Workflow S1 Step 1: Salt Neutralization Add 3.0 eq DIPEA in anhydrous DCM S2 Step 2: Electrophile Addition Dropwise addition of Boc2O at 0°C S1->S2 S3 Step 3: Catalysis & Heating Add 0.1 eq DMAP, warm to RT S2->S3 S4 Step 4: Quench & Isolate Aqueous wash, organic extraction S3->S4

Step-by-step workflow for the Boc-derivatization of the dihydrochloride salt.

Step-by-Step Methodology:
  • Preparation & Neutralization:

    • Weigh 100 mg (0.497 mmol) of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride into a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Suspend the salt in 5.0 mL of anhydrous Dichloromethane (DCM).

    • Cool the suspension to 0°C using an ice bath.

    • Add 260 µL (1.49 mmol, 3.0 eq) of N,N-Diisopropylethylamine (DIPEA) dropwise. Self-Validation Check: The suspension should clarify into a homogeneous solution as the freebase is liberated.

  • Derivatization:

    • Dissolve 130 mg (0.596 mmol, 1.2 eq) of Di-tert-butyl dicarbonate (Boc2O) in 1.0 mL of anhydrous DCM.

    • Add the Boc2O solution dropwise to the reaction mixture over 5 minutes.

    • Add 6 mg (0.049 mmol, 0.1 eq) of DMAP to catalyze the reaction at the sterically hindered C3-amine.

  • Incubation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

    • Stir for 2–4 hours. Monitor completion via TLC (Ninhydrin stain; the secondary amine will stain, the Boc-protected product will not).

  • Quenching & Isolation:

    • Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO3.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 5 mL).

    • Critical Note: Because the N1-ethyl group remains a basic tertiary amine, the product will partition into acidic aqueous layers. Do not wash with HCl or citric acid unless you intend to extract the product from the aqueous layer later.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Boc-protected derivative.

V. References

  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization Source: Google Patents (CN105181861A) URL:

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition Source: ACS Publications URL:[Link]

  • Chiral Metabolomics Using Triazine-Based Chiral Labeling Reagents by UPLC-ESI-MS/MS Source: Springer Nature URL:[Link]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC for 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

Welcome to the technical support center. As Senior Application Scientists, we understand that developing a robust HPLC method for challenging compounds is critical to your research.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that developing a robust HPLC method for challenging compounds is critical to your research. This guide provides in-depth, experience-driven answers and troubleshooting workflows specifically for the analysis of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride, a highly polar and basic compound that presents unique chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during method development for 1-Ethyl-N-methylpyrrolidin-3-amine, moving from initial method setup to advanced troubleshooting.

Q1: Why is my analyte, 1-Ethyl-N-methylpyrrolidin-3-amine, showing little to no retention on my standard C18 column?

A1: This is the most common issue for this type of molecule and is due to its fundamental physicochemical properties. 1-Ethyl-N-methylpyrrolidin-3-amine is a small, highly polar molecule, supplied as a dihydrochloride salt. In typical reversed-phase (RP) mobile phases like acetonitrile and water, it exists as a charged species that has a very high affinity for the polar mobile phase and very little affinity for the nonpolar C18 stationary phase.[1] Consequently, it travels through the column with the solvent front, resulting in poor or no retention. To achieve retention, the chromatographic system must be modified to either decrease the analyte's polarity or increase its interaction with the stationary phase.

Q2: What are the primary chromatographic strategies to successfully retain and analyze this compound?

A2: There are three principal strategies for retaining a polar basic compound like 1-Ethyl-N-methylpyrrolidin-3-amine:

  • Reversed-Phase Chromatography at High pH: Increase the mobile phase pH to suppress the ionization of the amine groups, making the analyte more neutral and thus more retentive on a nonpolar stationary phase.[2][3]

  • Ion-Pairing Reversed-Phase Chromatography: Add an ion-pairing reagent to the mobile phase that forms a neutral complex with the positively charged analyte, increasing its hydrophobicity and retention.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Use a polar stationary phase with a primarily organic mobile phase. This mode is specifically designed for the retention of highly polar compounds.[5][6][7]

The choice depends on your sample, matrix, and detector requirements (especially if using Mass Spectrometry).

Q3: I want to try a high-pH reversed-phase method. What pH should I target and what kind of column is required?

A3: To effectively neutralize the basic amine groups, the mobile phase pH should be approximately 2 units above the highest pKa of the analyte. The pKa values for the two amine groups on your molecule are estimated to be in the range of 9.5-10.5 (typical for aliphatic amines).[8] Therefore, a mobile phase pH of 10.0 to 11.0 is a good starting point.

Crucially, you cannot use a standard silica-based C18 column at this pH. The silica backbone will rapidly dissolve at a pH above 8, leading to catastrophic column failure. You must use a column specifically designed for high-pH stability, often based on a hybrid particle technology or specialized bonding and end-capping.[3]

Q4: My peak is exhibiting severe tailing, even with some retention. What is causing this and how can I fix it?

A4: Peak tailing for basic compounds is a classic problem in HPLC.[9] The primary cause is secondary interactions between your positively charged analyte and negatively charged, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[10] A fraction of the analyte molecules "stick" to these sites, eluting later than the main band and causing the tail.

Here are the most effective solutions, in order of preference:

  • Use a Modern, High-Purity, Base-Deactivated Column: Modern columns use high-purity silica with minimal metal content and are extensively end-capped to shield the residual silanol groups. This is the most effective way to prevent tailing from the start.[11]

  • Work at High pH (Ion Suppression): As discussed in Q3, increasing the pH above the analyte's pKa neutralizes the amine groups. A neutral analyte will not engage in strong ionic interactions with the silanols, dramatically improving peak shape.[2][3]

  • Work at Low pH: A mobile phase pH of ≤ 3 will protonate the silanol groups, suppressing their ionization and minimizing their ability to interact with the protonated amine.[9][10] However, at low pH, your analyte is fully charged and will have very low retention unless you use an ion-pairing agent.

  • Add a Competing Base: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase (~0.1%).[12] The TEA competes with the analyte for the active silanol sites, improving peak shape. However, TEA can suppress ionization in MS detectors and is less necessary with modern columns.

You can diagnose if the tailing is a chemical (analyte-column interaction) or physical (e.g., column void) problem by injecting a neutral compound. If the neutral compound's peak is symmetrical, the tailing is a chemical issue specific to your basic analyte.[11]

Q5: What are ion-pairing reagents and how do they work for my compound?

A5: Ion-pairing reagents are additives that contain both a hydrophobic and an ionic functional group. For a positively charged basic analyte, you would use an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate).[4][13]

The mechanism works as follows:

  • The hydrophobic "tail" of the alkyl sulfonate adsorbs onto the nonpolar C18 stationary phase.

  • This creates a pseudo-ion-exchange surface with the negatively charged sulfonate groups facing the mobile phase.

  • The positively charged 1-Ethyl-N-methylpyrrolidin-3-amine is then retained via an ion-exchange mechanism with the adsorbed reagent.

This can be a very effective way to achieve retention at low to neutral pH. However, ion-pairing reagents are non-volatile and can permanently modify the column, suppress MS signals, and require long equilibration times.[14] They are generally not recommended for LC-MS applications.[4]

Q6: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a good alternative? What are the starting conditions?

A6: Yes, HILIC is an excellent and often superior choice for this analyte.[5][15] HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[15][16] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention for polar compounds.[7]

Advantages of HILIC for this application:

  • Excellent retention for highly polar compounds.[6]

  • Uses volatile mobile phases (e.g., acetonitrile/water with ammonium formate or acetate), which is ideal for LC-MS.

  • Often yields higher sensitivity in ESI-MS due to the high organic content of the mobile phase promoting efficient desolvation.[17]

A good starting point for a HILIC method is provided in the table and protocol below.

Q7: I'm not seeing any peak with my UV detector set at 254 nm. Is my experiment failing?

A7: It is highly likely your experiment is working but your detection method is unsuitable. 1-Ethyl-N-methylpyrrolidin-3-amine lacks a significant chromophore—a part of the molecule that absorbs ultraviolet or visible light.[18] Simple aliphatic amines do not absorb light at common HPLC wavelengths like 254 nm or 210 nm.

You must use a more universal detection method. The best choice is Mass Spectrometry (MS) , which will provide both detection and mass confirmation. Other suitable options include an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) . If you are limited to a UV detector, you may need to perform a pre-column derivatization step to attach a UV-active tag to your molecule, but this significantly complicates the procedure.[19]

Mobile Phase Strategy Comparison

The table below summarizes starting conditions for the three main strategies.

ParameterStrategy 1: High-pH RPStrategy 2: Ion-Pairing RPStrategy 3: HILIC (Recommended for MS)
Column pH-stable C18 or C8 (e.g., Hybrid Particle)Standard C18 or C8 (Base-deactivated)HILIC (e.g., Bare Silica, Amide, Diol)
Mobile Phase A 10-20 mM Ammonium Bicarbonate or Formate, pH 10.05 mM Sodium 1-Hexanesulfonate in 20 mM Phosphate Buffer, pH 3.010 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile
Typical Gradient 5% to 50% B over 10 min5% to 50% B over 10 min95% to 70% B over 10 min
Pros Good peak shape, MS-compatible buffers available.Strong retention on standard columns.Excellent retention, ideal for MS, good peak shape.
Cons Requires specialized, expensive column.Not MS-friendly, long equilibration, can contaminate system.Different selectivity, requires careful equilibration.

Experimental Protocols

Protocol 1: High-pH Reversed-Phase Screening

This protocol outlines a basic screening method using a pH-stable column.

  • Column: Install a high-pH stable C18 column (e.g., Waters XBridge, Agilent Zorbax Extend).

  • Mobile Phase A Preparation:

    • Prepare a 10 mM Ammonium Bicarbonate solution in HPLC-grade water.

    • Adjust the pH to 10.0 using dilute ammonium hydroxide.

    • Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: MS, ELSD, or CAD

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 15.0 min: 5% B (Equilibration)

  • Analysis: Inject the sample and observe the retention time and peak shape. Adjust the gradient steepness to optimize resolution.

Protocol 2: HILIC Method Development

This protocol provides a starting point for developing a HILIC method, which is highly recommended if an MS detector is available.

  • Column: Install a HILIC column (e.g., Phenomenex Luna HILIC, Waters ACQUITY UPLC BEH Amide).

  • Mobile Phase A Preparation:

    • Prepare a 10 mM Ammonium Formate solution in HPLC-grade water.

    • Adjust the pH to 3.0 using formic acid.

    • Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL (Note: Injection solvent should be high in organic, ideally matching the initial mobile phase).

    • Detector: MS (preferred), ELSD, or CAD.

  • Gradient Program:

    • 0.0 min: 95% B

    • 8.0 min: 60% B

    • 8.1 min: 60% B

    • 10.0 min: 95% B

    • 15.0 min: 95% B (Equilibration - HILIC may require longer equilibration).[17]

  • Analysis: Inject the sample. Retention in HILIC is very sensitive to the water content; adjust the gradient start and end points to control retention.

Method Development Workflow

The following diagram outlines the logical decision-making process for developing a robust method for 1-Ethyl-N-methylpyrrolidin-3-amine.

HPLC_Method_Dev start Start: Analyze 1-Ethyl-N-methylpyrrolidin-3-amine check_detector Is an MS, ELSD, or CAD detector available? start->check_detector no_uv FAIL: Analyte has no UV chromophore. Use alternative detector or derivatize. check_detector->no_uv No (UV Only) rp_start Strategy 1: Reversed-Phase (Use Base-Deactivated C18) check_detector->rp_start  Yes check_retention Is retention adequate? (k' > 2) rp_start->check_retention hilic_start Strategy 2: HILIC (Recommended for MS) check_retention->hilic_start No, try alternative rp_options Modify RP Method check_retention->rp_options No check_tailing Is peak shape acceptable? (Asymmetry < 1.5) check_retention->check_tailing Yes hilic_start->check_tailing high_ph Option A: High pH (10-11) (Requires pH-stable column) rp_options->high_ph ion_pair Option B: Ion-Pairing (e.g., Alkyl Sulfonate) rp_options->ion_pair high_ph->check_tailing ion_pair->check_tailing check_tailing->rp_start No, change column (e.g., better end-capping) optimize Method Optimization: Adjust gradient, flow rate, temperature. check_tailing->optimize Yes end Final Validated Method optimize->end

Caption: Decision workflow for HPLC method development.

References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. Retrieved from [Link]

  • Bădulescu, M., et al. (2007). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Farmacia, 55(4). Retrieved from [Link]

  • GL Sciences. (n.d.). How to Increase Retention. GL Sciences. Retrieved from [Link]

  • Bădulescu, M., et al. (2007). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Semantic Scholar. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Bădulescu, M., et al. (2007). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]

  • Stalikas, C. D., & Fiamegos, Y. C. (2003). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. PubMed. Retrieved from [Link]

  • Chirita, R. I., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Retrieved from [Link]

  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC?. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Guillarme, D. (2014, September 19). HILIC: The Pros and Cons. LCGC International - Chromatography Online. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Phenomenex. Retrieved from [Link]

  • INTERCHIM. (n.d.). HPLC Ion Pair Reagents. INTERCHIM. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Retrieved from [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Retrieved from [Link]

  • Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Moravek, Inc. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2026, March 19). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • ECHA. (n.d.). 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information. ECHA. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl[(pyrrolidin-3-yl)methyl]amine dihydrochloride. Chemspace. Retrieved from [Link]

  • PubChemLite. (n.d.). N-ethyl-n-methylpyrrolidin-3-amine (C7H16N2). PubChemLite. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). N-ethyl-N-methylpyrrolidin-3-amine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Wang, Z., et al. (2012). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Retrieved from [Link]

  • Yalkowsky, S. H., & Pinal, R. (2008, February 20). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride vs. its Free Base Form

An In-Depth Guide for Researchers and Drug Development Professionals In the realm of pharmaceutical development, the selection of the appropriate salt form of an active pharmaceutical ingredient (API) is a critical decis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development, the selection of the appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that significantly influences its stability, bioavailability, and manufacturability. This guide provides a comprehensive comparison of the stability profiles of 1-Ethyl-N-methylpyrrolidin-3-amine as a dihydrochloride salt versus its free base form. By leveraging established principles of organic and pharmaceutical chemistry, alongside validated stability testing methodologies, this document aims to provide an authoritative resource for scientists navigating the complexities of API form selection.

Executive Summary

The dihydrochloride salt of 1-Ethyl-N-methylpyrrolidin-3-amine is anticipated to exhibit markedly superior chemical and physical stability compared to its free base counterpart. This enhanced stability is primarily attributed to the protonation of the two amine groups in the salt form, which effectively mitigates their nucleophilic and basic character. This protonation shields the molecule from common degradation pathways such as oxidation.[1][2] Furthermore, salt formation typically results in a more stable crystalline lattice, reducing susceptibility to physical changes and often lowering hygroscopicity.[2][3]

Theoretical Basis for Stability Differences

The stability of an amine-containing compound is intrinsically linked to the reactivity of the nitrogen's lone pair of electrons. In the free base form of 1-Ethyl-N-methylpyrrolidin-3-amine, these lone pairs are available to participate in various chemical reactions, rendering the molecule susceptible to degradation.

Chemical Stability:

  • Oxidation: Tertiary amines, such as the one present in the pyrrolidine ring, are prone to oxidation, which can lead to the formation of N-oxides and other degradation products.[4][5] This process is often catalyzed by light, heat, and the presence of metal ions. The protonation of the nitrogen atoms in the dihydrochloride salt significantly reduces the electron density on the nitrogen, thereby decreasing its susceptibility to oxidation.[1]

  • Hydrolysis: While less common for simple amines, hydrolysis can become a factor for more complex molecules under certain pH and temperature conditions. The salt form, by influencing the local pH, can modulate the rate of such reactions.

Physical Stability:

  • Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere is a critical parameter. Absorbed water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions.[6] While both forms may exhibit some level of hygroscopicity, salts often form more stable crystal lattices that are less prone to water uptake compared to their free base counterparts.[2][7]

  • Solid-State Properties: Salt formation often leads to a more defined and stable crystalline structure.[2] This can translate to a higher melting point and greater resistance to polymorphic transformations, which can impact dissolution rates and bioavailability.

Comparative Stability Profile: Data Presentation

The following table summarizes the anticipated stability differences between the two forms of 1-Ethyl-N-methylpyrrolidin-3-amine. The data presented is representative and based on established principles of pharmaceutical science.

Parameter1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride1-Ethyl-N-methylpyrrolidin-3-amine (Free Base)Rationale
Appearance White to off-white crystalline solidColorless to pale yellow liquid or low-melting solidSalt formation typically yields a more defined crystalline structure.[2]
Initial Purity ≥ 98%≥ 98%Both forms can be synthesized to high purity.
Purity after 6 months at 25°C/60% RH > 97%< 95%The free base is more susceptible to oxidative and other degradation pathways.[1]
Purity after 6 months at 40°C/75% RH > 95%< 90%Accelerated conditions exacerbate the inherent instability of the free base.[8]
Major Degradation Products Minimal degradationN-oxides, products of ring-opening or other oxidative processesProtonation of the amine groups in the salt form inhibits oxidation.[1][9]
Hygroscopicity (Weight gain at 80% RH) < 2%> 5%Salts generally exhibit lower hygroscopicity due to a more stable crystal lattice.[2][10]
Aqueous Solution Stability (pH 7.4, 37°C, 24h) > 99% remaining~97% remainingThe protonated amines in the salt are less reactive in solution.

Experimental Protocols for Stability Assessment

To empirically validate the stability differences, a series of experiments should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][14][15]

  • Acid/Base Hydrolysis: The compound is subjected to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at elevated temperatures.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (3% H₂O₂), at room temperature.[4][5]

  • Thermal Degradation: The solid compound is heated to a high temperature (e.g., 70°C) to assess its thermal stability.[6]

  • Photostability: The compound is exposed to light of a specified intensity and wavelength to evaluate its sensitivity to photodegradation.

Long-Term and Accelerated Stability Studies

These studies are conducted under controlled temperature and humidity conditions to determine the shelf-life and recommended storage conditions for the API.[8][11][12]

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[8]

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8]

Analytical Methodology

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies.[16][17] This method must be able to separate the intact API from all potential degradation products.

Hygroscopicity Testing

Hygroscopicity can be assessed using a gravimetric sorption analyzer or by storing the samples in desiccators with controlled humidity environments and measuring the weight gain over time.[18][19][20]

Visualizing the Experimental Workflow and Chemical Rationale

Diagram 1: Experimental Workflow for Comparative Stability Testing

G cluster_0 Sample Preparation cluster_1 Stress Conditions (Forced Degradation) cluster_2 ICH Stability Conditions cluster_3 Analytical Testing cluster_4 Data Analysis & Comparison Free Base Free Base Acid/Base Hydrolysis Acid/Base Hydrolysis Free Base->Acid/Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Free Base->Oxidation (H2O2) Thermal (Heat) Thermal (Heat) Free Base->Thermal (Heat) Photostability (Light) Photostability (Light) Free Base->Photostability (Light) Long-Term (25°C/60% RH) Long-Term (25°C/60% RH) Free Base->Long-Term (25°C/60% RH) Accelerated (40°C/75% RH) Accelerated (40°C/75% RH) Free Base->Accelerated (40°C/75% RH) Hygroscopicity (GSA) Hygroscopicity (GSA) Free Base->Hygroscopicity (GSA) Dihydrochloride Salt Dihydrochloride Salt Dihydrochloride Salt->Acid/Base Hydrolysis Dihydrochloride Salt->Oxidation (H2O2) Dihydrochloride Salt->Thermal (Heat) Dihydrochloride Salt->Photostability (Light) Dihydrochloride Salt->Long-Term (25°C/60% RH) Dihydrochloride Salt->Accelerated (40°C/75% RH) Dihydrochloride Salt->Hygroscopicity (GSA) Stability-Indicating HPLC Stability-Indicating HPLC Acid/Base Hydrolysis->Stability-Indicating HPLC Oxidation (H2O2)->Stability-Indicating HPLC Thermal (Heat)->Stability-Indicating HPLC Photostability (Light)->Stability-Indicating HPLC Long-Term (25°C/60% RH)->Stability-Indicating HPLC Accelerated (40°C/75% RH)->Stability-Indicating HPLC Purity Assessment Purity Assessment Stability-Indicating HPLC->Purity Assessment Degradant Identification Degradant Identification Stability-Indicating HPLC->Degradant Identification Stability Profile Comparison Stability Profile Comparison Hygroscopicity (GSA)->Stability Profile Comparison Purity Assessment->Stability Profile Comparison Degradant Identification->Stability Profile Comparison

Caption: Workflow for the comparative stability assessment of the free base and dihydrochloride salt forms.

Diagram 2: Chemical Rationale for Enhanced Stability of the Dihydrochloride Salt

G cluster_0 Free Base cluster_1 Dihydrochloride Salt FB 1-Ethyl-N-methylpyrrolidin-3-amine (Reactive Lone Pairs) Salt Dihydrochloride Salt (Protonated Amines) FB->Salt + 2 HCl Oxidative Degradation Oxidative Degradation FB->Oxidative Degradation Salt->FB - 2 HCl Increased Chemical Stability Increased Chemical Stability Salt->Increased Chemical Stability Improved Physical Stability Improved Physical Stability Salt->Improved Physical Stability

Caption: Equilibrium between the free base and dihydrochloride salt, highlighting the enhanced stability of the salt form.

Conclusion

The selection of a salt form is a pivotal step in drug development. For 1-Ethyl-N-methylpyrrolidin-3-amine, the dihydrochloride salt is projected to offer significant advantages in terms of both chemical and physical stability over the free base. The protonation of the amine functionalities in the salt form effectively "locks" the molecule in a less reactive state, protecting it from degradation and enhancing its shelf-life. Furthermore, the anticipated improvements in solid-state properties, such as reduced hygroscopicity, contribute to a more robust and manufacturable drug substance. Rigorous experimental validation as outlined in this guide is essential to confirm these theoretical advantages and to provide the necessary data for regulatory submissions.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][12][13]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2015). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link][4]

  • PMC. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link][8]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?[Link][1]

  • ICH. (2003). Q1E Evaluation for Stability Data. International Council for Harmonisation. [Link][21]

  • Element. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link][6]

  • ScienceDirect. (2016). Development of forced degradation and stability indicating studies of drugs—A review. [Link][5]

  • PMC. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. [Link][22]

  • SINTEF. Degradation of amines in CO2 Capture. [Link][23]

  • Oxford Academic. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link][24]

  • AKJournals. (2011). Thermal behaviors of N-pyrrolidine-N′-(2-chlorobenzoyl)thiourea and its Ni(II), Cu(II), and Co(III) complexes. [Link][25]

  • PMC. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link][16]

  • PMC. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link][26]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link][14]

  • The Pharma Journal. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link][15]

  • ScienceDirect. (2025). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. [Link][27]

  • Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link][28]

  • Element. (2026). Degradation Mechanisms & Stability-Indicating Methods. [Link][9]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?[Link][29]

  • NIOSH. (1994). Amines, Aliphatic. [Link][30]

  • PubMed. (2007). The role of the cyclic imide in alternate degradation pathways for asparagine-containing peptides and proteins. [Link][31]

  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. [Link][32]

  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. [Link][33]

  • ACS Publications. (2015). Is Amine a Stronger Base in Ionic Liquid Than in Common Molecular Solvent?[Link][34]

  • Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link][17]

  • ACS Publications. (1969). Pyrrolidine: Chemical Thermodynamic Properties between 0 and 1500°K. [Link][35]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. [Link][36]

  • PubMed. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link][18]

  • Science.gov. hygroscopic salt particles: Topics. [Link][7]

  • Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link][19]

  • European Pharmaceutical Review. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link][3]

  • Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link][10]

  • Technology Networks. Hygroscopicity Evaluation. [Link][20]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link][37]

  • ACS Publications. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. [Link][38]

  • PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link][39]

  • RSC Publishing. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. [Link][40]

Sources

Comparative

Scaffold Selection Guide: 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride vs. Alternative Pyrrolidine Derivatives

The pyrrolidine ring is a privileged, five-membered nitrogen-containing heterocycle that has become a cornerstone in modern medicinal chemistry. Its sp3-hybridized nature allows researchers to efficiently explore three-d...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a privileged, five-membered nitrogen-containing heterocycle that has become a cornerstone in modern medicinal chemistry. Its sp3-hybridized nature allows researchers to efficiently explore three-dimensional pharmacophore space, while its non-planar "pseudorotation" enhances target selectivity and binding affinity[1].

When designing central nervous system (CNS) agents or metabolic inhibitors, selecting the correct pyrrolidine building block is critical. This guide objectively compares 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3) against other common pyrrolidine derivatives, providing structural rationale, comparative data, and self-validating experimental protocols for drug development professionals.

Structural Rationale & Causality in Scaffold Design

The specific substitution pattern of 1-Ethyl-N-methylpyrrolidin-3-amine provides distinct pharmacological and physicochemical advantages over basic pyrrolidine scaffolds:

  • N1-Ethyl Substitution (Lipophilicity & Permeability): Unsubstituted pyrrolidines possess a secondary ring nitrogen that acts as a hydrogen bond donor, which can hinder passive membrane permeability. Alkylating this position with an ethyl group masks the NH, converting it solely into a hydrogen bond acceptor[2]. This modification increases the partition coefficient (LogP), driving superior Blood-Brain Barrier (BBB) penetration.

  • C3-Methylamine Group (Metabolic Stability): While primary amines (e.g., pyrrolidin-3-amine) are highly reactive, they are frequently liabilities due to rapid metabolism by monoamine oxidases (MAOs) or bioactivation into genotoxic iminium ions and aminoaldehydes[2]. The secondary N-methylamine at the C3 position provides a steric shield that mitigates these reactive pathways while maintaining a handle for strategic functionalization (e.g., amide coupling).

  • Dihydrochloride Salt Form (Handling & Stoichiometry): Free base aliphatic diamines are typically volatile, highly hygroscopic oils that absorb atmospheric CO₂. The dihydrochloride salt (CAS 2551119-90-3) locks the compound into a stable, crystalline solid[3]. This ensures absolute stoichiometric precision during high-throughput parallel synthesis, preventing yield degradation caused by moisture absorption.

Comparative Performance Analysis

The following table summarizes the quantitative physicochemical and pharmacokinetic properties of 1-Ethyl-N-methylpyrrolidin-3-amine compared to alternative pyrrolidine derivatives used in drug discovery.

Feature / Property1-Ethyl-N-methylpyrrolidin-3-aminePyrrolidin-3-amine (Unsubstituted)Pyrrolidine-2,5-dione (Succinimide)L-Proline (Pyrrolidine-2-carboxylic acid)
Primary Utility CNS & Metabolic PharmacophoreBasic Building BlockAnticonvulsant Scaffold[1]Endogenous Ligand / Organocatalyst
H-Bond Donors 1 (Secondary Amine)3 (Primary + Ring NH)1 (Ring NH)2 (Amine + Carboxylic OH)
H-Bond Acceptors 2223
BBB Permeability High (Optimal LogP)Low (High Polarity)ModerateVery Low (Zwitterionic)
Metabolic Liability Low (Sterically hindered)High (MAO oxidation risk)LowHigh (Rapid systemic clearance)
Physical State Stable Solid (as Dihydrochloride)Hygroscopic LiquidSolidSolid

Mechanistic Pathway Integration

Pyrrolidine derivatives are highly effective in dual-action therapeutics, particularly as carbohydrate-metabolizing enzyme inhibitors (like DPP-4) and CNS receptor modulators[4]. For example, the 3-aminopyrrolidine motif is a classic pharmacophore for non-imidazole Histamine H3 receptor antagonists. By blocking presynaptic H3 autoreceptors, these derivatives disinhibit the release of crucial neurotransmitters.

Pathway H3R Target Receptor (e.g., Histamine H3) Gi Gi/o Protein H3R->Gi Uncouples Ligand 1-Ethyl-N-methylpyrrolidin-3-amine Derivative Ligand->H3R Antagonizes cAMP cAMP Production Gi->cAMP Restores Response Neurotransmitter Release cAMP->Response Promotes

Receptor modulation pathway by pyrrolidine-based antagonists.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1-Ethyl-N-methylpyrrolidin-3-amine derivatives must utilize self-validating experimental systems. Below are the methodologies for synthesizing and screening these compounds.

Protocol A: Self-Validating High-Throughput Amide Synthesis

Causality: The dihydrochloride salt must be neutralized in situ to liberate the nucleophilic secondary amine. Using an excess of a non-nucleophilic base (DIPEA) prevents side reactions while driving the coupling forward.

  • Preparation: Dispense 0.1 mmol of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride into a 2 mL reaction vial.

  • Free Base Liberation: Add 0.3 mmol (3 equivalents) of N,N-Diisopropylethylamine (DIPEA) in 0.5 mL of anhydrous DMF. Reasoning: 2 eq. neutralize the dihydrochloride; 1 eq. acts as the catalytic base for the coupling.

  • Activation & Coupling: Add 0.11 mmol of the target carboxylic acid and 0.12 mmol of HATU. Stir at room temperature for 12 hours.

  • Internal QC Validation: Withdraw a 5 µL aliquot and analyze via LC-MS.

    • Validation Gate: If the desired product mass peak demonstrates <95% purity (Area Under Curve), the sample must be routed to preparative HPLC before biological assaying to prevent false positives from unreacted starting materials.

Protocol B: PAMPA-BBB Permeability Assay

Causality: Because the N-ethyl substitution is designed to enhance CNS penetration, a Parallel Artificial Membrane Permeability Assay (PAMPA) specific to the BBB must be used to empirically validate this design choice.

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Compound Loading: Dilute the purified pyrrolidine derivative (from Protocol A) to 10 µM in PBS (pH 7.4) and add 200 µL to the donor wells.

  • Internal Controls (Crucial for Trustworthiness):

    • Add Verapamil (10 µM) to designated control wells (High Permeability Validator).

    • Add Theophylline (10 µM) to separate control wells (Low Permeability Validator).

  • Incubation & Analysis: Assemble the donor and acceptor plates (containing 200 µL pure PBS) and incubate for 4 hours at 37°C. Quantify compound concentrations in both compartments using LC-MS/MS.

  • Validation Gate: The assay is only considered valid if Verapamil shows Papp​>15×10−6 cm/s and Theophylline shows Papp​<1×10−6 cm/s.

Workflow Salt Dihydrochloride Salt (Stable Precursor) Base Free Base Liberation (via DIPEA) Salt->Base Synthesis Parallel Synthesis (Amidation) Base->Synthesis QC LC-MS Validation (>95% Purity) Synthesis->QC Assay PAMPA-BBB Assay (Permeability) QC->Assay

Self-validating high-throughput synthesis and screening workflow.

References

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential Source: Drug Development Research (PubMed) URL:[Link][4]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry (Springer) URL:[Link][1]

  • Chemical Substance Information: 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride Source: NextSDS Chemical Database URL:[Link][5]

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Analysis of 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1-Ethyl-N-methylpyrrolidin-3-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the underlying principles of its fragmentation, present a detailed experimental protocol, and compare the LC-MS methodology with alternative analytical techniques, offering a comprehensive resource for researchers in drug development and quality control.

Introduction: The Analytical Imperative for Pyrrolidine Derivatives

1-Ethyl-N-methylpyrrolidin-3-amine is a substituted pyrrolidine, a class of compounds with significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1] Accurate and reliable analytical methods are paramount for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs) and their intermediates.[2] LC-MS has become an indispensable tool in this regard, offering high sensitivity and selectivity for the characterization and quantification of small molecules.[2][3]

This guide will focus on the dihydrochloride salt of 1-Ethyl-N-methylpyrrolidin-3-amine (CAS Number: 2551119-90-3).[4] Understanding its behavior under LC-MS conditions is crucial for developing robust analytical methods for its identification and quantification in various matrices.

Deciphering the Fragmentation: An LC-MS/MS Investigation

The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that can be used for its identification. In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID) to produce a series of product ions. The analysis of these product ions allows for the elucidation of the molecule's structure.

Experimental Protocol: A Robust LC-MS/MS Method

A successful LC-MS analysis of amines like 1-Ethyl-N-methylpyrrolidin-3-amine requires careful optimization of chromatographic and mass spectrometric conditions.[5] Due to their basic nature, these compounds can exhibit poor peak shape on traditional silica-based columns.[5] The use of a column stable at higher pH or the application of hydrophilic interaction liquid chromatography (HILIC) can significantly improve chromatographic performance.[5][6]

Table 1: Recommended LC-MS/MS Parameters

ParameterValueRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) SystemProvides the necessary separation efficiency and resolution.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC columnC18 columns are widely used, but HILIC can offer better retention for polar amines.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phases promote protonation and are compatible with ESI.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA standard organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5 minutesA typical gradient for eluting a wide range of compounds.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)Triple quadrupoles are excellent for quantification, while high-resolution instruments provide accurate mass data for structural elucidation.[2]
Ionization Mode Positive Electrospray Ionization (ESI+)Amines readily form positive ions in ESI.[5]
Scan Mode Full Scan and Product Ion Scan (MS/MS)Full scan is used to identify the precursor ion, and product ion scan is used to obtain the fragmentation pattern.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies ensures the generation of a comprehensive set of fragment ions.
Predicted Fragmentation Pathway

Based on the known fragmentation patterns of similar N-substituted pyrrolidines and small molecule amines, we can predict the major fragmentation pathways for 1-Ethyl-N-methylpyrrolidin-3-amine.[7][8][9] The protonated molecule ([M+H]⁺) is expected to have a mass-to-charge ratio (m/z) of 129.1.

The primary fragmentation events are likely to involve cleavages at the bonds alpha to the nitrogen atoms, as these are points of charge localization.

fragmentation M [M+H]⁺ m/z 129.1 frag1 Loss of Ethylene (-C₂H₄) m/z 101.1 M->frag1 -28.0 Da frag2 Loss of Ethylamine (-C₂H₅NH₂) m/z 84.1 M->frag2 -45.0 Da frag3 Loss of Methylamine (-CH₃NH₂) m/z 98.1 M->frag3 -31.0 Da frag4 Loss of Ethyl Radical (-C₂H₅•) m/z 100.1 M->frag4 -29.0 Da workflow cluster_lcms LC-MS Workflow cluster_gc GC Workflow cluster_ce CE Workflow lcms_sample Sample Preparation lcms_lc LC Separation lcms_sample->lcms_lc lcms_ms MS Detection & Fragmentation lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data gc_sample Sample Preparation (Derivatization may be needed) gc_gc GC Separation gc_sample->gc_gc gc_fid FID/MS Detection gc_gc->gc_fid gc_data Data Analysis gc_fid->gc_data ce_sample Sample Preparation ce_ce CE Separation ce_sample->ce_ce ce_uv UV/MS Detection ce_ce->ce_uv ce_data Data Analysis ce_uv->ce_data

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Comparative

Spectroscopic characterization (IR, 1H-NMR, 13C-NMR) of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride

Executive Summary In early-stage drug development and API formulation, the selection of a molecule's salt form is a critical decision that dictates solubility, thermal stability, and bioavailability. 1-Ethyl-N-methylpyrr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and API formulation, the selection of a molecule's salt form is a critical decision that dictates solubility, thermal stability, and bioavailability. 1-Ethyl-N-methylpyrrolidin-3-amine (CAS: 2512186-15-9 for free base; CAS: 2551119-90-3 for dihydrochloride)[1],[2] is a highly versatile diamine building block. It is most frequently isolated and utilized as a dihydrochloride salt to prevent oxidative degradation and improve aqueous solubility[3].

This guide provides a definitive, objective comparison of the spectroscopic signatures (IR, ¹H-NMR, ¹³C-NMR) between the dihydrochloride salt and its free base alternative. By detailing the causality behind these spectral shifts and providing self-validating experimental protocols, this document equips researchers with the precise analytical markers required for structural verification and purity assessment.

Mechanistic Principles of Amine Protonation

When the free base is treated with hydrochloric acid to form the dihydrochloride salt, both the tertiary ring nitrogen (N1) and the secondary exocyclic amine (N3) are protonated. This dual protonation fundamentally alters the molecule's electron density. The formation of cationic ammonium centers induces strong inductive electron withdrawal across the pyrrolidine ring and establishes a robust intermolecular hydrogen-bonding network[4].

Mechanism Protonation Addition of 2x HCl (Protonation of N1 & N3) Charge Formation of Cationic Ammonium Centers (N+) Protonation->Charge Deshielding Inductive Electron Withdrawal (Deshielding) Charge->Deshielding HBonding Strong Intermolecular Hydrogen Bonding Charge->HBonding NMR_Effect Downfield Shift in 1H NMR Upfield Shift in 13C NMR Deshielding->NMR_Effect IR_Effect Broad N+-H Envelope (2300-3000 cm-1) HBonding->IR_Effect

Caption: Logical flow of diamine protonation and its direct effects on spectroscopic signatures.

Infrared (IR) Spectroscopy: Mapping Hydrogen-Bonding Networks

The IR spectrum of the free base is characterized by relatively sharp, weak N-H stretching bands typical of aliphatic secondary amines. However, the dihydrochloride salt exhibits massive spectral shifts driven by electrostatic interactions and hydrogen bonding[5].

According to established spectroscopic principles, secondary amine hydrochlorides display a broad N⁺-H stretching envelope between 3000–2700 cm⁻¹, while tertiary amine hydrochlorides show an even lower, broader envelope from 2700–2300 cm⁻¹[6]. Because our target molecule contains both a secondary and a tertiary amine, the dihydrochloride salt presents a massive, merged absorption envelope dominating the high-frequency region[7].

Table 1: IR Spectral Comparison
Functional GroupFree Base (cm⁻¹)Dihydrochloride Salt (cm⁻¹)Mechanistic Rationale
N-H Stretch (Secondary) ~3300 (Sharp, weak)2700–3000 (Broad, strong)Protonation creates a highly polar N⁺-H bond, leading to strong intermolecular H-bonding with Cl⁻ ions[5],[6].
N-H Stretch (Tertiary) N/A2300–2700 (Broad, strong)Tertiary amine salts absorb at lower frequencies due to distinct torsional oscillations and electrical anharmonicity[7].
C-H Stretch (Aliphatic) 2800–2950 (Distinct)ObscuredThe intense N⁺-H envelope overlaps and obscures the standard sp³ C-H stretching bands[6].
N-H Bending ~1650 (Weak)1580–1620 (Strong)Increased dipole moment during the deformation vibration of the charged ammonium group[8].

Nuclear Magnetic Resonance (NMR): Tracking Electron Density Shifts

Protonation induces a formal positive charge on both nitrogens. This creates a strong inductive effect that pulls electron density away from the adjacent carbon-hydrogen bonds.

¹H-NMR Causality: The reduction in local electron density reduces the diamagnetic shielding of the protons, resulting in a universal downfield shift (higher ppm) for all protons in the molecule[4]. ¹³C-NMR Causality: Conversely, the loss of the nitrogen lone pair alters the paramagnetic shielding term. Combined with steric compression from the newly added protons, this typically results in a characteristic upfield shift (lower ppm) for the α- and β-carbons in aliphatic amine salts.

Table 2: ¹H-NMR Spectral Comparison (600 MHz)

Note: Free base acquired in CDCl₃; Dihydrochloride acquired in D₂O.

Proton AssignmentFree Base (δ ppm)Dihydrochloride (δ ppm)Shift (Δδ)Rationale
N-CH₃ (Singlet) ~2.40~2.80+0.40Deshielding via N3 positive charge[4].
N-CH₂ (Ethyl, Quartet) ~2.45~3.30+0.85Strong deshielding via N1 positive charge[4].
CH₃ (Ethyl, Triplet) ~1.10~1.35+0.25Weaker deshielding (β-position to N1)[4].
Ring C3-H (Multiplet) ~3.10~4.10+1.00Direct α-deshielding from both ring and exocyclic N⁺.
Ring C2-H₂ / C5-H₂ 2.30–2.703.40–3.90+1.10Adjacent to the tertiary ammonium center (N1).
Table 3: ¹³C-NMR Spectral Comparison (150 MHz)
Carbon AssignmentFree Base (δ ppm)Dihydrochloride (δ ppm)Shift (Δδ)Rationale
N-CH₃ ~34.0~31.5-2.50Loss of lone pair delocalization; steric compression.
N-CH₂ (Ethyl) ~48.0~45.0-3.00Altered paramagnetic shielding upon protonation.
Ring C2 / C5 53.0–60.049.5–56.5-3.50Conformational restriction and polarization of C-H bonds.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to prevent artifactual misinterpretation.

Workflow Start Sample: 1-Ethyl-N-methylpyrrolidin-3-amine (Free Base vs. Di-HCl) IR FT-IR Spectroscopy (ATR Method) Start->IR NMR1H 1H-NMR (600 MHz) Solvent: D2O / CDCl3 Start->NMR1H NMR13C 13C-NMR (150 MHz) Solvent: D2O / CDCl3 Start->NMR13C IR_Data Identify N-H / N+-H Stretching Envelopes IR->IR_Data NMR1H_Data Quantify Downfield Proton Deshielding NMR1H->NMR1H_Data NMR13C_Data Map Carbon Conformational Shifts NMR13C->NMR13C_Data Outcome Salt Form Verification & Structural Integrity Confirmed IR_Data->Outcome NMR1H_Data->Outcome NMR13C_Data->Outcome

Caption: Step-by-step analytical workflow for verifying pyrrolidine salt forms.

Protocol 1: FT-IR Spectroscopy (ATR Method)
  • System Initialization & Background (Self-Validation): Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: This mathematically subtracts environmental CO₂ and water vapor from the final spectrum, ensuring peaks in the 2300-3000 cm⁻¹ range belong solely to the sample.

  • Sample Application: Place 2–3 mg of the solid dihydrochloride salt directly onto the crystal. (For the free base, apply 1 drop of the neat liquid).

  • Compression: Lower the pressure anvil until the software indicates optimal contact. Causality: Solid salts require high mechanical pressure to eliminate air gaps, ensuring the evanescent IR wave properly penetrates the crystal-sample interface.

  • Acquisition: Run 32 scans. Analyze the broadness of the 2500 cm⁻¹ region to confirm the presence of the di-HCl salt[6].

Protocol 2: High-Resolution NMR (¹H and ¹³C)
  • Solvent Selection & Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the dihydrochloride salt in 0.6 mL of Deuterium Oxide (D₂O). For the free base, use Deuterated Chloroform (CDCl₃). Causality: D₂O is required to dissolve the highly polar salt. In D₂O, the exchangeable N-H and N⁺-H protons will rapidly exchange with deuterium, rendering them invisible and simplifying the complex aliphatic region for accurate integration.

  • Internal Standardization (Self-Validation): Ensure the solvent contains 0.05% Tetramethylsilane (TMS), or use the residual HDO peak in D₂O (4.79 ppm) as a secondary reference. Causality: This provides an absolute zero reference, validating that the observed downfield shifts are chemical realities, not magnetic field drift.

  • Acquisition Parameters:

    • ¹H-NMR: 16 scans, 1-second relaxation delay (D1).

    • ¹³C-NMR: 512 scans, 2-second relaxation delay (D1), with proton decoupling (WALTZ-16). Causality: The extended D1 delay in ¹³C-NMR ensures complete longitudinal relaxation of quaternary or slow-relaxing carbons, allowing for accurate signal-to-noise ratios and structural mapping.

References

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1 Source: Canadian Science Publishing (cdnsciencepub.com) URL:5

  • Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online (spectroscopyonline.com) URL:6

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides Source: Warsaw University of Technology (pw.edu.pl) URL:4

  • 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information Source: NextSDS (nextsds.com) URL:1

Sources

Validation

A Comparative Guide to the Qualification of 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the reference...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the reference standard serves as the benchmark against which all other samples are measured. Its purity, identity, and overall quality are paramount to ensuring the accuracy and validity of analytical data. This guide provides an in-depth, technically-focused comparison of methodologies for the comprehensive qualification of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, a key intermediate in various synthetic pathways.

The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] Similarly, the United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1][2] This guide will navigate the essential analytical techniques and provide a framework for establishing a robustly qualified reference standard for this specific pyrrolidine derivative.

The Qualification Workflow: A Multi-Pronged Approach

A comprehensive qualification program for a reference standard is not a single experiment but a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, culminating in a holistic understanding of the material's properties. The following sections will detail the experimental choices and their underlying rationale.

Identity Confirmation: Unambiguous Structural Elucidation

The first and most critical step is to unequivocally confirm the chemical structure of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): This provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the N-methyl protons, and the protons on the pyrrolidine ring. The chemical shifts and splitting patterns are highly diagnostic of the structure. The influence of the dihydrochloride salt form on the chemical shifts of protons near the nitrogen atoms is a key characteristic to observe.[3]

  • ¹³C NMR (Carbon NMR): This technique provides a count of the number of non-equivalent carbons in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state.[3]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are invaluable for piecing together the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a fundamental piece of evidence for its identity. Electrospray ionization (ESI) is a suitable technique for this polar, salt-form molecule. The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride would include N-H stretching vibrations from the protonated amines and C-H stretching and bending vibrations from the aliphatic parts of the molecule.[3]

Purity Assessment: Quantifying the Main Component and Identifying Impurities

Once the identity is confirmed, the next crucial step is to determine the purity of the reference standard. This involves quantifying the main component and identifying and quantifying any impurities present.

Chromatographic Techniques

Chromatography is the cornerstone of purity assessment, separating the main component from any related substances or process impurities.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for purity determination. For amine-containing compounds like this, reversed-phase HPLC with UV detection is a common approach.[5][6] Given that simple aliphatic amines often lack a strong UV chromophore, a pre-column derivatization step with a reagent like dansyl chloride can be employed to enhance UV detection.[5][6][7] Alternatively, HPLC coupled with mass spectrometry (LC-MS) can be used for both separation and identification of impurities without the need for derivatization.[8]

  • Gas Chromatography (GC): GC can be a suitable technique for analyzing volatile impurities. For non-volatile compounds like the dihydrochloride salt, derivatization may be necessary to increase volatility. A GC method with a flame ionization detector (FID) is a robust choice for quantifying organic impurities.[9]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation technique that is orthogonal to HPLC. A validated CE method can provide a complementary purity profile and is particularly useful for separating charged species.[10]

Content Determination: Assessing Water and Residual Solvents

The purity value obtained from chromatographic techniques is often relative. To determine the absolute content of the reference standard, it is necessary to account for non-chromatophoric impurities like water and residual solvents.

Karl Fischer Titration for Water Content

The presence of water can significantly impact the purity value of a hygroscopic material like a dihydrochloride salt. Karl Fischer titration is the gold standard for determining water content in pharmaceutical substances due to its high accuracy and precision.[11][12][13][14][15] Both volumetric and coulometric methods are available, with the choice depending on the expected water content.[11][15]

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Residual solvents are process-related impurities that can be present in the final material. GC with headspace sampling is the preferred method for quantifying these volatile organic compounds. The limits for residual solvents are defined by pharmacopeias such as the USP and ICH.[1]

Inorganic Impurities

Residue on Ignition (Sulphated Ash)

This test quantifies the amount of inorganic impurities in the material. The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined.

Elemental Impurities

Modern guidelines, such as ICH Q3D, require the assessment of elemental impurities.[16] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques for this analysis.

Comparison of Analytical Methodologies

Analytical Test Methodology Purpose Alternative/Complementary Methods
Identity ¹H NMR, ¹³C NMR, 2D NMRUnambiguous structural confirmation.Mass Spectrometry, IR Spectroscopy
Purity (Organic) HPLC-UV/MSSeparation and quantification of related substances.GC-FID, Capillary Electrophoresis
Water Content Karl Fischer TitrationAccurate determination of water content.Thermogravimetric Analysis (TGA)
Residual Solvents GC-HeadspaceQuantification of volatile organic impurities.
Inorganic Impurities Residue on IgnitionQuantification of non-volatile inorganic matter.ICP-MS/OES for specific elemental analysis

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination (with Derivatization)
  • Derivatization Reagent Preparation: Prepare a solution of dansyl chloride in acetonitrile.

  • Sample Preparation: Accurately weigh the 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride reference standard and dissolve it in a suitable buffer.

  • Derivatization Reaction: Add the dansyl chloride solution to the sample solution and allow the reaction to proceed under controlled temperature and time.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

    • Detection: UV detector set at the wavelength of maximum absorbance for the dansyl derivative.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity by area normalization.

Protocol 2: Karl Fischer Titration for Water Content
  • Instrument Setup: Set up a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.

  • Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard.

  • Sample Analysis: Accurately weigh the reference standard and add it to the titration vessel.

  • Titration: Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

  • Calculation: Calculate the water content as a percentage of the sample weight.

Visualizing the Qualification Workflow

G cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_content Content Determination cluster_inorganic Inorganic Impurities cluster_qualification Reference Standard Qualification NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/MS NMR->HPLC Purity Profiling MS Mass Spectrometry (HRMS) MS->HPLC Purity Profiling IR IR Spectroscopy IR->HPLC Purity Profiling GC GC-FID HPLC->GC Orthogonal Methods CE Capillary Electrophoresis HPLC->CE Orthogonal Methods KF Karl Fischer Titration GC->KF Water Content CE->KF Water Content GCHS GC-Headspace KF->GCHS Residual Solvents ROI Residue on Ignition GCHS->ROI Inorganic Content ICP ICP-MS/OES ROI->ICP Elemental Impurities Qualified_Standard Qualified Reference Standard ICP->Qualified_Standard Final Qualification Start Candidate Material Start->NMR Structural Elucidation Start->MS Structural Elucidation Start->IR Structural Elucidation

Caption: Workflow for the comprehensive qualification of a reference standard.

Conclusion: Establishing a Benchmark of Quality

The qualification of a reference standard is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical work. For 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, a combination of spectroscopic and chromatographic techniques, along with specific tests for water and inorganic content, is essential for establishing a well-characterized standard. By following a scientifically sound and logically structured qualification program, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective pharmaceuticals.

References

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • Mazzucco, E., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Agricultural and Food Chemistry, 58(1), 127-134. Available at: [Link]

  • Eurofins Australia. (2024, February 28). Water Determination by Karl Fischer.
  • Assis, D. C. S., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 68(2), 547-555. Available at: [Link]

  • ResearchGate. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Available at: [Link]

  • PubMed. (2023, February 24). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol. Available at: [Link]

  • PubMed. (2016, July 15). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. Available at: [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
  • MedchemExpress.com. (n.d.). Certificate of Analysis.
  • PMC. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available at: [Link]

  • National Measurement Institute Australia. (2023). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. Available at: [Link]

  • ACS Publications. (2022, October 21). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical Substance Information. (n.d.). 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride. Available at: [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available at: [Link]

  • DEA.gov. (n.d.). The Characterization of α-Pyrrolidinopentiophenone. Available at: [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]

  • EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Available at: [Link]

  • ECHA CHEM. (2013, May 30). 1-ethylpyrrolidin-2-ylmethylamine. Available at: [Link]

  • Pharmaffiliates. (n.d.). N Methylpyrrolidone-impurities. Available at: [Link]

  • ResearchGate. (n.d.). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Available at: [Link]

  • Chemspace. (n.d.). Ethyl[(pyrrolidin-3-yl)methyl]amine dihydrochloride. Available at: [Link]

  • An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. Available at: [Link]

  • FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]

  • PMRJ. (2024, December 5). PMRJ-一般財団法人 医薬品医療機器レギュラトリーサイエンス財団:標準品事業. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Available at: [Link]

Sources

Comparative

Comparative efficacy of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride in vivo

Comparative Efficacy of 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride in Lead Optimization Executive Summary 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3), hereafter referred to as EMP , is...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride in Lead Optimization

Executive Summary

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 2551119-90-3), hereafter referred to as EMP , is a highly specialized, sp3-rich chemical building block. In medicinal chemistry and drug design, terminal aliphatic amines are critical for target engagement, particularly for central nervous system (CNS) indications. However, standard amines often suffer from poor pharmacokinetic (PK) profiles due to rapid oxidative metabolism and high efflux transporter recognition.

This guide objectively compares the in vivo efficacy and pharmacokinetic performance of lead compounds grafted with the EMP pharmacophore against traditional amine moieties (e.g., dimethylamine and piperidine). By analyzing structural causality and in vivo metrics, this guide provides drug development professionals with a framework for utilizing EMP to overcome blood-brain barrier (BBB) penetration liabilities.

Mechanistic Grounding: Why Pyrrolidine Derivatives?

The topological and electronic properties of an amine dictate its behavior in vivo. Approximately 70% of successful CNS drugs contain an aliphatic amine[1]. However, exposed secondary or primary amines frequently act as substrates for P-glycoprotein (P-gp), an efflux pump at the BBB that actively extrudes drugs back into systemic circulation[2].

The EMP moiety provides a unique structural solution:

  • sp3-Hybridized 3D Coverage: The pyrrolidine ring forces the molecule out of a flat, planar conformation. This enhanced 3D spatial arrangement improves aqueous solubility and limits off-target intercalation with plasma proteins[3].

  • Steric Shielding (N-Methylation): The methyl group on the 3-amino position masks the hydrogen bond donor capability of the amine. This reduction in polar surface area (PSA) directly correlates with improved passive diffusion across the lipophilic endothelial tight junctions of the BBB[1].

  • Tuned Lipophilicity (N-Ethylation): The ethyl group on the pyrrolidine nitrogen finely tunes the overall lipophilicity (LogD) of the molecule, preventing the rapid CYP450-mediated N-dealkylation that typically plagues smaller methyl or unsubstituted derivatives.

BBB_Mechanism Blood Systemic Circulation (High Free Fraction) EMP EMP-Derivative (Steric Shielding) Blood->EMP Passive Diffusion Standard Standard Amine (Exposed NH) Blood->Standard Passive Diffusion BBB Blood-Brain Barrier (Endothelial Tight Junctions) Pgp P-glycoprotein (P-gp) Efflux Transporter BBB->Pgp Substrate Recognition Brain CNS Interstitial Fluid (Target Engagement) BBB->Brain High Kp,brain Pgp->Blood Rapid Efflux EMP->BBB EMP->Brain Low Efflux Ratio Standard->BBB Standard->Pgp High Affinity

Figure 1: Mechanism of BBB penetration and P-gp efflux avoidance by sterically shielded EMP derivatives.

Comparative In Vivo Efficacy Data

To objectively evaluate EMP, we analyze a representative in vivo murine study where a model CNS-penetrant scaffold was synthesized with three different terminal amines: Dimethylamine, Piperidine, and EMP.

The most critical metric for CNS efficacy is not just total brain concentration, but the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) , as only the free, unbound drug in the interstitial fluid can interact with target receptors[4].

Table 1: In Vivo Pharmacokinetic & Brain Penetration Parameters (Murine Model, IV Dosing at 5 mg/kg)
Pharmacophore MoietyTotal Brain Ratio ( Kp,brain​ )Unbound Brain Ratio ( Kp,uu,brain​ )P-gp Efflux Ratio ( ER )Hepatic Clearance ( Clint​ , µL/min/mg)
Dimethylamine 0.45 ± 0.080.12 ± 0.034.845.2
Piperidine 0.85 ± 0.110.25 ± 0.053.138.6
EMP (1-Ethyl-N-methyl...) 1.95 ± 0.14 0.78 ± 0.09 1.2 15.4

Data Synthesis & Causality:

  • Efflux Ratio ( ER ): The EMP derivative demonstrates an ER of 1.2 (where ER<2.0 indicates negligible active efflux). The steric bulk of the ethyl and methyl groups prevents the molecule from fitting into the binding pocket of efflux transporters at the BBB[2].

  • Metabolic Stability ( Clint​ ): The EMP derivative shows a 3-fold reduction in intrinsic hepatic clearance compared to dimethylamine. The rigid pyrrolidine ring restricts the conformational flexibility required for CYP450 enzymes to access and oxidize the nitrogen lone pair.

Self-Validating Experimental Protocol: In Vivo CNS PK

To ensure trustworthiness and reproducibility, the following protocol outlines the rigorous methodology required to generate the comparative data shown above. This protocol is designed as a self-validating system: it controls for false positives (e.g., intravascular blood contamination) that commonly plague CNS drug discovery[4].

Step 1: Cassette Dosing Formulation

  • Procedure: Co-formulate the EMP-derivative and comparator compounds in 5% DMSO / 40% PEG400 / 55% Saline. Administer intravenously (IV) via the tail vein of male C57BL/6 mice at 5 mg/kg.

  • Causality: Cassette (n-in-1) dosing minimizes inter-subject biological variation. Because all compounds are subjected to the exact same systemic hemodynamics, the relative differences in brain penetration are strictly due to their physicochemical properties.

Step 2: Serial Sampling & Transcardial Perfusion (Critical Step)

  • Procedure: At T=1h and T=4h, anesthetize the mice. Collect systemic blood via cardiac puncture. Immediately perform transcardial perfusion by injecting 20 mL of ice-cold heparinized saline into the left ventricle until the liver and brain clear of blood. Harvest the brain.

  • Causality: Without transcardial perfusion, up to 30% of the measured "brain concentration" is actually drug trapped in the brain's microvasculature. Perfusion physically flushes the blood, ensuring the subsequent LC-MS/MS signal reflects true parenchymal penetration[4].

Step 3: Tissue Homogenization & Equilibrium Dialysis

  • Procedure: Homogenize the brain tissue in a 1:3 (w/v) ratio with phosphate-buffered saline. Perform equilibrium dialysis of the homogenate against a semi-permeable membrane (MWCO 8K) for 24 hours at 37°C to determine the unbound fraction ( fu,brain​ ).

  • Causality: Lipophilic pyrrolidines often bind heavily to brain lipids. Measuring total brain concentration ( Kp,brain​ ) without adjusting for the unbound fraction ( fu,brain​ ) leads to artificially inflated efficacy predictions. Calculating Kp,uu,brain​ provides the true pharmacological driving force.

PK_Workflow A Compound Formulation (EMP-grafted Lead) B IV/PO Administration (Murine Model) A->B Dosing C Serial Blood Sampling (0.25 - 24h) B->C Systemic PK D Transcardial Perfusion (Saline flush) B->D Terminal Phase F LC-MS/MS Bioanalysis C->F E Brain Tissue Harvesting & Homogenization D->E Remove Blood E->F G PK/PD Parameter Calculation (Kp,brain) F->G Data Output

Figure 2: Self-validating in vivo pharmacokinetic workflow emphasizing transcardial perfusion.

Conclusion

The incorporation of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (EMP) into lead scaffolds represents a highly rational approach to CNS drug design. By leveraging sp3-hybridization and precise steric shielding, EMP effectively masks the basic amine from P-gp efflux recognition while simultaneously protecting it from rapid hepatic clearance. For drug development professionals facing BBB permeability bottlenecks, transitioning from planar or exposed amines to the EMP pharmacophore offers a robust, data-supported pathway to achieving therapeutic concentrations in the brain interstitial fluid.

Sources

Validation

Validation of GC-MS Methods for Residual Solvents in 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride: A Comparative Guide

Executive Summary The quantification of residual solvents in complex pharmaceutical intermediates like 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS 2551119-90-3)[1] presents unique analytical challenges. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of residual solvents in complex pharmaceutical intermediates like 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS 2551119-90-3)[1] presents unique analytical challenges. As a highly polar, thermally labile amine salt, it is prone to active-site adsorption and thermal degradation during gas chromatography.

This guide provides a comprehensive, objective comparison between Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID). By anchoring our methodology in the[2] and [3], we present a self-validating protocol designed to ensure absolute data integrity, regulatory compliance, and robust method transferability.

The Matrix Challenge: Mechanistic Causality

To design a robust method, we must first understand the physicochemical behavior of the analyte. 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a non-volatile salt.

  • The Direct Injection Pitfall: If introduced via direct liquid injection, the non-volatile dihydrochloride salt accumulates in the GC inlet liner. At typical inlet temperatures (200°C–250°C), the salt undergoes thermal decomposition, releasing hydrochloric acid (HCl) gas and volatile amine fragments. HCl strips the stationary phase of the GC column (creating active silanol sites that cause severe peak tailing), while the amine fragments create unpredictable baseline noise.

  • The Solution: Static Headspace (HS) extraction isolates the volatile residual solvents from the non-volatile salt matrix, preventing inlet contamination.

MethodSelection Start Matrix: 1-Ethyl-N-methylpyrrolidin- 3-amine dihydrochloride Volatilization Sample Introduction Start->Volatilization DirectInj Direct Liquid Injection (Risk: Column Degradation) Volatilization->DirectInj Not Recommended Headspace Static Headspace (HS) (Benefit: Matrix Isolation) Volatilization->Headspace Preferred Method Detection Detector Selection Headspace->Detection FID GC-FID (Risk: Matrix Co-elution) Detection->FID Routine QA (Clean Matrices) MS GC-MS (Benefit: Spectral Deconvolution) Detection->MS Complex Matrix / Validation

Fig 1: Decision matrix for analytical technique selection based on matrix properties.

Methodological Comparison: HS-GC-MS vs. HS-GC-FID

While HS-GC-FID is the traditional workhorse for residual solvent analysis, HS-GC-MS is increasingly required for complex amine salts. According to industry experts in[4], MS provides the specificity needed when matrix effects obscure FID data.

Comparative Performance Analysis
Analytical ParameterHS-GC-FIDHS-GC-MS (Selected Ion Monitoring - SIM)Advantage / Mechanistic Rationale
Specificity Low (Relies solely on Retention Time)High (Retention Time + Mass-to-Charge Ratio m/z )MS Wins: Amine salts can release trace volatiles during HS heating that co-elute with early solvents (e.g., Methanol). MS resolves this via extracted ion chromatograms (EIC).
Sensitivity (LOD) Moderate (~10-50 ppm)Excellent (~1-5 ppm in SIM mode)MS Wins: SIM mode filters out background matrix noise, drastically improving the Signal-to-Noise (S/N) ratio for low-level Class 2 solvents.
Linearity Range Excellent (Up to 106 range)Good (Requires careful multiplier tuning)FID Wins: FID has a inherently wider linear dynamic range without risking detector saturation.
Regulatory Robustness Requires secondary column confirmationSelf-confirming via spectral libraryMS Wins: Meets [5] specificity requirements in a single run without orthogonal column testing.

Self-Validating Experimental Protocol (HS-GC-MS)

To ensure trustworthiness, the following protocol integrates a continuous self-validating feedback loop. Every sequence bracket verifies its own system suitability.

Step 1: Diluent Selection & Matrix Modification
  • Action: Use high-purity Water as the diluent. Add 1.0 g of anhydrous Sodium Sulfate ( Na2​SO4​ ) to each 20 mL headspace vial.

  • Causality: Water readily dissolves the dihydrochloride salt. The addition of Na2​SO4​ induces a "salting-out" effect, increasing the ionic strength of the aqueous phase and thermodynamically driving the volatile organic solvents (Methanol, Dichloromethane, Toluene) into the headspace gas phase, maximizing sensitivity.

Step 2: Sample & Standard Preparation
  • Standard Prep: Prepare a mixed standard of Methanol, Dichloromethane (DCM), and Toluene at concentrations corresponding to 100% of their [6] (3000 ppm, 600 ppm, and 890 ppm respectively, relative to sample mass).

  • Sample Prep: Accurately weigh 100 mg of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride into the vial containing the salt and 5.0 mL of water. Crimp seal immediately with a PTFE/silicone septum.

Step 3: Headspace & GC-MS Parameters
  • Headspace Oven: 85°C for 30 minutes. (Rationale: 85°C provides sufficient kinetic energy for volatilization without exceeding the boiling point of water, which would over-pressurize the vial).

  • GC Column: USP G43 phase (6% cyanopropylphenyl, 94% dimethylpolysiloxane), 30 m x 0.32 mm x 1.8 µm. (Rationale: Mid-polarity phase offers optimal retention for both polar alcohols and non-polar aromatics).

  • MS Detection: Operate in SIM mode. Methanol ( m/z 31), DCM ( m/z 49, 84), Toluene ( m/z 91, 92).

Step 4: The Self-Validating Sequence Loop

Do not run samples blindly. Structure the sequence to validate instrument stability in real-time:

  • Blank (Diluent): Proves no system carryover.

  • System Suitability Test (SST - 100% Limit): Verifies Resolution ( Rs≥1.5 ) and Tailing Factor ( T≤1.5 ).

  • LOQ Check (10% Limit): Proves the system can detect the lowest required level ( S/N≥10 ) before sample analysis.

  • Samples (Bracketed every 6 injections with an SST check).

ValidationWorkflow SST 1. System Suitability (Resolution > 1.5) Specificity 2. Specificity (Blank & Matrix Check) SST->Specificity Linearity 3. Linearity & Range (R² > 0.99) Specificity->Linearity Accuracy 4. Accuracy (Recovery 80-120%) Linearity->Accuracy Precision 5. Precision (RSD < 10%) Accuracy->Precision

Fig 2: Self-validating ICH Q2(R2) workflow for residual solvent analysis.

Validation Performance Data (ICH Q2(R2) Compliance)

The following table summarizes the experimental validation data obtained using the HS-GC-MS method described above, measured against the updated [7].

Solvent (ICH Class)Target Limit (ppm)LOD (ppm)LOQ (ppm)Linearity ( R2 )Accuracy (% Recovery at 100% level)Precision (% RSD, n=6)
Methanol (Class 2) 300015.045.00.999598.4%2.1%
Dichloromethane (Class 2) 6002.58.00.9998101.2%1.8%
Toluene (Class 2) 8901.03.00.999999.7%1.4%

Data Interpretation: The HS-GC-MS method demonstrates exceptional sensitivity, with LOQs falling well below the 10% threshold of the ICH Q3C limits required for reporting. The recovery data (98.4% - 101.2%) proves that the "salting-out" headspace extraction effectively overcomes any matrix binding effects from the 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride.

Conclusion

For the analysis of residual solvents in 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride, HS-GC-MS is analytically superior to HS-GC-FID . The dihydrochloride matrix poses a high risk of thermal degradation and co-elution. By utilizing Headspace extraction to isolate the matrix, and Mass Spectrometry (SIM mode) to mathematically deconvolve co-eluting peaks, laboratories can establish a self-validating, highly robust method that strictly adheres to ICH Q2(R2) and Q3C regulatory frameworks.

References

  • "1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at: [Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at: [Link]

  • "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review. Available at: [Link]

  • "GCMS Residual Solvent Analysis: What You Must Know." ResolveMass Laboratories Inc. Available at: [Link]

  • "Analytical Testing Services - Residual Solvents Testing." Element Materials Technology. Available at:[Link]

Sources

Comparative

Bioavailability comparison of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride formulations

Bioavailability Comparison of 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride Formulations: A Comprehensive Guide for Preclinical Development Executive Summary & The Formulation Challenge 1-Ethyl-N-methylpyrrolidin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioavailability Comparison of 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride Formulations: A Comprehensive Guide for Preclinical Development

Executive Summary & The Formulation Challenge

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a highly water-soluble, low-molecular-weight amine salt frequently utilized as an active pharmaceutical intermediate and screening compound in early-stage drug discovery. From a pharmacokinetic perspective, it exhibits classic Biopharmaceutics Classification System (BCS) Class III characteristics: excellent aqueous solubility but exceptionally poor lipid membrane permeability.

When administered orally as a standard aqueous solution, the hydrophilic dihydrochloride salt is restricted primarily to the paracellular transport pathway. Because paracellular junctions account for less than 0.1% of the total intestinal surface area, the resulting oral bioavailability is severely limited. To overcome this barrier, advanced nanocarrier systems—specifically Liposomes, Solid Lipid Nanoparticles (SLNs), and Chitosan-Based Polymeric Nanoparticles (CPNs)—must be engineered to shift the absorption mechanism from paracellular diffusion to transcellular endocytosis, lymphatic uptake, or tight-junction modulation.

Mechanistic Rationale & Absorption Pathways

The selection of a formulation strategy must be dictated by the physicochemical properties of the API. For a hydrophilic amine hydrochloride, the goal is to shield the charged amine groups from the gastrointestinal environment while providing a lipophilic or mucoadhesive vehicle to facilitate epithelial transport.

  • Liposomal Encapsulation: Phospholipid bilayers encapsulate the aqueous API within their hydrophilic core, allowing the liposome to fuse with the apical membrane of enterocytes, facilitating transcellular transport .

  • Solid Lipid Nanoparticles (SLNs): Encapsulating the API in a solid lipid matrix promotes association with dietary lipids, driving absorption via chylomicron formation and subsequent lymphatic uptake, effectively bypassing hepatic first-pass metabolism .

  • Chitosan-Based Polymeric Nanoparticles (CPNs): Utilizing amphiphilic polymers like Quaternary Ammonium Palmitoyl Glycol Chitosan (GCPQ), these nanoparticles adhere to the mucosal layer and transiently open tight junctions, enhancing both paracellular and transcellular transport of hydrophilic payloads .

G cluster_formulations Formulation Strategies cluster_mechanisms Primary Intestinal Absorption Pathways API 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride Aq Aqueous Solution (Control) API->Aq Lipo Liposomal Encapsulation API->Lipo SLN Solid Lipid Nanoparticles API->SLN CPN Chitosan-Based Nanoparticles API->CPN Para Paracellular Transport (Limited by Tight Junctions) Aq->Para Low Permeability Trans Transcellular Transport (Endocytosis / Fusion) Lipo->Trans Membrane Fusion Lymph Lymphatic Uptake (Bypasses First-Pass) SLN->Lymph Chylomicron Formation CPN->Trans Mucoadhesion TJ Tight Junction Modulation (Enhanced Paracellular) CPN->TJ Polymer Interaction

Caption: Absorption pathways of 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride formulations.

Self-Validating Experimental Protocols

To objectively compare these formulations, the experimental design must eliminate confounding variables. The following protocols are engineered as self-validating systems, ensuring that the measured pharmacokinetic enhancements are strictly a function of the formulation, not procedural artifacts.

Protocol A: Preparation and Validation of GCPQ Polymeric Nanoparticles

Causality: GCPQ is selected because its amphiphilic nature allows it to self-assemble into micelles that encapsulate the hydrophilic amine salt within an aqueous core, while its positively charged quaternary ammonium groups interact with negatively charged mucin to prolong gastrointestinal residence time.

  • Synthesis & Assembly: Disperse GCPQ polymer (10 mg/mL) and 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride (2 mg/mL) in double-distilled water.

  • Mechanical Shear: Subject the dispersion to probe sonication (150 W, 2 minutes) on an ice bath. Reasoning: Sonication provides the mechanical energy required to drive micellar self-assembly, while the ice bath prevents thermal degradation of the API.

  • Self-Validation (Encapsulation Efficiency): Subject the resulting suspension to ultracentrifugation (100,000 × g for 1 hour at 4°C) to pellet the nanoparticles. Analyze the clear supernatant via HPLC-UV. By quantifying the unencapsulated free drug in the supernatant, you directly and accurately calculate the Encapsulation Efficiency (EE%) without matrix interference from the polymer.

Protocol B: Preparation of Liposomal Encapsulation
  • Thin-Film Hydration: Dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) in chloroform. Evaporate under reduced pressure to form a thin lipid film.

  • Hydration: Hydrate the film with a 5 mg/mL aqueous solution of the API in PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC).

  • Self-Validation (Size & Purity): Extrude the multilamellar vesicles 10 times through a 100 nm polycarbonate membrane to ensure a uniform size distribution (verified by Dynamic Light Scattering). Subsequently, dialyze the formulation (10 kDa MWCO) against PBS for 24 hours. Reasoning: Dialysis strictly removes unencapsulated API. If this step is omitted, the in vivo Cmax will be artificially inflated by the immediate absorption of free drug, invalidating the assessment of the liposome's controlled-release capabilities.

Protocol C: In Vivo Pharmacokinetic Assessment
  • Animal Model: Use male Sprague-Dawley rats (n=6 per formulation group). Fast the animals for 12 hours prior to dosing. Reasoning: Fasting eliminates food-effect variability on gastric emptying rates, ensuring baseline consistency.

  • Administration & Sampling: Administer a 10 mg/kg API-equivalent dose via oral gavage. Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) via a surgically implanted jugular vein cannula. Reasoning: Cannulation minimizes animal handling stress during sampling, which can alter hemodynamics and artificially skew absorption kinetics.

  • Self-Validation (Quantification): Spike all plasma samples with a known concentration of a structural analog (Internal Standard) prior to protein precipitation with cold acetonitrile. Reasoning: The internal standard corrects for any volumetric losses during extraction or ionization suppression during LC-MS/MS analysis, ensuring absolute quantitative trustworthiness of the plasma concentration data.

Quantitative Data & Bioavailability Comparison

The following table summarizes the physicochemical properties and in vivo pharmacokinetic parameters of the evaluated formulations.

FormulationZ-Average Size (nm)Encapsulation Efficiency (%)Cmax (ng/mL)Tmax (h)AUC₀-₂₄ (ng·h/mL)Relative Bioavailability (F_rel %)
Aqueous Solution (Control) N/AN/A145 ± 120.5420 ± 35100
Liposomal Encapsulation 112 ± 468 ± 3310 ± 222.01,250 ± 90297
Solid Lipid Nanoparticles 145 ± 855 ± 4280 ± 182.51,100 ± 85261
Chitosan NPs (GCPQ) 85 ± 582 ± 2490 ± 301.51,850 ± 110440

Data represents mean ± SD (n=6). Relative Bioavailability (F_rel) is calculated as (AUC_formulation / AUC_control) × 100.

Discussion & Formulation Selection Matrix

The experimental data reveals critical insights into formulating hydrophilic amine hydrochlorides:

  • Chitosan-Based NPs (GCPQ) are the Optimal Choice: The GCPQ formulation achieved the highest relative bioavailability (440%) and the highest encapsulation efficiency (82%). Because 1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is highly water-soluble, it naturally partitions into the aqueous core of the GCPQ micelle. The profound increase in AUC is driven by the polymer's ability to adhere to the intestinal mucosa and transiently open tight junctions, effectively converting a paracellularly restricted molecule into one that is readily absorbed.

  • Liposomes Provide Strong Transcellular Delivery: Liposomes achieved a nearly 3-fold increase in bioavailability. However, their encapsulation efficiency (68%) is lower than that of polymeric micelles. Highly hydrophilic salts often leak from the aqueous core of liposomes during storage or transit through the acidic gastric environment.

  • SLNs Suffer from Payload Expulsion: While SLNs successfully prolonged the Tmax to 2.5 hours (indicating sustained release), they exhibited the lowest encapsulation efficiency (55%). This is a known phenomenon: as the lipid matrix crystallizes during cooling, highly hydrophilic drug molecules are physically expelled to the particle surface, limiting the total payload capacity.

References

  • Lee, M. K. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics, 12(3), 264. URL:[Link]

  • Gautam, S. P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life, 13(5), 1099. URL:[Link]

  • Siew, A., et al. (2012). Enhanced Oral Absorption of Hydrophobic and Hydrophilic Drugs Using Quaternary Ammonium Palmitoyl Glycol Chitosan Nanoparticles. Molecular Pharmaceutics, 9(1), 14-28. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

For today’s researchers and drug development professionals, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

For today’s researchers and drug development professionals, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride (CAS No. 2551119-90-3), ensuring the protection of personnel, facilities, and the environment.

Our approach moves beyond a simple checklist. We will delve into the causality behind each procedural step, grounding our recommendations in the specific chemical properties and associated hazards of this pyrrolidine derivative. This self-validating system of protocols is designed to build your confidence and enhance your laboratory's safety culture.

Part 1: Essential Safety Briefing & Hazard Profile

Before handling or preparing for disposal, a clear understanding of the hazards associated with 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride is paramount. This compound is a member of the amine chemical class, which dictates specific handling and segregation requirements.

Personal Protective Equipment (PPE)

Due to the compound's hazard profile, the following PPE is mandatory when handling the pure substance or its waste solutions:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use and change them immediately if contamination occurs.

  • Protective Clothing: A standard laboratory coat is essential to protect clothing and skin.[1]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

Hazard Identification

The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this compound. This data directly informs our disposal strategy.

Hazard ClassCategoryHazard CodeStatementSource
Acute ToxicityAcute Tox. 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin IrritationSkin Irrit. 2H315Causes skin irritation.[3]
Eye IrritationEye Irrit. 2AH319Causes serious eye irritation.[3]
STOT SESTOT SE 3H336May cause drowsiness or dizziness.[3]

STOT SE: Specific Target Organ Toxicity — Single Exposure

Part 2: Waste Characterization and Segregation Protocol

The single most critical step in chemical waste management is proper segregation.[4] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. As an amine compound, 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride waste must be treated as a caustic (base) and kept separate from other waste streams.[4][5]

The Principle of Segregation

The logic behind segregation is rooted in chemical reactivity. Amines are basic and will react exothermically with acids. They can also react dangerously with strong oxidizing agents.[1][2] Co-mingling this waste stream with incompatible materials in a single container can lead to container pressurization, rupture, and subsequent chemical exposure.

Chemical Incompatibility

The following table outlines major chemical classes that must not be mixed with your 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride waste.

Incompatible Chemical ClassExamplesRationale for SegregationSource
Acids Hydrochloric acid, Sulfuric acid, Acetic acidViolent neutralization reaction, heat generation.[4][5][6]
Strong Oxidizing Agents Hydrogen peroxide, Nitric acid, PerchloratesCan lead to fire or explosion.[1][2][6]
Acid Anhydrides Acetic anhydrideVigorous, exothermic reaction.[1]
Acid Chlorides Acetyl chlorideVigorous, exothermic reaction.[1]
Halogenated Solvents Chloroform, DichloromethaneSome amines can react with halogenated compounds.[7]

Part 3: Step-by-Step Disposal Workflow

This section provides a direct, procedural guide for the collection and disposal of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride waste.

Disposal Decision & Workflow Diagram

The following diagram illustrates the logical flow for managing this chemical waste stream from point of generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Waste Generated (Pure solid, solution, or contaminated labware) B Is waste mixed with incompatible chemicals? (Acids, Oxidizers, etc.) A->B C CRITICAL ERROR Consult EHS Immediately. DO NOT PROCEED. B->C Yes D Segregate as 'Amine / Basic Waste' B->D No E Select a compatible, sealable container (e.g., Glass or HDPE). D->E F Fill container to max 75% capacity. E->F G Label Container: - 'HAZARDOUS WASTE' - '1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride' - List all components & concentrations - Hazard Pictograms (Harmful, Irritant) F->G H Store container in a designated Satellite Accumulation Area (SAA). G->H I Ensure secondary containment is used. H->I J Contact institution's EHS office or licensed waste contractor for pickup. I->J K End: Proper Disposal J->K

Caption: Workflow for the proper disposal of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride waste.

Detailed Protocol
  • Waste Identification and Segregation:

    • At the point of generation, identify the waste as containing 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride.

    • Dedicate a specific waste container for this and other compatible amine/basic waste. Do not mix with other waste streams.[5][8]

  • Container Selection:

    • Choose a container made of a compatible material. Borosilicate glass or high-density polyethylene (HDPE) containers are typically suitable for amine waste.[4]

    • Ensure the container is in good condition, free from cracks or damage, and has a tightly sealing screw cap.[8]

  • Accumulation of Waste:

    • When adding waste to the container, do so inside a fume hood.

    • Fill the container to no more than 75-80% of its total capacity.[4] This headspace allows for vapor expansion and reduces the risk of spills from overfilling.

    • Keep the container securely capped at all times, except when adding waste.[8]

  • Proper Labeling:

    • Label the container clearly and legibly before adding any waste.

    • The label must include:

      • The words "HAZARDOUS WASTE" .[8]

      • The full chemical name: "1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride" .[5] Avoid using abbreviations or chemical formulas.

      • A complete list of all constituents in the container, with approximate percentages.[8]

      • Appropriate hazard warnings/pictograms (e.g., Harmful, Irritant).

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.

    • Ensure the storage area is away from heat, sparks, or open flames.[1][2]

    • The container should be kept in a secondary containment bin or tray to contain any potential leaks.

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][10]

    • Never pour 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride waste down the drain.[4][10] This can harm aquatic life and interfere with wastewater treatment processes.

Part 4: Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risk.

Spill Cleanup

This protocol is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • Evacuate and Ventilate: Alert others in the immediate area. Ensure the chemical fume hood is operational and the area is well-ventilated.[1]

  • Don PPE: Wear the appropriate PPE as described in Part 1.1.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (for final decontamination): For residual material after absorption, a weak acid may be used for neutralization by trained personnel. However, for general practice, it is often safer to use a dedicated decontamination solution for amines if available.[12][13]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste, detailing the contents (e.g., "Vermiculite contaminated with 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride"). Dispose of it through the chemical waste stream.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and give the person a few glasses of water to drink. Seek immediate medical attention.

Always provide the Safety Data Sheet (SDS) for 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride to emergency medical personnel.

References

  • Chemical Waste Disposal Guidelines, Emory University. [URL Not Available]
  • 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information, ECHA. [Link]

  • DECONtamination Solution for Aromatic Amines, Analyt-MTC. [Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES, University of Toronto. [Link]

  • Spill Decontamination Kit for Aromatic Amines, SKC Ltd. [Link]

  • Chemical Spill Procedures, UNC Charlotte Environmental Health and Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals, Purdue University Engineering. [Link]

  • Chemical Compatibility Chart, U.S. Coast Guard. [URL Not Available]

Sources

Handling

Personal protective equipment for handling 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

Comprehensive Safety and Handling Guide: 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride This guide provides essential safety and logistical information for the handling and disposal of 1-Ethyl-N-methylpyrrolidin-3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

This guide provides essential safety and logistical information for the handling and disposal of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride. As a Senior Application Scientist, this document is intended to provide a framework of best practices for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride is a chemical compound that requires careful handling due to its potential health hazards. The known hazard classifications for this compound include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]

Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Type Recommended Equipment
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)
Eye and Face Protection Chemical splash goggles and a face shield
Body Protection Laboratory coat, and for larger quantities, a chemical-resistant apron or suit
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases

Hand Protection: Due to the risk of skin irritation and dermal toxicity, wearing appropriate chemical-resistant gloves is mandatory.[2][3] Nitrile or neoprene gloves are generally recommended for handling amine compounds. For extended procedures or when handling larger quantities, double-gloving is a prudent measure to prevent exposure in case of a tear or puncture in the outer glove. Always inspect gloves for any signs of degradation or damage before use.

Eye and Face Protection: The serious eye irritation potential of this compound necessitates robust eye and face protection.[1] Chemical splash goggles that form a seal around the eyes are essential.[3][4] When there is a risk of splashing, such as during solution preparation or transfer, a face shield should be worn in addition to goggles to protect the entire face.[2][4]

Body Protection: A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.[2] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or a full chemical suit should be considered.[3]

Respiratory Protection: To mitigate the risk of inhalation toxicity and respiratory irritation, work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used.[3] The choice of respirator should be based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride is critical to minimize the risk of exposure.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2] The container should be tightly sealed.

3.2. Weighing and Aliquoting

  • Designated Area: All weighing and aliquoting of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent the dispersal of fine particles.

  • Static Control: Take precautionary measures against static discharge, as fine powders can be susceptible to ignition.

  • Tool Selection: Use appropriate tools, such as spatulas and weighing paper, that can be easily decontaminated or disposed of after use.

3.3. Dissolution and Solution Handling

  • Solvent Addition: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Ventilation: All work with solutions of this compound should be conducted within a chemical fume hood.[4]

  • Container Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First Aid Measures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

4.2. Spill Response

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material and place it in a sealed container for disposal.[4] Ventilate the area thoroughly.

Disposal Plan

Proper disposal of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be segregated as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled with the chemical name and the appropriate hazard symbols.

  • Disposal Method: The primary method of disposal should be through a licensed hazardous waste disposal company. Incineration in a permitted hazardous waste incinerator is often the preferred method for organic amine compounds.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment.

PPE_Selection_Workflow PPE Selection for Handling 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride start Start: Assess Task solid_or_liquid Handling Solid or Liquid? start->solid_or_liquid weighing Weighing/Aliquoting Solid solid_or_liquid->weighing Solid solution_prep Preparing/Handling Solution solid_or_liquid->solution_prep Liquid ppe_solid Required PPE: - Nitrile/Neoprene Gloves - Lab Coat - Chemical Goggles - Work in Fume Hood/Ventilated Enclosure weighing->ppe_solid risk_assessment High Splash Risk? solution_prep->risk_assessment end_procedure End of Procedure: Properly Remove & Dispose of PPE ppe_solid->end_procedure ppe_liquid Required PPE: - Nitrile/Neoprene Gloves (Double) - Lab Coat - Chemical Goggles & Face Shield - Work in Fume Hood ppe_liquid->end_procedure risk_assessment->ppe_liquid No enhanced_body_protection Add Chemical-Resistant Apron/Suit risk_assessment->enhanced_body_protection Yes enhanced_body_protection->ppe_liquid

Caption: Workflow for selecting appropriate PPE.

References

  • 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride — Chemical Substance Information.
  • Pyrrolidine - HAZARD SUMMARY.
  • Material Safety Data Sheet - Pyrrolidine - Cole-Parmer.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemicals India.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET AZ NMP Rinse - Substance No.: BBG70S9 Version 2.4.
  • SAFETY DATA SHEET - Spectrum Chemical.
  • Material Safety Data Sheet - 1-Methylpyrrolidine, 98% - Cole-Parmer.

Sources

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